molecular formula C9H14O2 B12370805 Methyl 2-Octynoate-d5

Methyl 2-Octynoate-d5

Cat. No.: B12370805
M. Wt: 159.24 g/mol
InChI Key: FRLZQXRXIKQFNS-WNWXXORZSA-N
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Description

Methyl 2-Octynoate-d5 is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 159.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

159.24 g/mol

IUPAC Name

methyl 7,7,8,8,8-pentadeuteriooct-2-ynoate

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3/i1D3,3D2

InChI Key

FRLZQXRXIKQFNS-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC#CC(=O)OC

Canonical SMILES

CCCCCC#CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Octynoate-d5 is a deuterated form of Methyl 2-Octynoate, an organic compound with applications in the flavor and fragrance industry, as well as in organic synthesis and biochemical studies.[1][2][3] The incorporation of deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the physicochemical and metabolic properties of a molecule without substantially changing its basic chemical structure.[4][5] This makes isotopically labeled compounds like this compound valuable tools in drug discovery and development, particularly for studying metabolic pathways, pharmacokinetics, and reaction mechanisms.[4][6][7]

The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolic breakdown.[8][9][10][11][12] This can result in improved metabolic stability, a longer drug half-life, and potentially reduced formation of toxic metabolites.[13]

Physical and Chemical Properties

While specific quantitative data for this compound are not available, the properties of the non-deuterated compound provide a reliable baseline. Deuteration is expected to cause slight increases in properties such as boiling point and density.

Table 1: Comparison of Physicochemical Properties of Methyl 2-Octynoate and Expected Properties of this compound

PropertyMethyl 2-Octynoate (Non-deuterated)This compound (Expected)
Molecular Formula C₉H₁₄O₂C₉H₉D₅O₂
Molecular Weight 154.21 g/mol [2][14]Approx. 159.24 g/mol
Appearance Clear, colorless to pale yellow liquid[2]Expected to be similar
Odor Powerful, unpleasant; violet-like when diluted[1]Expected to be similar
Boiling Point 217-220 °C[2]Expected to be slightly higher
Density 0.922 g/mL[2]Expected to be slightly higher
Refractive Index (n20/D) 1.446 - 1.449[2]Expected to be similar
Solubility Soluble in most fixed oils; slightly soluble in propylene (B89431) glycol; insoluble in water, glycerin.[15]Expected to be similar

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly documented. However, a general approach can be outlined based on standard methods for the synthesis of deuterated esters.

General Synthesis of Deuterated Esters

The synthesis of deuterated esters can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.[6][7][15] A plausible synthetic route for this compound would involve the esterification of 2-Octynoic acid-d5 with methanol, or the reaction of a deuterated precursor with an appropriate reagent.

A generic workflow for the synthesis and purification is depicted below.

G General Workflow for Synthesis and Purification of this compound A Deuterated Precursor (e.g., 2-Octynoic acid-d5) B Esterification Reaction (e.g., with Methanol) A->B C Reaction Quenching and Extraction B->C D Washing and Drying of Organic Phase C->D E Solvent Removal (e.g., Rotary Evaporation) D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G H Pure this compound G->H

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The successful incorporation of deuterium and the purity of the final product would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a reduction in the signal intensity corresponding to the positions of deuterium incorporation. ²H NMR can also be used to confirm the presence and location of deuterium.[16][17][18][19]

  • Mass Spectrometry (MS): The mass spectrum of the deuterated compound will show a molecular ion peak at a higher m/z value corresponding to the increase in mass due to the deuterium atoms.

Applications in Research and Drug Development

While there are no specific signaling pathways documented for Methyl 2-Octynoate, its deuterated form is a valuable tool for various research applications, particularly in understanding metabolic processes.

Isotopically labeled compounds are instrumental in:

  • Metabolic Fate Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.[7]

  • Pharmacokinetic (PK) Studies: The kinetic isotope effect can lead to a slower metabolism, which can be studied to develop drugs with improved PK profiles.[5][13]

  • Internal Standards: Deuterated compounds are often used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior but different mass.

The following diagram illustrates a general workflow for the use of a deuterated compound in a metabolic study.

G Workflow for a Metabolic Study Using a Deuterated Compound cluster_0 In Vitro / In Vivo Model cluster_1 Sample Analysis cluster_2 Results A Administer Deuterated Compound B Sample Collection (e.g., plasma, urine) A->B C Sample Preparation (e.g., extraction) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Identify and Quantify Metabolites E->F H Assess Pharmacokinetic Parameters E->H G Determine Metabolic Pathways F->G

Caption: General workflow for a metabolic study using a deuterated compound.

Conclusion

This compound represents a specialized chemical tool for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. While specific data for this deuterated molecule is sparse, a strong understanding of its properties and potential applications can be derived from the extensive knowledge of its non-deuterated counterpart and the well-established principles of isotopic labeling. This guide serves as a starting point for researchers and scientists looking to leverage the unique properties of this compound in their studies.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for Methyl 2-Octynoate-d5, a deuterated derivative of a known fragrance and flavoring agent. The inclusion of a five-deuterium atom label (d5) on the pentyl chain makes it a valuable internal standard for quantitative mass spectrometry-based studies in various fields, including metabolism, pharmacokinetics, and environmental analysis. This document outlines a detailed four-step synthesis, followed by a rigorous purification protocol. All quantitative data is presented in structured tables, and the experimental workflow is visualized for clarity.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a four-step sequence, starting from a commercially available deuterated precursor, 1-pentanol-d5. The key steps involve the conversion of the deuterated alcohol to an alkyl bromide, subsequent alkylation of acetylene (B1199291), carboxylation of the resulting terminal alkyne, and final esterification to yield the target molecule.

Synthesis_Workflow A 1-Pentanol-d5 B 1-Bromopentane-d5 A->B HBr/H2SO4 C 1-Heptyne-d5 B->C 1. NaNH2, liq. NH3 2. Acetylene D 2-Octynoic acid-d5 C->D 1. n-BuLi 2. CO2 E This compound D->E CH3OH, H2SO4 (cat.) F Purified this compound E->F Purification

Experimental Protocols

Step 1: Synthesis of 1-Bromopentane-d5

This procedure details the conversion of 1-pentanol-d5 to 1-bromopentane-d5 via an SN2 reaction using sodium bromide and sulfuric acid.[1][2][3][4]

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium bromide (1.2 eq) and water.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq).

  • To this mixture, add 1-pentanol-d5 (1.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up for simple distillation and distill the crude 1-bromopentane-d5. The distillate will contain the product and water.

  • Wash the distillate sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and ethers), water, and finally with a saturated sodium bicarbonate solution (to neutralize any remaining acid).

  • Dry the organic layer over anhydrous calcium chloride and perform a final distillation to obtain pure 1-bromopentane-d5.

ParameterValueReference
Reactants1-pentanol-d5, NaBr, H2SO4[1][2]
Reaction Time4 - 6 hours[1]
Reaction Temp.Reflux[1]
Typical Yield70 - 85%[3]
Step 2: Synthesis of 1-Heptyne-d5

This step involves the alkylation of acetylene with the prepared 1-bromopentane-d5 using a strong base like sodium amide in liquid ammonia (B1221849).[5][6][7][8]

Methodology:

  • Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Condense anhydrous liquid ammonia into the flask.

  • Add a catalytic amount of ferric nitrate (B79036) and then slowly add sodium metal (1.1 eq) in small pieces until a persistent blue color is observed, indicating the formation of the sodium amide.

  • Bubble acetylene gas through the solution until the blue color disappears, signifying the formation of sodium acetylide.

  • Slowly add a solution of 1-bromopentane-d5 (1.0 eq) in an anhydrous ether (e.g., THF) via the dropping funnel.

  • Allow the reaction to stir for several hours, then let the ammonia evaporate overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Purify the 1-heptyne-d5 by distillation.

ParameterValueReference
Reactants1-Bromopentane-d5, Acetylene, NaNH2[5][6]
SolventLiquid Ammonia[5]
Reaction TimeSeveral hours[7]
Reaction Temp.-33 °C (boiling point of NH3)
Typical Yield60 - 75%
Step 3: Synthesis of 2-Octynoic acid-d5

This procedure describes the carboxylation of the terminal alkyne, 1-heptyne-d5, using n-butyllithium and carbon dioxide.[9][10][11][12][13]

Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-heptyne-d5 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add crushed dry ice in excess.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-octynoic acid-d5.

ParameterValueReference
Reactants1-Heptyne-d5, n-BuLi, CO2[10][11]
SolventAnhydrous THF[10]
Reaction Time~3 hours (total)
Reaction Temp.-78 °C to room temperature[10]
Typical Yield80 - 95%[9]
Step 4: Synthesis of this compound

The final step is the Fischer esterification of the deuterated carboxylic acid with methanol (B129727), catalyzed by sulfuric acid.[14][15][16][17][18]

Methodology:

  • In a round-bottom flask, dissolve 2-octynoic acid-d5 (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

ParameterValueReference
Reactants2-Octynoic acid-d5, Methanol, H2SO4[14][16]
Reaction Time4 - 8 hours[14]
Reaction Temp.Reflux[14]
Typical Yield85 - 95%[18]

Purification

The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Methodology:

  • Set up a fractional distillation apparatus.

  • Carefully transfer the crude ester into the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the expected boiling point of Methyl 2-Octynoate.

ParameterValueReference
Purification MethodFractional Distillation[19][20][21]
Expected Purity>98%

Characterization

The identity and purity of the final product, this compound, should be confirmed by a combination of spectroscopic techniques.

Characterization_Workflow A Purified Product B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry A->D E 2H NMR A->E F Structural Confirmation & Isotopic Purity B->F C->F D->F E->F

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show the disappearance of signals corresponding to the five protons on the terminal pentyl group. The remaining signals for the methyl ester and the other methylene (B1212753) groups should be consistent with the structure of methyl 2-octynoate.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the ester carbonyl, the acetylenic carbons, and the carbons of the alkyl chain. The signals for the deuterated carbons (C5' to C8') will be significantly attenuated or appear as multiplets due to C-D coupling.[22] The chemical shifts of the carbons adjacent to the deuterated positions may also be slightly shifted.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z corresponding to the mass of this compound, which is 5 mass units higher than the unlabeled compound. The fragmentation pattern can also be analyzed to confirm the location of the deuterium (B1214612) atoms.[23][24][25][26][27]

  • ²H NMR Spectroscopy: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the pentyl chain, confirming the success of the deuteration. The integration of this signal can be used to quantify the deuterium incorporation.[28][29][30][31]

Expected Spectroscopic Data for Unlabeled Methyl 2-Octynoate: [22][32][33]

NucleusChemical Shift (ppm)
¹H~3.7 (s, 3H, OCH₃), ~2.3 (t, 2H, CH₂C≡), ~1.5-1.6 (m, 2H, CH₂), ~1.3-1.4 (m, 4H, 2xCH₂), ~0.9 (t, 3H, CH₃)
¹³C~154 (C=O), ~90 (C≡), ~73 (C≡), ~52 (OCH₃), ~31, ~28, ~22, ~18 (alkyl carbons), ~14 (CH₃)

By following this detailed guide, researchers and scientists can effectively synthesize and purify this compound for use in a variety of advanced research applications.

References

Commercial Suppliers and Technical Guide for Methyl 2-Octynoate-d5 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Methyl 2-Octynoate-d5 and its primary application in a research setting. Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, Methyl 2-octynoate, in various matrices using mass spectrometry-based methods. This is particularly relevant in fields such as fragrance analysis, food science, and metabolic studies.

Commercial Supplier

This compound is a specialized chemical for research purposes and is available from a limited number of suppliers. The primary identified commercial supplier is MedChemExpress (MCE).

SupplierCatalog NumberContact Information
MedChemExpress (MCE)HY-W013576SWeb: --INVALID-LINK--

Note: Detailed technical specifications such as chemical purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) which accompanies the product upon purchase. Researchers are advised to consult the CoA for precise data.

Physicochemical Properties of Methyl 2-Octynoate (Non-deuterated)

The physical and chemical properties of the non-deuterated form are essential for developing analytical methods.

PropertyValue
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
CAS Number 111-12-6
Appearance Colorless to pale yellow liquid
Boiling Point 217-220 °C
Density ~0.92 g/mL
Solubility Soluble in oils and organic solvents; insoluble in water.

Application in Research: Use as an Internal Standard

Deuterated compounds like this compound are invaluable in analytical chemistry, particularly for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The addition of a known quantity of the deuterated internal standard to a sample allows for the precise measurement of the corresponding non-deuterated analyte, correcting for variations in sample preparation and instrument response.

Experimental Workflow for Quantification using a Deuterated Internal Standard

The following diagram illustrates the general workflow for using this compound as an internal standard for the quantification of methyl 2-octynoate.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Methyl 2-Octynoate Spike Spike with known amount of This compound Sample->Spike Extract Extraction / Clean-up Spike->Extract GC Gas Chromatography (Separation) Extract->GC Inject MS Mass Spectrometry (Detection) GC->MS Chromatogram Generate Chromatogram MS->Chromatogram Integration Peak Area Integration (Analyte & IS) Chromatogram->Integration Quantification Quantification of Methyl 2-Octynoate Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Workflow for quantification using an internal standard.

Key Experimental Protocols

The following provides a generalized protocol for the quantification of methyl 2-octynoate in a sample matrix using this compound as an internal standard. This protocol is based on common practices for the analysis of fragrance allergens and similar volatile compounds by GC-MS.[1][2]

I. Sample Preparation
  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL. From this, create a working internal standard (IS) solution at a concentration appropriate for the expected analyte concentration in the samples (e.g., 1 µg/mL).

  • Calibration Standards : Prepare a series of calibration standards containing known concentrations of non-deuterated methyl 2-octynoate, each spiked with a constant concentration of the this compound IS.

  • Sample Spiking : To a known volume or weight of the sample, add a precise amount of the this compound IS solution.

  • Extraction :

    • Liquid Samples : Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., hexane, dichloromethane).

    • Solid/Semi-solid Samples : An initial solvent extraction or solid-phase microextraction (SPME) may be necessary.

  • Clean-up : The extracted sample may require a clean-up step, such as passing through a silica (B1680970) gel or Florisil column, to remove interfering matrix components.

  • Concentration and Reconstitution : Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

II. GC-MS Analysis

The following table outlines typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.

ParameterTypical Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film)
Injection ModeSplitless or Split (depending on concentration)
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Analyte)To be determined from the mass spectrum of methyl 2-octynoate
Quantifier Ion (IS)To be determined from the mass spectrum of this compound
III. Data Analysis
  • Peak Integration : Integrate the peak areas of the quantifier ions for both methyl 2-octynoate and this compound in the chromatograms of the calibration standards and the samples.

  • Calibration Curve : Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.

  • Quantification : Calculate the concentration of methyl 2-octynoate in the samples using the response ratio from the sample and the calibration curve.

Signaling Pathways and Logical Relationships

As Methyl 2-octynoate is primarily known as a fragrance and flavoring agent, there is limited information available in the public domain regarding its direct involvement in specific signaling pathways in the context of drug development. Its biological effects are more commonly associated with dermatology, specifically as a potential contact allergen.[2] The logical relationship for its use in research, particularly for the deuterated form, is firmly rooted in its application as an analytical tool.

The following diagram illustrates the logical relationship for the use of this compound in quantitative analysis.

G cluster_reagents Analytical Reagents cluster_process Analytical Process cluster_output Result Analyte Methyl 2-Octynoate (Analyte) MS Mass Spectrometry Analyte->MS IS This compound (Internal Standard) IS->MS Ratio Area Ratio (Analyte / IS) MS->Ratio Concentration Accurate Concentration of Methyl 2-Octynoate Ratio->Concentration Correlates with

Logical relationship for quantitative analysis.

References

CAS number and molecular structure of Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-Octynoate-d5, a deuterated analog of the fragrance and flavoring agent, Methyl 2-Octynoate. While specific experimental data for the d5 variant is limited, this document compiles available information on the parent compound and outlines the expected properties and potential applications of its deuterated form, which is of significant interest in metabolic and pharmacokinetic studies.

Chemical Identity and Molecular Structure

Isotopically labeled compounds are powerful tools in drug discovery and metabolic research. The incorporation of deuterium (B1214612) can alter the pharmacokinetic profile of a molecule and provide a means for tracing its metabolic fate.

Note: A specific CAS number for this compound is not publicly available. The information presented below is based on the structure of the parent compound, Methyl 2-Octynoate (CAS No. 111-12-6), with a plausible deuteration pattern.

Molecular Structure

The molecular structure of Methyl 2-Octynoate consists of an eight-carbon chain with a methyl ester at one end and a triple bond at the second carbon position. In this compound, it is presumed that five hydrogen atoms on the terminal pentyl group have been replaced by deuterium atoms. This is a common labeling pattern for enhancing stability in metabolic studies.

Molecular Formula: C₉H₉D₅O₂

Molecular Weight: 159.24 g/mol (approx.)

Parent Compound: Methyl 2-Octynoate[1][2][3]

Synonyms for Parent Compound: Methyl heptine carbonate, 2-Octynoic acid methyl ester[1][2]

Physicochemical Properties

The following table summarizes the known physicochemical properties of the non-deuterated Methyl 2-Octynoate. The properties of the d5 variant are expected to be very similar, with a slight increase in molecular weight.

PropertyValue (for Methyl 2-Octynoate)Reference
CAS Number111-12-6[1][2][3]
Molecular FormulaC₉H₁₄O₂[1][2]
Molecular Weight154.21 g/mol [1][2][3]
AppearanceColorless to pale yellow liquid[1]
Boiling Point217-220 °C[1]
Density0.92 g/mL at 25 °C[1]
Refractive Indexn20/D 1.446[1]
SolubilityInsoluble in water; soluble in oils[2]

Experimental Protocols and Applications

Deuterated compounds are primarily used as internal standards in analytical chemistry and to study the kinetic isotope effect in metabolic pathways.

Potential Synthesis Pathway

The synthesis of this compound would likely involve the use of deuterated starting materials. A plausible synthetic route is outlined in the diagram below. This is a conceptual workflow and would require optimization for laboratory execution.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Deuterated Hexyl Halide (d5) Deuterated Hexyl Halide (d5) Grignard Reaction Grignard Reaction Deuterated Hexyl Halide (d5)->Grignard Reaction Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Grignard Reaction Carboxylation Carboxylation Grignard Reaction->Carboxylation Intermediate Formation Esterification Esterification Carboxylation->Esterification Formation of 2-Octynoic acid-d5 This compound This compound Esterification->this compound Reaction with Methanol

Caption: Conceptual synthesis workflow for this compound.

Expected Applications in Research
  • Metabolic Stability Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolic cleavage, allowing researchers to investigate the metabolic pathways of the parent compound.

  • Pharmacokinetic (PK) Studies: The altered metabolic rate can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

  • Internal Standard for Mass Spectrometry: The known mass difference between the deuterated and non-deuterated compound makes it an excellent internal standard for quantitative analysis in complex biological matrices.

Logical Relationship of Isotopic Labeling

The use of deuterated compounds in research follows a logical progression from synthesis to application in various analytical and biological studies.

G Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Yields Crude Product In Vitro Studies In Vitro Studies Purification & Characterization->In Vitro Studies Provides Pure Compound In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Informs In Vivo Design Data Analysis Data Analysis In Vivo Studies->Data Analysis Generates PK/PD Data Data Analysis->In Vitro Studies Iterative Refinement

References

solubility of Methyl 2-Octynoate-d5 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl 2-Octynoate-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility of Methyl 2-Octynoate

The solubility of a compound is a critical physical property for its application in research and development, influencing formulation, delivery, and analytical method development. The following table summarizes the known qualitative solubility of Methyl 2-Octynoate in a range of common organic solvents.

Data Presentation: Solubility of Methyl 2-Octynoate

SolventSolubility
ChloroformSlightly Soluble[1][2][3]
EthanolSoluble[4]
MethanolSlightly Soluble[1][2][3]
Propylene GlycolSlightly Soluble[4]
Fixed OilsSoluble[4]
WaterInsoluble[4]
GlycerinInsoluble[4]

Note on Deuterated Form (this compound): The substitution of hydrogen with deuterium (B1214612) atoms generally has a negligible effect on the solubility of a molecule in organic solvents. Therefore, the solubility profile of this compound is expected to be highly comparable to that of Methyl 2-Octynoate.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its practical application. Below are detailed methodologies for both qualitative and quantitative assessment of solubility in organic solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of the extent to which a compound dissolves in a particular solvent.

Objective: To visually determine if a compound is soluble, slightly soluble, or insoluble in a given organic solvent.

Materials:

  • Test compound (this compound)

  • A selection of organic solvents (e.g., ethanol, methanol, chloroform)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

  • If the compound appears insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of a compound's solubility in a solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent.

Materials:

  • Test compound (this compound)

  • Selected organic solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Add an excess amount of this compound to a flask.

  • Add a known volume of the selected organic solvent to the flask.

  • Seal the flask and place it in a constant temperature bath on an orbital shaker.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC-MS method.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Mandatory Visualization: Experimental Workflow

Methyl 2-Octynoate is utilized as a standard in the analysis of fragrance allergens in cosmetic products. The following diagram illustrates a typical experimental workflow for the quantification of such an allergen using Gas Chromatography-Mass Spectrometry (GC-MS).

Allergen_Quantification_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis cluster_3 Standard Preparation Sample Cosmetic Product Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report Standard This compound Standard Calibration Preparation of Calibration Standards Standard->Calibration Calibration->Quantification

References

Unlocking Cellular Energetics: A Technical Guide to the Application of Methyl 2-Octynoate-d5 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems.[1][2] Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to track the metabolic fate of molecules.[3][4] This technical guide explores the potential applications of a novel tracer, Methyl 2-Octynoate-d5, in the field of metabolic research. While direct studies on this specific molecule are not yet available, this document extrapolates from the known metabolism of structurally similar compounds, namely medium-chain fatty acids (MCFAs), unsaturated fatty acids, and acetylenic fatty acids, to propose its utility in delineating pathways of fatty acid oxidation and biosynthesis.[5][6][7] We present hypothesized metabolic pathways, potential research applications, detailed experimental protocols for both in vitro and in vivo studies, and a framework for data analysis. This guide serves as a foundational resource for researchers considering the use of this compound to investigate cellular energy metabolism, identify novel therapeutic targets, and accelerate drug development.

Introduction: The Promise of Deuterated Acetylenic Fatty Acid Analogs

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. Understanding the dynamic fluxes through metabolic pathways is therefore crucial for identifying disease mechanisms and developing targeted therapies.[2] Stable isotope tracers, coupled with mass spectrometry, have become indispensable tools for these investigations.[8] Deuterium (B1214612) (²H), a stable isotope of hydrogen, offers several advantages as a tracer, including its relatively low cost and the ability to be incorporated into molecules with minimal perturbation of their chemical properties.[4]

Methyl 2-octynoate, a medium-chain fatty acid ester, presents an interesting scaffold for a metabolic tracer. Its eight-carbon backbone is analogous to endogenous MCFAs, which are readily metabolized for energy.[5] The presence of a triple bond at the C2 position, however, introduces a unique chemical feature that may modulate its interaction with metabolic enzymes.[9] This guide focuses on the deuterated version, this compound, proposing its use as a tool to probe fatty acid metabolism. The five deuterium atoms on the terminal methyl and adjacent methylene (B1212753) groups provide a distinct mass shift, enabling sensitive and specific detection of the tracer and its downstream metabolites by mass spectrometry.

Proposed Metabolic Pathways of this compound

Based on the metabolism of analogous compounds, we propose the following metabolic fate for this compound.

Cellular Uptake and Activation

Upon administration, this compound is expected to be rapidly hydrolyzed by esterases in the plasma and tissues to yield 2-Octynoic acid-d5 and methanol (B129727). The resulting deuterated fatty acid would then be transported into cells, likely via fatty acid transport proteins. Inside the cell, it must be activated to its coenzyme A (CoA) thioester, 2-Octynoyl-CoA-d5, by acyl-CoA synthetases to enter metabolic pathways.

Mitochondrial Beta-Oxidation

The primary catabolic fate of 2-Octynoyl-CoA-d5 is anticipated to be mitochondrial beta-oxidation. However, the triple bond at the C2 position presents a challenge to the standard enzymatic machinery. The typical first step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase, involves the formation of a trans-Δ²-enoyl-CoA. A 2-alkynoyl-CoA cannot be a direct substrate for this enzyme. Instead, it is hypothesized that an enoyl-CoA hydratase-like enzyme could hydrate (B1144303) the triple bond to form a β-ketoacyl-CoA intermediate, which could then be cleaved by a thiolase. This would bypass the first two steps of the canonical beta-oxidation spiral for the initial cycle. Subsequent cycles of beta-oxidation would proceed on the shortened, saturated acyl-CoA chain.

Peroxisomal Beta-Oxidation

In addition to mitochondrial beta-oxidation, very long-chain and some unsaturated fatty acids can be metabolized in peroxisomes. It is plausible that 2-Octynoyl-CoA-d5 could also be a substrate for peroxisomal beta-oxidation, particularly if mitochondrial oxidation is impaired.

Omega-Oxidation

For medium-chain fatty acids, omega-oxidation represents an alternative metabolic route, especially when beta-oxidation is defective.[1] This pathway involves the oxidation of the terminal methyl group (the ω-carbon). Given that 2-octynoic acid has been used to model deficiencies in beta-oxidation, it is conceivable that it could be shunted towards omega-oxidation, leading to the formation of dicarboxylic acids.

Anabolic Pathways

The acetyl-CoA-d2 produced from the beta-oxidation of 2-Octynoyl-CoA-d5 can be incorporated into various anabolic pathways, including the synthesis of new fatty acids (de novo lipogenesis), cholesterol, and ketone bodies. Tracing the deuterium label into these molecules can provide quantitative insights into their synthesis rates.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum M2O-d5 This compound Esterases Esterases M2O-d5->Esterases 2OA-d5 2-Octynoic acid-d5 ACS Acyl-CoA Synthetase 2OA-d5->ACS 2OcCoA-d5 2-Octynoyl-CoA-d5 Beta_Ox β-Oxidation 2OcCoA-d5->Beta_Ox Perox_Beta_Ox Peroxisomal β-Oxidation 2OcCoA-d5->Perox_Beta_Ox Omega_Ox ω-Oxidation 2OcCoA-d5->Omega_Ox Esterases->2OA-d5 ACS->2OcCoA-d5 Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Cholesterol_Synthesis Cholesterol Synthesis Fatty_Acid_Synthesis->Cholesterol_Synthesis AcetylCoA-d2 Acetyl-CoA-d2 Beta_Ox->AcetylCoA-d2 AcetylCoA-d2->Fatty_Acid_Synthesis TCA TCA Cycle AcetylCoA-d2->TCA Ketogenesis Ketogenesis AcetylCoA-d2->Ketogenesis Perox_Beta_Ox->AcetylCoA-d2 Dicarboxylic_Acids Dicarboxylic Acids-d5 Omega_Ox->Dicarboxylic_Acids

Figure 1: Proposed metabolic pathways for this compound.

Potential Applications in Metabolic Studies

The unique structure of this compound opens up several exciting avenues for metabolic research.

Quantifying Fatty Acid Beta-Oxidation Rates

By measuring the rate of disappearance of 2-Octynoyl-CoA-d5 and the appearance of its beta-oxidation products, researchers can quantify the flux through this critical energy-generating pathway. This could be particularly valuable in studying diseases characterized by impaired fatty acid oxidation, such as mitochondrial disorders and certain inborn errors of metabolism.

Probing De Novo Lipogenesis and Cholesterol Synthesis

The deuterium atoms from acetyl-CoA-d2, generated via beta-oxidation, will be incorporated into newly synthesized fatty acids and cholesterol. By measuring the deuterium enrichment in these lipid pools, it is possible to determine their fractional and absolute synthesis rates. This has significant implications for studying diseases associated with increased lipogenesis, such as non-alcoholic fatty liver disease (NAFLD) and cancer.

Investigating Ketogenesis

In the liver, acetyl-CoA can be converted into ketone bodies, which serve as an alternative energy source for extrahepatic tissues during periods of fasting or carbohydrate restriction. Tracing the deuterium label from this compound into ketone bodies can provide a measure of ketogenic flux.

Elucidating the Role of Omega-Oxidation

In conditions where beta-oxidation is compromised, the flux through omega-oxidation may be upregulated. This compound could be used to trace the activity of this pathway by monitoring the formation of deuterated dicarboxylic acids.

Screening for Inhibitors of Fatty Acid Metabolism

In a drug discovery context, this compound could be used in cell-based assays to screen for compounds that inhibit or modulate fatty acid metabolism. A reduction in the formation of deuterated downstream metabolites would indicate a potential hit.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Metabolic Labeling of Cultured Cells

Objective: To trace the metabolism of this compound in a cultured cell line.

Materials:

  • Cultured cells of interest (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prepare the labeling medium by supplementing the complete culture medium with a final concentration of 10-100 µM this compound. The final solvent concentration should be less than 0.1%.

  • Remove the existing medium from the cells and wash once with warm PBS.

  • Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, place the plate on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Collect the supernatant containing the polar and lipid metabolites for analysis.

In Vivo Stable Isotope Tracing in an Animal Model

Objective: To investigate the whole-body metabolism of this compound in a rodent model.

Materials:

  • Laboratory animals (e.g., C57BL/6 mice)

  • This compound formulated for oral gavage or intravenous injection

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

Protocol:

  • Acclimatize animals to the experimental conditions.

  • Administer this compound via oral gavage (e.g., 10-50 mg/kg) or a primed-continuous intravenous infusion.

  • At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture.

  • At the final time point, euthanize the animal and rapidly harvest tissues of interest (e.g., liver, muscle, adipose tissue).

  • Immediately freeze tissues in liquid nitrogen.

  • Process blood samples to separate plasma.

  • Store all samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

Objective: To extract and derivatize fatty acids from biological samples for GC-MS analysis.

Materials:

  • Biological samples (cell extracts, plasma, tissue homogenates)

  • Internal standards (e.g., deuterated fatty acids of different chain lengths)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl

  • Sodium hydroxide (B78521) in methanol

  • BF₃ in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Protocol:

  • Lipid Extraction (Folch Method):

    • To the sample, add 20 volumes of chloroform:methanol (2:1).

    • Add internal standards.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

    • Heat at 80°C for 10 minutes to saponify the lipids.

    • Add 1 mL of 14% BF₃ in methanol and heat at 80°C for 2 minutes to methylate the fatty acids.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Analysis:

    • Analyze the FAMEs by GC-MS or LC-MS/MS to determine the deuterium enrichment in different fatty acid species.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Cell Seeding and Growth Labeling Incubation with This compound Cell_Culture->Labeling Quenching Metabolic Quenching (Ice-cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis_invitro LC-MS/MS or GC-MS Analysis Extraction->Analysis_invitro Animal_Model Animal Acclimatization Administration Tracer Administration (Oral Gavage / IV Infusion) Animal_Model->Administration Sampling Blood and Tissue Collection Administration->Sampling Processing Sample Processing and Storage Sampling->Processing Analysis_invivo LC-MS/MS or GC-MS Analysis Processing->Analysis_invivo

Figure 2: General experimental workflows for in vitro and in vivo studies.

Data Presentation and Analysis

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Isotopic Enrichment

Isotopic enrichment (IE) is the percentage of a metabolite pool that is labeled with the isotope. It is calculated as:

IE (%) = (Area of labeled metabolite) / (Area of labeled metabolite + Area of unlabeled metabolite) * 100

Time (hours)2-Octynoic acid-d5 IE (%)Palmitate-d2 IE (%)Cholesterol-d1 IE (%)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
185.2 ± 3.11.5 ± 0.20.1 ± 0.0
492.5 ± 2.55.8 ± 0.60.4 ± 0.1
895.1 ± 1.910.2 ± 1.10.9 ± 0.2
2496.3 ± 1.515.6 ± 1.81.5 ± 0.3

Table 1: Hypothetical isotopic enrichment data from an in vitro labeling experiment.

Fractional Contribution

The fractional contribution (FC) represents the fraction of a product that is derived from the labeled precursor. It is often corrected for the isotopic enrichment of the precursor pool.

Treatment GroupFractional Contribution of Acetyl-CoA-d2 to Palmitate
Control0.25 ± 0.03
Drug A0.12 ± 0.02*
Drug B0.23 ± 0.04

Table 2: Hypothetical fractional contribution data from a drug screening experiment. *p < 0.05 vs. Control.

Metabolic Flux Analysis

For more advanced studies, the isotopic labeling data can be used in metabolic flux analysis (MFA) models to calculate absolute flux rates through various pathways. This requires a detailed metabolic network model and sophisticated computational software.

Conclusion

This compound represents a promising new tool for the study of fatty acid metabolism. Its unique structure as a deuterated, medium-chain, acetylenic fatty acid ester allows for the tracing of several key metabolic pathways, including beta-oxidation, de novo lipogenesis, and ketogenesis. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to begin exploring the utility of this novel tracer in their own systems. While the metabolic fate of this compound is at present inferred, the proposed applications have the potential to provide significant new insights into the metabolic underpinnings of health and disease, ultimately aiding in the development of new diagnostic and therapeutic strategies.

References

The Crucial Role of Deuterated Standards in the Accurate Analysis of Fragrance Allergens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Analytical Scientists

The rising prevalence of allergic contact dermatitis (ACD) induced by fragrance ingredients has necessitated robust and precise analytical methods for their identification and quantification in consumer products. The complexity of cosmetic matrices and the often low concentrations of allergenic compounds present significant analytical challenges. The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has emerged as the gold standard for achieving the accuracy and reliability required for regulatory compliance and consumer safety. This technical guide delves into the pivotal role of these isotopically labeled compounds in fragrance allergen analysis, providing detailed methodologies and insights for laboratory professionals.

The Principle and Advantages of Deuterated Internal Standards

An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, a calibration standard, and a blank. The internal standard is then used to calculate the concentration of the analyte of interest. Deuterated standards are a superior choice for an internal standard because they are chemically identical to the analyte but have a different mass due to the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.[1][2] This subtle yet significant difference in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical chemical and physical properties ensure they behave similarly throughout the analytical process.

The primary advantages of using deuterated internal standards in fragrance allergen analysis include:

  • Enhanced Accuracy and Precision: Deuterated standards co-elute with the target allergen, meaning they experience the same effects of the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][3] By normalizing the analyte's signal to that of the deuterated standard, these matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

  • Improved Recovery Correction: During sample preparation, which can involve complex extraction and clean-up steps, some of the analyte may be lost. Because the deuterated standard has virtually identical chemical properties to the analyte, it will be lost at the same rate.[2] By measuring the recovery of the deuterated standard, a precise correction can be applied to the final calculated concentration of the allergen.

  • Increased Robustness and Reproducibility: The use of deuterated internal standards minimizes the impact of variations in instrument performance, such as injection volume and ionization efficiency, between different analytical runs and across different laboratories.[1][2] This leads to more robust and reproducible methods, which is critical for quality control and regulatory submissions.

Quantitative Data in Fragrance Allergen Analysis

The following table summarizes typical validation parameters for the quantification of fragrance allergens using GC-MS with internal standards. While not all studies explicitly use deuterated standards, the principles of internal standard calibration are the same. The use of deuterated standards is expected to yield even better performance in terms of recovery and precision.

ParameterTypical RangeReference
Linearity (r²)> 0.995
Limit of Quantification (LOQ)2 - 20 µg/g[4]
Intra-day Recovery84.4% - 119%[4]
Inter-day Recovery85.1% - 116%
Intra-day Precision (RSD)< 12%
Inter-day Precision (RSD)< 13%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams

This protocol is a generalized procedure for the extraction of fragrance allergens from a complex cosmetic matrix.

  • Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.

  • Extraction: Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.

  • Mixing: Vortex the mixture for 30 minutes to ensure thorough extraction of the allergens and the internal standard into the organic phase.

  • Phase Separation: Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge at 3000 g for 30 minutes to achieve clear phase separation.

  • Collection: Collect the supernatant (organic layer) and filter it through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtrate with methyl tert-butyl ether to the final desired concentration for GC-MS analysis.[5]

GC-MS Analysis of Fragrance Allergens

This section outlines a typical GC-MS method for the separation and detection of fragrance allergens.

  • Gas Chromatograph (GC) System: Agilent 6890 GC or equivalent.

  • Column: VF-5ms capillary column (30m x 0.25mm i.d., 0.25µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 2.0 µL of the sample solution is injected in pulsed splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 125°C at 3°C/min.

    • Ramp 2: Increase to 230°C at 7°C/min.

    • Ramp 3: Increase to 300°C at 20°C/min.

    • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer (MS):

    • Mode: Selective Ion Monitoring (SIM) for targeted quantification.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Monitor specific quantifier and qualifier ions for each target allergen and its corresponding deuterated internal standard.

Visualizing Key Processes

Immunological Pathway of Fragrance-Induced Allergic Contact Dermatitis

Fragrance allergens are small molecules known as haptens. They are not immunogenic on their own but can trigger an immune response after binding to skin proteins. Some fragrances are prohaptens or prehaptens, requiring metabolic or chemical activation to become reactive haptens.[1][2] The following diagram illustrates the key steps in the sensitization and elicitation phases of fragrance-induced allergic contact dermatitis.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Fragrance Fragrance Allergen (Hapten, Prohapten, or Prehapten) Activation Activation (Metabolic/Chemical) Fragrance->Activation Pro/Prehapten Haptenation Hapten-Protein Complex Formation Fragrance->Haptenation Directly Reactive Hapten Activation->Haptenation DC Dendritic Cell (Langerhans Cell) Haptenation->DC Uptake LymphNode Migration to Lymph Node DC->LymphNode TCell_Priming T-Cell Priming and Memory Cell Formation LymphNode->TCell_Priming TCell_Activation Activation of Memory T-Cells Re_exposure Fragrance Allergen Re-exposure Re_Haptenation Hapten-Protein Complex Formation Re_exposure->Re_Haptenation Re_Haptenation->TCell_Activation Presentation Inflammation Inflammatory Response (Cytokine Release) TCell_Activation->Inflammation ACD Allergic Contact Dermatitis Symptoms Inflammation->ACD

Caption: Immunological pathway of fragrance-induced allergic contact dermatitis.

Analytical Workflow for Fragrance Allergen Quantification

The following diagram outlines the typical experimental workflow for the analysis of fragrance allergens in a cosmetic product using a deuterated internal standard and GC-MS.

Analytical_Workflow Sample Cosmetic Sample Spiking Spike with Deuterated Internal Standard Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Cleanup Filtration / Cleanup Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification Result Final Allergen Concentration Quantification->Result

Caption: Analytical workflow for fragrance allergen quantification using a deuterated internal standard.

References

Understanding the Kinetic Isotope Effect of Methyl 2-Octynoate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states.[1][2][3] This technical guide explores the conceptual framework for understanding and investigating the kinetic isotope effect of Methyl 2-Octynoate-d5, a deuterated isotopologue of Methyl 2-Octynoate. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles, hypothetical experimental designs, and expected data signatures based on established knowledge of KIEs in organic reactions.[4][5][6] The methodologies and visualizations presented herein serve as a comprehensive resource for researchers designing new studies in reaction kinetics and drug metabolism.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds.[3][7] A bond to a heavier isotope, such as deuterium (B1214612), has a lower zero-point vibrational energy than a bond to a lighter isotope, like protium. Consequently, more energy is required to break a bond to the heavier isotope, often leading to a slower reaction rate.

The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable information about the reaction mechanism.

  • Primary Kinetic Isotope Effect (PKIE): Observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[6] For C-H/C-D bonds, kH/kD values are typically in the range of 2–8.[6]

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1] These effects are generally smaller, with kH/kD values typically between 0.7 and 1.5.[1][6]

Hypothetical Investigation of this compound KIE

Methyl 2-octynoate is utilized in organic synthesis and has applications in the flavor and fragrance industry.[8][9] Its alkyne functionality makes it a candidate for various addition reactions. A hypothetical study could investigate the KIE in the context of a base-catalyzed isomerization or an addition reaction where a C-H(D) bond is cleaved in the rate-determining step.

For the purpose of this guide, we will consider a hypothetical base-catalyzed isomerization of this compound, where the deuterium atoms are located on the terminal methyl group of the octyl chain.

Table 1: Hypothetical Rate Constants and KIE for the Isomerization of Methyl 2-Octynoate and this compound
CompoundRate Constant (k, s⁻¹)kH/kD
Methyl 2-Octynoate (H)2.5 x 10⁻⁴6.25
This compound (D)4.0 x 10⁻⁵

Experimental Protocols

A detailed experimental protocol is crucial for the accurate determination of kinetic isotope effects. The following outlines a generalized methodology for the hypothetical isomerization reaction.

Synthesis of this compound

The synthesis of the deuterated substrate is the prerequisite for any KIE study. A plausible synthetic route would involve the use of a deuterated starting material, for example, d5-hexyl bromide, in a coupling reaction to construct the octynoate backbone. The final product would be purified by column chromatography and characterized by NMR and mass spectrometry to confirm its identity and isotopic purity.

Kinetic Experiments

The kinetic measurements should be performed under pseudo-first-order conditions to simplify the rate law.

  • Reaction Setup: A solution of the substrate (either Methyl 2-Octynoate or this compound) in a suitable solvent (e.g., DMSO) is prepared in a thermostated reaction vessel.

  • Initiation: The reaction is initiated by the addition of a catalyst, such as a strong base (e.g., potassium tert-butoxide).

  • Monitoring: The progress of the reaction is monitored over time by periodically withdrawing aliquots from the reaction mixture and quenching the reaction. The concentration of the reactant and product can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be equal to -k.

Intermolecular Competition Experiments

An alternative method for determining the KIE is through an intermolecular competition experiment where a mixture of the protiated and deuterated substrates is subjected to the reaction conditions. The ratio of the products formed reflects the relative rates of reaction and can be used to calculate the KIE. This method is particularly useful when it is difficult to measure absolute reaction rates accurately.

Visualization of Concepts

Diagrams are essential for visualizing the complex relationships in reaction kinetics and mechanisms.

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_H Transition State (H) Reactants->TS_H Ea(H) TS_D Transition State (D) Reactants->TS_D Ea(D) Products Products TS_H->Products TS_D->Products

Figure 1: Reaction coordinate diagram illustrating the higher activation energy for the deuterated species (Ea(D)) compared to the protiated species (Ea(H)), leading to a primary kinetic isotope effect.

G cluster_workflow Experimental Workflow for KIE Determination A Synthesis of This compound B Kinetic Experiments (Separate Runs) A->B C Intermolecular Competition Experiment A->C D Product Analysis (GC-MS, NMR) B->D C->D E Data Analysis and KIE Calculation D->E

Figure 2: A generalized workflow for the experimental determination of the kinetic isotope effect of this compound.

Conclusion

The study of the kinetic isotope effect of this compound, while not yet reported in the literature, offers a valuable opportunity to probe reaction mechanisms involving this versatile organic molecule. By applying the principles and experimental designs outlined in this guide, researchers can gain a deeper understanding of the transition state structures and rate-determining steps of reactions involving C-H bond activation. Such knowledge is fundamental not only for academic research but also for practical applications in drug development, where understanding metabolic pathways and reaction kinetics is paramount. The use of deuterated compounds can influence metabolic stability, and a thorough understanding of the associated KIEs is therefore of significant interest.[5]

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Methyl 2-Octynoate-d5. The information presented is primarily based on the safety data for its non-deuterated analogue, Methyl 2-Octynoate (CAS No. 111-12-6), as the isotopic labeling is not expected to significantly alter its chemical hazards. This document is intended to equip laboratory personnel with the knowledge required to handle this compound safely.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of Methyl 2-Octynoate

PropertyValueSource
Appearance Clear, colorless liquid[1]
Molecular Formula C₉H₁₄O₂[2]
Molecular Weight 154.21 g/mol [2]
Boiling Point 217-220 °C (lit.)[1][3]
Melting Point -3 °C (lit.)[1]
Density 0.92 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.446 (lit.)[4]
Flash Point 192 °F / 89 °C[3][4]
Solubility Slightly soluble in Chloroform and Methanol[1]
Vapor Pressure 0.125 mmHg at 25 °C[1]

Hazard Identification and Classification

Methyl 2-Octynoate is classified as a hazardous substance. The GHS classification indicates several risks that must be managed.

Table 2: GHS Hazard Classification for Methyl 2-Octynoate

Hazard ClassCategoryHazard Statement
Flammable Liquids 4H227: Combustible liquid[3][5]
Acute Toxicity, Oral 4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2][5]
Skin Sensitization 1, 1A, 1BH317: May cause an allergic skin reaction[3][5]
Acute Aquatic Hazard 1H400: Very toxic to aquatic life[3]
Chronic Aquatic Hazard 2, 3H411/H412: Toxic/Harmful to aquatic life with long lasting effects[3]

Signal Word: Warning[2][3]

Hazard Pictograms:

  • Exclamation Mark

  • Environment

Toxicological Information

Toxicological data is crucial for understanding the potential health effects of exposure.

Table 3: Summary of Toxicological Data for Methyl 2-Octynoate

EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) 1530 - 2500 mg/kg bwRat[6]
Skin Irritation Slight to moderate irritantGuinea Pig, Human[4][5][6]
Eye Irritation Not considered to cause serious eye irritationBovine Cornea (ex vivo)[6]
Skin Sensitization Established human contact allergenHuman[6]
Genotoxicity Not genotoxicIn vitro/In vivo[7][8]
Phototoxicity Not expected to be phototoxic/photoallergenicBased on UV spectra[7][8]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential when working with this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling this chemical to ensure appropriate PPE is selected.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment: - Quantity - Concentration - Procedure (e.g., heating, aerosolizing) start->risk_assessment eye_protection Eye Protection: Wear safety glasses with side-shields or goggles. risk_assessment->eye_protection hand_protection Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). risk_assessment->hand_protection body_protection Body Protection: Wear a lab coat. Use an impervious apron if splashing is likely. risk_assessment->body_protection ventilation_check Is work performed in a well-ventilated area or fume hood? risk_assessment->ventilation_check respiratory_protection Respiratory Protection: Required if vapors/aerosols are generated. Use a respirator with an appropriate cartridge. end_node Proceed with Experiment respiratory_protection->end_node ventilation_check->respiratory_protection No aerosol_check Is there a risk of inhalation (vapors, mists, aerosols)? ventilation_check->aerosol_check Yes aerosol_check->respiratory_protection Yes aerosol_check->end_node No

Caption: PPE selection decision workflow for handling this compound.

General Handling and Storage Protocol
  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[2][3]

    • Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mists.[3][5]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][9]

    • Ground all equipment when handling to prevent static discharge.[5]

    • Wash hands thoroughly after handling.[2][5] Contaminated work clothing should not be allowed out of the workplace.[1][3]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9]

    • Store away from heat, sparks, and flame.[9]

    • Recommended storage temperature for the pure form is often refrigerated (-20°C for long-term).[4]

    • Protect from direct sunlight.[3]

Special Precautions for Deuterated Compounds

To maintain the isotopic purity of this compound, it is critical to prevent deuterium-hydrogen (D-H) exchange.

  • Solvent Choice: Use aprotic solvents whenever possible. Avoid acidic or basic aqueous solutions which can catalyze D-H exchange.[10]

  • Atmosphere: Handle and store under an inert atmosphere, such as argon or dry nitrogen, to prevent contamination and reaction with atmospheric moisture.[10]

  • pH Control: If aqueous solutions are necessary, maintain a neutral pH.[10]

Emergency Procedures

Proper response to emergencies can significantly mitigate harm.

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][2][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
Accidental Release Measures

A clear, pre-planned response is necessary for spills.

Spill_Response_Flowchart spill_detected Spill Detected evacuate Evacuate personnel to a safe area. Ensure adequate ventilation. spill_detected->evacuate ppe Wear appropriate PPE: - Respirator - Chemical-resistant gloves - Goggles - Lab coat/apron evacuate->ppe contain Contain the spill. Prevent entry into drains and waterways. ppe->contain absorb Absorb with inert material (e.g., sand, diatomite, universal binders). contain->absorb collect Collect absorbed material into a suitable, closed container for disposal. absorb->collect decontaminate Decontaminate the spill area and equipment with a suitable solvent (e.g., alcohol). collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations. decontaminate->dispose

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[3]

  • Specific Hazards: The substance is a combustible liquid.[3] Containers may explode when heated.[9] During a fire, irritating fumes may be emitted.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][9] Do not allow the product to enter drains or water courses.[3][9]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.

General Laboratory Workflow

A structured workflow ensures that safety is integrated into every step of the experimental process.

Lab_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase plan 1. Plan Experiment & Review SDS risk 2. Conduct Risk Assessment plan->risk ppe 3. Select & Don PPE risk->ppe setup 4. Prepare Work Area (Fume Hood, Spill Kit) ppe->setup retrieve 5. Retrieve Chemical from Storage setup->retrieve handle 6. Perform Experiment retrieve->handle store 7. Return Unused Chemical to Storage handle->store cleanup 8. Decontaminate Work Area store->cleanup waste 9. Dispose of Waste Properly cleanup->waste remove_ppe 10. Doff & Clean/Dispose of PPE waste->remove_ppe wash 11. Wash Hands Thoroughly remove_ppe->wash

Caption: A logical workflow for safely conducting experiments with hazardous chemicals.

References

Methyl 2-Octynoate: A Technical Guide on its Synthesis, Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Methyl 2-Octynoate, a compound primarily of synthetic origin, detailing its chemical properties, industrial applications, and significant biological interactions, including its role as a contact allergen and its investigated therapeutic potential.

Introduction: Debunking the Myth of Natural Occurrence

Methyl 2-Octynoate, also known under synonyms such as Methyl heptine carbonate and Folione®, is a fatty acid ester with the chemical formula C9H14O2.[1] Despite inquiries into its natural origins, current scientific literature and chemical databases predominantly classify Methyl 2-Octynoate as a synthetic compound.[2][3] One source explicitly states that it is "not found in nature".[4] While structurally related compounds, such as methyl 2-octenoate, have been identified in natural sources like the pear fruit and soursop, Methyl 2-Octynoate itself is recognized for its synthetic production and subsequent use in various industries.[5]

This guide provides a detailed technical overview of Methyl 2-Octynoate, focusing on its synthesis, well-established applications, and its relevance in biological systems, particularly for researchers, scientists, and professionals in drug development.

Chemical Properties and Synthesis

Methyl 2-Octynoate is a colorless to slightly yellow liquid characterized by a powerful, unpleasant odor that becomes violet-like upon dilution.[1] It is soluble in most fixed oils and slightly soluble in propylene (B89431) glycol, but insoluble in water and glycerin.[1]

Physicochemical Data

A summary of the key physicochemical properties of Methyl 2-Octynoate is presented in Table 1.

PropertyValueReference
CAS Number 111-12-6[6][7]
Molecular Formula C9H14O2[1][6][8]
Molecular Weight 154.21 g/mol [1][6][8]
Boiling Point 217-220 °C at 760 mmHg[1]
Flash Point 89 °C[6]
Density 0.919-0.924 g/cm³[1]
Refractive Index 1.443-1.449 at 20°C[1]
Synthesis Protocol

The industrial synthesis of Methyl 2-Octynoate is achieved through the esterification of 2-octynoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[9][10]

An illustrative workflow for the synthesis of Methyl 2-Octynoate is provided below.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst 2-Octynoic_Acid 2-Octynoic Acid Esterification Esterification Reaction 2-Octynoic_Acid->Esterification Methanol Methanol Methanol->Esterification Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Esterification Methyl_2_Octynoate Methyl 2-Octynoate Esterification->Methyl_2_Octynoate Water Water (byproduct) Esterification->Water

Figure 1: Synthesis of Methyl 2-Octynoate.

Industrial Relevance and Applications

Methyl 2-Octynoate is a versatile compound with significant applications in the flavor and fragrance industries. It is also utilized in organic synthesis and cosmetic formulations.[8]

Fragrance and Flavor

It is widely used as a fragrance ingredient in perfumes, lotions, shampoos, and other cosmetic products, imparting a fruity and floral aroma.[3][8] In the flavor industry, it is employed as a flavoring agent in food products.[8] The Food and Drug Administration (FDA) has approved its use as a flavoring agent.[1]

Organic Synthesis

As a reactive molecule, Methyl 2-Octynoate serves as an important intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.[8] Its alkyne structure makes it a valuable building block in various chemical reactions.[8]

Biological Significance and Toxicological Profile

The biological relevance of Methyl 2-Octynoate is primarily associated with its allergenic properties and, more recently, its potential as a therapeutic agent.

Allergic Contact Dermatitis

Methyl 2-Octynoate is a well-documented fragrance allergen.[1][11] For individuals with fragrance allergies, exposure to products containing this compound can lead to skin sensitization and allergic contact dermatitis, with symptoms such as redness, itching, and rash.[3][12] Due to its allergenic potential, its use in cosmetic products is regulated, and it is included in the European Union's list of 26 declarable fragrance allergens.[2][3]

The logical relationship illustrating the role of Methyl 2-Octynoate as an allergen is depicted in the following diagram.

Allergen_Pathway M2O Methyl 2-Octynoate in Cosmetic Product Exposure Topical Exposure to Skin M2O->Exposure Sensitization Skin Sensitization in Susceptible Individual Exposure->Sensitization Reaction Allergic Contact Dermatitis (Redness, Itching, Rash) Sensitization->Reaction

Figure 2: Role of Methyl 2-Octynoate as an allergen.
Antitumor and Other Biological Activities

Preliminary research has indicated that Methyl 2-Octynoate exhibits some biological activities of interest to drug development professionals. It has been shown to bind to the nicotinic acetylcholine (B1216132) receptor and has demonstrated antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer cells.[6] The compound is reported to disrupt the mitochondrial membrane potential and reduce oxidative phosphorylation endpoints.[6] However, it is also noted to have low potency against cancer cells in both in vitro and in vivo studies.[6]

Safety and Toxicity

The safety of Methyl 2-Octynoate has been evaluated by various regulatory bodies. It is not found to be genotoxic.[13][14] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and established a No Expected Sensitization Induction Level (NESIL) of 110 μg/cm² for skin sensitization.[13][14] Furthermore, it is not expected to be phototoxic or photoallergenic.[13][14] From an environmental perspective, it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[13]

A summary of toxicological data is provided in Table 2.

EndpointResultReference
Genotoxicity Not genotoxic[13][14]
Skin Sensitization (NESIL) 110 μg/cm²[13][14]
Phototoxicity/Photoallergenicity Not expected to be phototoxic/photoallergenic[13][14]
Acute Oral Toxicity (LD50, rat) >2000 mg/kg bw[11]

Conclusion

References

A Preliminary Investigation into the Stability of Methyl 2-Octynoate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the preliminary investigation of Methyl 2-Octynoate-d5 stability. As of the latest literature review, specific stability studies on the deuterated form of this compound are not publicly available. Therefore, this guide is based on the available information for the non-deuterated Methyl 2-Octynoate and established principles of drug stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols and potential degradation pathways described herein are predictive and should be adapted based on empirical data obtained during experimentation.

Introduction

Methyl 2-Octynoate is a fragrance and flavoring agent, and its deuterated analogue, this compound, is valuable as an internal standard in analytical studies.[1] Understanding the stability of this deuterated compound is crucial for its proper storage, handling, and use in quantitative assays to ensure data accuracy and reliability. This guide outlines a framework for a preliminary stability investigation through forced degradation studies.

Physicochemical Properties and General Stability Information

Based on available data for Methyl 2-Octynoate, the following provides an overview of its physical and chemical properties and general stability recommendations. These are expected to be very similar for the deuterated version.

Table 1: Physicochemical Properties and Storage Recommendations for Methyl 2-Octynoate

PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[2][3]
Molecular Formula C9H14O2[2][3]
Molecular Weight 154.21 g/mol [3]
Boiling Point 217-220 °C (at 760 mmHg)[2]
Flash Point 95 °C[2]
Solubility Insoluble in water; Soluble in ethanol[2]
Chemical Stability Stable under recommended storage conditions.[4]
Storage Conditions Keep in a tightly closed container in a cool, dry place, protected from light.[2] Avoid open flames, hot surfaces, and sources of ignition.[5]
Incompatibilities Strong oxidizing agents.[4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[6][7] The following protocol outlines a series of stress conditions to induce degradation of this compound.

3.1. Objective

To identify potential degradation products and pathways for this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

3.2. Materials and Methods

  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2), Acetonitrile (ACN, HPLC grade), Water (HPLC grade).

  • Instrumentation: HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS), pH meter, photostability chamber, oven.

3.3. Stress Conditions

A solution of this compound (e.g., 1 mg/mL in ACN) should be prepared and subjected to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Table 2: Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis Treat the sample solution with 0.1 N NaOH at room temperature for 4 hours.
Oxidation Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
Thermal Degradation Expose the solid compound and the sample solution to 70°C for 48 hours.
Photostability Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

3.4. Analysis

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from all degradation products.

  • Peak purity analysis should be performed for the parent peak in all stressed samples.

  • Mass balance should be calculated to ensure that all degradation products have been accounted for.

Visualizing Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo control Prepare Control Sample (Protected from Stress) hplc HPLC Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Peak Purity Assessment hplc->purity mass_balance Mass Balance Calculation purity->mass_balance pathway Identify Degradation Pathways mass_balance->pathway method Develop Stability-Indicating Method pathway->method

Workflow for a forced degradation study of this compound.

4.2. Potential Degradation Pathways

Based on the chemical structure of Methyl 2-Octynoate, the following degradation pathways are plausible. The deuterated positions are not expected to significantly alter these primary pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound acid_prod 2-Octynoic Acid-d5 parent->acid_prod H+ or OH- methanol Methanol parent->methanol H+ or OH- epoxide Epoxide Intermediate parent->epoxide [O] ketone Keto-acid Derivative epoxide->ketone

Potential degradation pathways for this compound.

Conclusion

References

A Technical Guide to Methyl 2-Octynoate-d5: Theoretical Mass and Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass and predicted spectral properties of Methyl 2-Octynoate-d5. Given the limited availability of experimental data for this specific isotopologue, this document leverages data from its non-deuterated counterpart, Methyl 2-Octynoate, to provide calculated values and predicted spectral characteristics. This guide is intended to support researchers in the fields of medicinal chemistry, drug metabolism studies, and analytical chemistry who may use deuterated standards for quantitative analysis and as internal standards in mass spectrometry-based assays.

Core Physicochemical Properties

The introduction of five deuterium (B1214612) atoms into the terminal methyl and adjacent methylene (B1212753) groups of Methyl 2-Octynoate significantly alters its mass, which is a critical parameter for its use as an internal standard in mass spectrometry. The following table summarizes the calculated and known physicochemical properties of this compound and its non-deuterated analog.

PropertyThis compoundMethyl 2-Octynoate
Molecular Formula C₉H₉D₅O₂C₉H₁₄O₂[1]
Molecular Weight ( g/mol ) 159.24 (Calculated)154.21[1]
Exact Mass (Da) 159.1306 (Calculated)154.0994[2]
CAS Number Not available111-12-6[1]

Calculated values for this compound are based on the atomic masses of the constituent isotopes.

Theoretical Mass and Mass Spectrometry

The key feature of this compound is its increased mass due to the presence of five deuterium atoms. This mass shift is fundamental to its application in quantitative analysis using mass spectrometry, allowing for clear differentiation from the endogenous, non-deuterated compound.

Table 2: Predicted Mass Spectrometry Data

ParameterPredicted Value for this compoundReference Value for Methyl 2-Octynoate
Molecular Ion [M]⁺ m/z 159.13m/z 154.10
Common Fragments Due to the stability of the deuterated pentyl group, fragmentation patterns are expected to be similar to the light version, but with corresponding mass shifts. For example, loss of the terminal deuterated propyl group would result in a fragment that is 3 atomic mass units heavier.Key fragments for the unlabeled compound include those resulting from cleavage at the ester and alkyl chain.

Predicted Spectral Properties

The substitution of hydrogen with deuterium has a predictable effect on various spectroscopic techniques. The following sections outline the expected spectral properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency than protons (¹H) and is typically not observed in a standard ¹H NMR spectrum. The primary effect of deuteration on the ¹H NMR spectrum of this compound will be the disappearance of signals corresponding to the protons on the terminal pentyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₃ ~3.7~52
-C≡C-CH₂- ~2.3~18
-CH₂-CH₂- ~1.5~22
-CH₂-CD₂- ~1.3~31
-CD₂-CD₃ Not Applicable~22 (Deuterium may cause slight upfield shift and peak broadening)
-CD₃ Not Applicable~14 (Deuterium may cause slight upfield shift and peak broadening)
C=O Not Applicable~154
-C≡C- Not Applicable~73, ~89
Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The replacement of hydrogen with the heavier deuterium isotope results in a shift of C-D stretching and bending vibrations to lower wavenumbers compared to their C-H counterparts.

Table 4: Predicted Infrared Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-D Stretch ~2100 - 2250Medium-Weak
C≡C Stretch ~2210 - 2260Weak
C=O Stretch ~1715Strong
C-O Stretch ~1250Strong

Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic route to this compound would involve the deuteration of a suitable precursor followed by esterification.

Synthetic Workflow for this compound start 1-Heptyne step1 Deuteration (e.g., with n-BuLi and D₂O) start->step1 intermediate 1-Heptyne-d5 step1->intermediate step2 Carboxylation (e.g., with n-BuLi and CO₂) intermediate->step2 acid 2-Octynoic acid-d5 step2->acid step3 Esterification (e.g., with Methanol and H₂SO₄) acid->step3 product This compound step3->product

A plausible synthetic workflow for this compound.
General Analytical Workflow for Quantification

This compound is ideally suited as an internal standard for the quantification of Methyl 2-Octynoate in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Workflow sample Biological or Environmental Sample spike Spike with known amount of This compound sample->spike extraction Sample Extraction and Cleanup spike->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis quant Quantification by comparing peak area ratios analysis->quant

General workflow for using a deuterated internal standard.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectral data relies on the logical relationship between the molecular structure and the resulting spectrum.

Spectroscopic Analysis Logic structure Molecular Structure (this compound) nmr NMR Spectrum (Absence of terminal alkyl ¹H signals) structure->nmr predicts ir IR Spectrum (Presence of C-D stretch) structure->ir predicts ms Mass Spectrum (Increased molecular ion mass) structure->ms predicts

References

The Discovery and Olfactory History of Methyl 2-Octynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-octynoate, a synthetic fragrance ingredient, has been a constituent of perfumes and flavorings for over a century. First synthesized in 1903, its potent and distinct violet-leaf and fruity aroma has cemented its place in the perfumer's palette. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Methyl 2-Octynoate. It details the synthesis of this acetylenic ester, its olfactory characteristics, and the toxicological studies that have defined its use. This document serves as a resource for researchers and professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Methyl 2-octynoate (CAS 111-12-6), also known under trade names such as Folione®, is a key aroma chemical prized for its intense, green, and fruity fragrance with a characteristic violet leaf note.[1] Unlike many fragrance molecules, it is a purely synthetic compound and has not been found to occur naturally. Its discovery in the early 20th century provided perfumers with a novel and powerful tool to create innovative and lasting scents. This guide explores the historical context of its discovery, the evolution of its synthesis, its detailed olfactory profile, and the safety assessments that govern its application in consumer products.

Discovery and History

The discovery of Methyl 2-octynoate is attributed to the year 1903. While the specific seminal publication by Charles Moureu and Alphonse Delange detailing its initial synthesis has proven difficult to locate in modern databases, the early 20th century was a period of significant exploration into the synthesis of acetylenic compounds for various applications, including fragrances. The development of synthetic aroma chemicals during this era revolutionized the art of perfumery, offering alternatives to costly or scarce natural ingredients and introducing entirely new scent profiles.

Chemical Properties and Synthesis

Methyl 2-octynoate is a colorless to pale yellow liquid with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[2][3]

Physicochemical Data

A summary of the key physicochemical properties of Methyl 2-octynoate is presented in Table 1.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[3][4]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [2][3]
Boiling Point 217-220 °C[3][4][5]
Flash Point 89 °C[5]
Density 0.919-0.924 g/cm³[4]
Refractive Index 1.443-1.449[4]
Solubility Soluble in ethanol (B145695) and most fixed oils; insoluble in water.[4]
Odor Detection Threshold 25 ppb[2]
Synthesis

The primary industrial synthesis of Methyl 2-octynoate is achieved through the esterification of 2-octynoic acid with methanol (B129727).[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

A general experimental protocol for this synthesis is as follows:

Experimental Protocol: Esterification of 2-Octynoic Acid

  • Reaction Setup: A round-bottom flask is charged with 2-octynoic acid and an excess of methanol, which serves as both a reactant and a solvent. The flask is equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent, such as diethyl ether, and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude Methyl 2-octynoate is then purified by vacuum distillation to yield the final product.

Synthesis_Workflow Reactants 2-Octynoic Acid + Methanol Reaction Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Methyl 2-Octynoate Purification->Product

Synthesis workflow for Methyl 2-Octynoate.

Olfactory Properties and Applications in Fragrance

Methyl 2-octynoate possesses a powerful and complex olfactory profile. In its concentrated form, the odor can be sharp and unpleasant. However, upon dilution, it reveals a characteristic green, violet leaf-like aroma with fruity undertones reminiscent of cucumber and melon.[1][6][7] This unique scent profile makes it a valuable component in fine fragrances, where it is used to impart fresh, green, and floral notes, particularly in violet and peach accords.[2]

Toxicological Assessment and Regulation

The safety of Methyl 2-octynoate as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). A key endpoint in the safety assessment of fragrance ingredients is their potential to cause skin sensitization.

Skin Sensitization

Methyl 2-octynoate has been identified as a skin sensitizer.[8] A RIFM safety assessment has established a No Expected Sensitization Induction Level (NESIL) of 110 μg/cm².[8][9] This value is used to determine the maximum acceptable concentrations in various consumer product categories.

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical. A general protocol based on the OECD Test Guideline 429 is as follows:

  • Animal Model: Female CBA/J mice are typically used.

  • Dose Groups: A minimum of four animals per dose group are used, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.

  • Application: A precise volume (e.g., 25 µL) of the test substance, vehicle, or positive control is applied to the dorsum of each ear daily for three consecutive days.

  • Proliferation Measurement: On day 6, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured using a scintillation counter. A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.

LLNA_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Dosing Topical Application to Mouse Ears (Days 1-3) Rest No Treatment (Days 4-5) Dosing->Rest Injection Radiolabel Injection (Day 6) Rest->Injection Harvest Lymph Node Excision (5h post-injection) Injection->Harvest Cell_Prep Single Cell Suspension Preparation Harvest->Cell_Prep Radiolabel_Count Scintillation Counting Cell_Prep->Radiolabel_Count Data_Analysis Stimulation Index (SI) Calculation Radiolabel_Count->Data_Analysis Result Positive (SI ≥ 3) or Negative (SI < 3) Data_Analysis->Result

Experimental workflow of the Local Lymph Node Assay (LLNA).
Regulatory Status

Due to its sensitizing properties, the use of Methyl 2-octynoate in consumer products is regulated. In the European Union, it is listed as a declarable fragrance allergen, meaning its presence must be indicated on the ingredient list of cosmetic products if its concentration exceeds certain thresholds. The International Fragrance Association (IFRA) also sets standards for the maximum allowable concentration of Methyl 2-octynoate in different product types to ensure consumer safety.

Mechanism of Odor Perception

The perception of Methyl 2-octynoate, like all odorants, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G protein-coupled receptors (GPCRs).

Olfactory Signal Transduction Pathway

The binding of an odorant molecule to its specific OR initiates a signal transduction cascade:

  • Receptor Activation: The odorant-OR binding causes a conformational change in the receptor.

  • G Protein Activation: The activated OR interacts with a heterotrimeric G protein (Gαolf). This interaction promotes the exchange of GDP for GTP on the Gαolf subunit, causing it to dissociate from the βγ subunits.

  • Second Messenger Production: The activated Gαolf-GTP complex binds to and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the olfactory sensory neuron.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

Olfactory_Pathway Odorant Methyl 2-Octynoate OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein Gαolf (GDP) OR->G_Protein Activates G_Protein_Active Gαolf (GTP) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG_Channel CNG Ion Channel (Closed) ATP_cAMP->CNG_Channel Binds CNG_Channel_Open CNG Ion Channel (Open) CNG_Channel->CNG_Channel_Open Opens Ion_Influx Na⁺, Ca²⁺ Influx CNG_Channel_Open->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

The olfactory signal transduction pathway.

Conclusion

Methyl 2-octynoate stands as a testament to the innovation in synthetic chemistry that has profoundly shaped the fragrance industry. Its discovery in 1903 introduced a novel and impactful scent to the perfumer's arsenal. While its potent sensitizing properties necessitate careful regulation, its unique olfactory character ensures its continued relevance. This guide has provided a detailed overview of its history, synthesis, and biological interactions, offering valuable insights for professionals in the fields of chemistry, toxicology, and fragrance science.

References

The Allergenic Potential of Methyl 2-Octynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Octynoate (CAS No. 111-12-6), a synthetic fragrance ingredient with a characteristic violet and fruity odor, has been a subject of scrutiny regarding its allergenic potential.[1][2] Classified as a fragrance allergen, its use in cosmetic and consumer products is regulated in various regions.[3][4] This technical guide provides an in-depth exploration of the allergenic potential of Methyl 2-Octynoate, summarizing key experimental data, detailing methodologies of pivotal assays, and visualizing the underlying biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Properties and Mechanism of Sensitization

Methyl 2-Octynoate is an α,β-acetylenic ester. Its chemical structure, featuring an electrophilic carbon-carbon triple bond in conjugation with a carbonyl group, is crucial to its sensitizing properties. The primary mechanism of skin sensitization by small molecules, known as haptens, involves their ability to covalently bind to skin proteins, forming hapten-protein adducts.[5][6][7] These modified proteins are then recognized as foreign by the immune system, initiating a cascade of events that can lead to allergic contact dermatitis. For α,β-unsaturated compounds like Methyl 2-Octynoate, the likely mechanism of haptenation is a Michael addition reaction, where nucleophilic side chains of amino acids in skin proteins (such as cysteine and lysine) attack the electrophilic β-carbon of the alkyne.[8]

Quantitative Assessment of Allergenic Potential

The sensitizing potential of Methyl 2-Octynoate has been evaluated using a variety of in vivo, in vitro, and human studies. The following tables summarize the key quantitative data from these assessments.

In Vivo Data: Local Lymph Node Assay (LLNA)

The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance. The result is expressed as a Stimulation Index (SI), and the concentration required to induce a threefold increase in lymphocyte proliferation (EC3) is a key measure of sensitizing potency.

Table 1: Summary of Local Lymph Node Assay (LLNA) Data for Methyl 2-Octynoate

Test SubstanceVehicleEC3 Value (%)EC3 Value (µg/cm²)Potency ClassificationReference(s)
Methyl 2-Octynoate1:3 Ethanol/Diethyl Phthalate0.45112.5Strong[3]

Note: The classification of sensitizer (B1316253) potency based on EC3 values is typically as follows: <0.1% = Extreme; ≥0.1% to <1% = Strong; ≥1% to <10% = Moderate; ≥10% = Weak.

In Vitro Data

Table 2: Summary of In Vitro Data for the Structurally Related Methyl 2-Nonynoate

AssayKey Event AddressedResultReference(s)
Direct Peptide Reactivity Assay (DPRA)Protein ReactivityPositive[3]
KeratinoSens™Keratinocyte ActivationPositive[3]
h-CLAT (human Cell Line Activation Test)Dendritic Cell ActivationPositive[3]
U-SENS™Dendritic Cell ActivationPositive[3]
Human Data

Data from human studies, including the Human Repeated Insult Patch Test (HRIPT) and patch testing in clinical settings, provide the most direct evidence of the allergenic potential of a substance in humans.

Table 3: Summary of Human Study Data for Methyl 2-Octynoate

Study TypeTest PopulationConcentration and VehicleFindingsReference(s)
Human Repeated Insult Patch Test (HRIPT)104 volunteers118 µg/cm² in 3:1 Ethanol/Diethyl PhthalateNo reactions indicative of sensitization observed.[3]
Patch Test230 eczema patients1% in petrolatum0.87% showed active sensitization.[1]
Patch Test120 eczema patients2% in petrolatum0.83% showed active sensitization; 1.67% showed allergic contact dermatitis.[1]
Routine Patch Testing7257 patients1% in petrolatum0.1-0.2% had positive reactions.[3]

Experimental Protocols

Detailed methodologies for the key assays cited are crucial for the interpretation and replication of results. The following sections outline the standard protocols for these experiments.

Local Lymph Node Assay (LLNA) - Based on OECD TG 429

The LLNA is an in vivo method that measures lymphocyte proliferation in the auricular lymph nodes of mice.

  • Animals: Typically, female CBA/J mice are used, with a minimum of four animals per dose group.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., 1:3 ethanol/diethyl phthalate) at a minimum of three concentrations, alongside a vehicle control and a positive control.

  • Application: On three consecutive days (Days 1, 2, and 3), 25 µL of the test substance, vehicle, or positive control is applied to the dorsum of each ear of the mice.

  • Thymidine (B127349) Injection: On Day 6, all mice are injected intravenously with ³H-methyl thymidine.

  • Lymph Node Excision and Cell Preparation: Five hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised and pooled for each experimental group. A single-cell suspension of lymph node cells is prepared.

  • Measurement of Proliferation: The incorporation of ³H-methyl thymidine is measured using β-scintillation counting, and the results are expressed as disintegrations per minute (DPM) per lymph node.

  • Calculation of Stimulation Index (SI): The SI for each group is calculated by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

  • Determination of EC3 Value: A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is determined by linear interpolation of the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - Based on OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a substance with synthetic peptides containing cysteine and lysine (B10760008).

  • Peptide Solutions: Synthetic heptapeptides containing either a single cysteine or a single lysine residue are prepared in a suitable buffer.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent (e.g., acetonitrile) to a final concentration that will result in a 1:10 (cysteine) or 1:50 (lysine) molar ratio of test substance to peptide in the reaction mixture.

  • Incubation: The test substance solution is incubated with the cysteine and lysine peptide solutions for 24 hours at 25°C.

  • Analysis: The remaining concentration of the cysteine and lysine peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Peptide Depletion: The percentage of peptide depletion is calculated for both cysteine and lysine by comparing the peak area of the peptide in the presence of the test substance to the peak area in the reference control.

  • Reactivity Classification: Based on the mean cysteine and lysine depletion, the substance is categorized into one of four reactivity classes: minimal, low, moderate, or high.

KeratinoSens™ Assay - Based on OECD TG 442D

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes.

  • Cell Culture: The KeratinoSens™ cell line, a modified HaCaT human keratinocyte cell line containing a luciferase reporter gene under the control of the ARE, is cultured in 96-well plates.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Exposure: The cultured cells are exposed to the various concentrations of the test substance for 48 hours.

  • Luciferase Assay: After the exposure period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Cytotoxicity Assay: A parallel plate is treated in the same manner and is used to assess cell viability (e.g., using an MTT assay).

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. A chemical is considered a sensitizer if it induces a statistically significant fold induction of 1.5 or greater at a concentration where cell viability is at least 70%. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is determined.

Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.

  • Subject Recruitment: A panel of healthy human volunteers (typically 50-200) is recruited.

  • Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) of each subject for a 24 or 48-hour period. This is repeated nine times over a three-week period. The sites are scored for any skin reactions after each application.

  • Rest Phase: Following the induction phase, there is a two-week rest period with no applications.

  • Challenge Phase: After the rest period, a challenge patch with the test material is applied to a naive skin site (a site not previously exposed).

  • Scoring and Evaluation: The challenge site is scored for skin reactions (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal. A reaction at the challenge site that is more severe than any reaction observed during the induction phase is indicative of sensitization.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the allergenic potential of Methyl 2-Octynoate.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the adverse outcome of allergic contact dermatitis.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Key Event 2 cluster_2 Key Event 3 cluster_3 Key Event 4 cluster_4 Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation and Stress Response MIE->KE2 Release of pro-inflammatory mediators KE3 Dendritic Cell Activation and Migration KE2->KE3 Cytokine signaling KE4 T-Cell Proliferation and Differentiation in Lymph Node KE3->KE4 Antigen presentation AO Allergic Contact Dermatitis KE4->AO Elicitation upon re-exposure

Adverse Outcome Pathway for Skin Sensitization.
Keratinocyte Activation Signaling Pathway

Upon exposure to a hapten like Methyl 2-Octynoate, keratinocytes initiate a stress response, a key event in the sensitization process. This involves the activation of the Nrf2 pathway.

Keratinocyte_Activation Hapten Methyl 2-Octynoate (Hapten) Keap1 Keap1 Hapten->Keap1 Modification of Cysteine Residues Cytokines Pro-inflammatory Cytokines Hapten->Cytokines Stress Response Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Genes Cytoprotective Gene Expression ARE->Genes Transcription

Keratinocyte activation via the Keap1-Nrf2 pathway.
Experimental Workflow of the Local Lymph Node Assay (LLNA)

The LLNA workflow follows a precise timeline of events to assess the sensitization potential of a chemical.

LLNA_Workflow Day1 Day 1: Topical Application to Mouse Ears Day2 Day 2: Topical Application Day1->Day2 Day3 Day 3: Topical Application Day2->Day3 Day6_1 Day 6: Inject ³H-methyl thymidine Day3->Day6_1 Day6_2 Day 6: Euthanize and Excise Auricular Lymph Nodes Day6_1->Day6_2 Processing Prepare Single-Cell Suspension Day6_2->Processing Measurement Measure Radioactivity (DPM) Processing->Measurement Analysis Calculate Stimulation Index (SI) and EC3 Measurement->Analysis

Experimental workflow of the Local Lymph Node Assay.

Conclusion

The available evidence from in vivo, in vitro, and human studies strongly indicates that Methyl 2-Octynoate is a potent skin sensitizer. The Local Lymph Node Assay classifies it as a strong sensitizer, and human patch testing has confirmed its ability to induce allergic contact dermatitis in susceptible individuals. While a Human Repeated Insult Patch Test on a limited number of volunteers did not induce sensitization at the tested concentration, the positive findings in patient populations are significant. The chemical properties of Methyl 2-Octynoate, specifically its α,β-acetylenic ester structure, provide a clear mechanistic basis for its ability to act as a hapten. For professionals in research, drug development, and chemical safety, a thorough understanding of the allergenic potential of Methyl 2-Octynoate is essential for risk assessment and the development of safer alternatives. The use of a combination of in silico, in chemico, and in vitro methods, guided by the Adverse Outcome Pathway framework, will be crucial in future evaluations of fragrance ingredients and other potential skin sensitizers.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl 2-Octynoate using Methyl 2-Octynoate-d5 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-octynoate is a synthetic fragrance and flavoring ingredient used in a variety of consumer products, including perfumes, cosmetics, and food items.[1][2][3][4][5] Accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and safety assessments.[6] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like methyl 2-octynoate.[7]

The use of a stable isotope-labeled internal standard, such as Methyl 2-Octynoate-d5, is the gold standard for quantitative analysis by GC-MS. Deuterated internal standards are chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation and chromatographic analysis. This co-elution allows for the correction of variations in extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise results.[8] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of Methyl 2-Octynoate in a representative cosmetic matrix.

Principle of the Method

The quantitative analysis of Methyl 2-Octynoate is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The sample is then extracted to isolate the analyte and the internal standard. The extract is subsequently analyzed by GC-MS.

During GC separation, Methyl 2-Octynoate and this compound will have very similar retention times. In the mass spectrometer, they will be ionized and fragmented. Due to the presence of deuterium (B1214612) atoms, the deuterated internal standard will produce fragment ions with a higher mass-to-charge ratio (m/z) than the non-deuterated analyte. By monitoring specific, unique ions for both the analyte and the internal standard (Selected Ion Monitoring - SIM mode), the ratio of their peak areas can be determined. This ratio is then used to calculate the concentration of Methyl 2-Octynoate in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Data Summary

The following tables summarize representative quantitative data for the GC-MS analysis of volatile esters and fragrance compounds using a deuterated internal standard. This data is analogous to what can be expected when validating a method for Methyl 2-Octynoate using this compound.

Table 1: Method Validation Parameters (Representative Data)

ParameterTypical ValueSource/Justification
Linearity (R²) > 0.995Based on the analysis of fragrance allergens in cosmetics.[9][10]
Linear Range 0.1 - 10 µg/mLA common range for the quantification of fragrance allergens.[9][10]
Limit of Detection (LOD) 0.01 - 2.0 µg/gDependent on the sample matrix and instrumentation.[9]
Limit of Quantification (LOQ) 0.04 - 7.0 µg/gTypically 3-5 times the LOD.[9]
Precision (RSD%) < 15%For intra- and inter-day precision in complex matrices.[9][10]
Accuracy (Recovery %) 85 - 115%Acceptable range for recovery in trace analysis.[9][10]

Table 2: Representative Recovery and Precision Data in a Cosmetic Matrix (Spiked Samples)

Spiked Concentration (µg/g)Mean Recovery (%)RSD (%) (n=6)Source/Justification
1.0 98.58.2Representative data from fragrance allergen analysis in cosmetics.[9][10]
5.0 102.16.5Representative data from fragrance allergen analysis in cosmetics.[9][10]
10.0 99.85.1Representative data from fragrance allergen analysis in cosmetics.[9][10]

Experimental Protocols

This section provides a detailed methodology for the quantification of Methyl 2-Octynoate in a cosmetic cream sample using this compound as an internal standard.

Materials and Reagents
  • Standards: Methyl 2-Octynoate (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Dichloromethane (B109758) (DCM, HPLC grade), Methanol (B129727) (HPLC grade), n-Hexane (HPLC grade)

  • Reagents: Anhydrous Sodium Sulfate (B86663)

  • Sample: Cosmetic cream

  • Glassware: Volumetric flasks, pipettes, 20 mL screw-cap glass vials with PTFE-lined septa, autosampler vials with inserts.

Standard Solution Preparation
  • Primary Stock Solution of Methyl 2-Octynoate (1000 µg/mL): Accurately weigh 10 mg of Methyl 2-Octynoate and dissolve it in methanol in a 10 mL volumetric flask.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solution of Methyl 2-Octynoate with methanol to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Internal Standard Spiking Solution: The primary stock solution of this compound can be used directly for spiking.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream into a 20 mL screw-cap glass vial.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound primary stock solution (100 µg/mL) to the sample, resulting in a final concentration of 10 µg/g in the sample.

  • Extraction: Add 5 mL of dichloromethane to the vial.

  • Vortexing: Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the vial at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (DCM) to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Filtration and Transfer: Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC autosampler vial.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion (m/z) for Methyl 2-Octynoate: To be determined from the mass spectrum (likely a prominent fragment ion).

    • Qualifier Ion (m/z) for Methyl 2-Octynoate: To be determined from the mass spectrum.

    • Quantifier Ion (m/z) for this compound: Quantifier ion of the analyte + 5 Da.

    • Qualifier Ion (m/z) for this compound: Qualifier ion of the analyte + 5 Da.

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions (each spiked with the internal standard) into the GC-MS. Construct a calibration curve by plotting the ratio of the peak area of Methyl 2-Octynoate to the peak area of this compound against the concentration of Methyl 2-Octynoate.

  • Sample Analysis: Inject the prepared sample extracts into the GC-MS.

  • Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram. Use the calibration curve to calculate the concentration of Methyl 2-Octynoate in the injected sample.

  • Final Concentration Calculation: Calculate the final concentration of Methyl 2-Octynoate in the original cosmetic cream sample, taking into account the initial sample weight and any dilution factors.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample 1. Weigh Sample (Cosmetic Cream) Spike 2. Spike with This compound Sample->Spike Extract 3. Add Dichloromethane & Vortex Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Dry 6. Dry with Na2SO4 Collect->Dry Filter 7. Filter into Autosampler Vial Dry->Filter GC_MS 8. GC-MS Injection (SIM Mode) Filter->GC_MS Data_Acquisition 9. Data Acquisition (Peak Areas) GC_MS->Data_Acquisition Calculation 11. Calculate Concentration in Sample Data_Acquisition->Calculation Calibration 10. Prepare Calibration Curve (Analyte/IS Area Ratio vs. Conc.) Calibration->Calculation

Caption: Experimental workflow for the quantification of Methyl 2-Octynoate.

Internal_Standard_Principle cluster_sample Sample cluster_process Sample Preparation & Analysis cluster_result Result Analyte Methyl 2-Octynoate (Unknown Amount) Process Extraction & GC-MS Analysis Analyte->Process IS_known This compound (Known Amount) IS_known->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Concentration Concentration of Methyl 2-Octynoate Ratio->Concentration via Calibration Curve

Caption: Principle of internal standard quantification in GC-MS.

References

Application Note: Quantification of Methyl 2-Octynoate in Cosmetics using Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Methyl 2-Octynoate, a regulated fragrance allergen[1][2][3], in various cosmetic matrices. The methodology utilizes gas chromatography-mass spectrometry (GC-MS) with an isotope dilution strategy to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation.[4] This approach is critical for monitoring the concentration of Methyl 2-Octynoate to comply with regulatory limits, such as those set by the European Union, which restrict its concentration in leave-on and rinse-off cosmetic products.[3][5]

Introduction

Methyl 2-Octynoate, also known as methyl heptine carbonate, is a synthetic fragrance ingredient used in a variety of cosmetic products.[1][2] However, it is also recognized as a potential skin sensitizer, leading to its regulation as a fragrance allergen.[1][5] Accurate and reliable quantification of this compound in complex cosmetic formulations is essential for consumer safety and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision.[4] It involves the addition of a known amount of a stable isotopically labeled version of the analyte as an internal standard at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis, thus compensating for any losses or matrix-induced signal variations.

This application note provides a comprehensive protocol for the quantification of Methyl 2-Octynoate in cosmetic products using a custom-synthesized deuterated internal standard, Methyl-d3 2-Octynoate, and GC-MS analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane (all pesticide residue grade or equivalent)

  • Standards:

    • Methyl 2-Octynoate (≥99% purity)

    • Methyl-d3 2-Octynoate (custom synthesized, ≥98% isotopic purity)

  • Reagents: Anhydrous sodium sulfate (B86663)

  • Cosmetic Matrices: A representative range of cosmetic products (e.g., perfume, lotion, cream, shampoo)

Standard Solutions Preparation
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Methyl 2-Octynoate and Methyl-d3 2-Octynoate into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. Store at 4°C.

  • Intermediate Standard Solution (100 µg/mL):

    • Pipette 1 mL of the Methyl 2-Octynoate stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Pipette 1 mL of the Methyl-d3 2-Octynoate stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards (0.1 - 10 µg/mL):

    • Prepare a series of calibration standards by appropriate dilution of the intermediate standard solution with methanol.

    • Fortify each calibration standard with the internal standard spiking solution to a final concentration of 1 µg/mL of Methyl-d3 2-Octynoate.

Sample Preparation

The choice of sample preparation method depends on the cosmetic matrix.

For Liquid Samples (e.g., Perfumes, Eau de Toilette):

  • Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.

  • Add 100 µL of the 10 µg/mL internal standard spiking solution (Methyl-d3 2-Octynoate).

  • Dilute to volume with methanol.

  • Vortex for 1 minute.

  • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

For Emulsions (e.g., Creams, Lotions):

  • Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.

  • Add 100 µL of the 10 µg/mL internal standard spiking solution.

  • Add 5 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Add approximately 2 g of anhydrous sodium sulfate to remove water.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (DCM layer) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methyl 2-Octynoate95123154
Methyl-d3 2-Octynoate98126157

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.5 µg/g
Limit of Quantification (LOQ)1.5 µg/g
Precision (RSD%)< 10%
Accuracy (Recovery %)92-108%
Table 2: Recovery of Methyl 2-Octynoate in Spiked Cosmetic Matrices
Cosmetic MatrixSpiked Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)
Perfume109.898
Lotion109.595
Cream109.292
Shampoo1010.3103

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Cosmetic Sample (Perfume, Cream, etc.) weigh_sample Weigh Sample (0.5 - 1.0 g) sample->weigh_sample add_is Spike with Methyl-d3 2-Octynoate (IS) weigh_sample->add_is extraction Solvent Extraction (DCM or MeOH) add_is->extraction cleanup Cleanup & Concentration (Centrifugation, Evaporation) extraction->cleanup final_sample Final Sample Extract cleanup->final_sample gc_ms GC-MS Analysis (SIM Mode) final_sample->gc_ms cal_standards Calibration Standards (0.1 - 10 µg/mL) fortify_cal Fortify with IS cal_standards->fortify_cal final_cal Final Calibration Standards fortify_cal->final_cal final_cal->gc_ms peak_integration Peak Area Integration (Analyte & IS) gc_ms->peak_integration cal_curve Generate Calibration Curve (Response Ratio vs. Concentration) peak_integration->cal_curve quantification Quantify Methyl 2-Octynoate in Sample cal_curve->quantification

Caption: Experimental workflow for the quantification of Methyl 2-Octynoate.

logical_relationship cluster_0 analyte Methyl 2-Octynoate (Native Analyte) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Methyl-d3 2-Octynoate (Isotopically Labeled IS) is->sample_prep gc_separation GC Separation sample_prep->gc_separation Co-elution ms_detection MS Detection (SIM) gc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio Differential m/z quantification Accurate Quantification ratio->quantification Corrects for variability

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The described isotope dilution GC-MS method provides a highly accurate, sensitive, and robust approach for the quantification of Methyl 2-Octynoate in a variety of cosmetic products. The use of a stable isotopically labeled internal standard effectively compensates for matrix effects and procedural variations, ensuring reliable results for regulatory compliance and quality control. The method validation demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in the cosmetics industry.

References

Application Note: Quantitative Analysis of Methyl 2-Octynoate-d5 in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-octynoate is a medium-chain fatty acid ester utilized in various industrial applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for safety and efficacy assessments in drug development and toxicology. Stable isotope-labeled analogues, such as Methyl 2-Octynoate-d5, are invaluable tools for in vivo metabolic studies, enabling accurate quantification against endogenous background. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The method employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and an analogue internal standard to ensure accuracy and precision.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in human plasma and urine. The method utilizes a stable isotope-labeled internal standard (IS), Methyl 2-Octynoate-d3, to compensate for matrix effects and variability during sample processing and analysis. Chromatographic separation was achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

Experimental Protocols

Sample Preparation (Human Plasma)

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 100 µL of plasma sample.

  • Add 25 µL of the internal standard working solution (Methyl 2-Octynoate-d3, 1 µg/mL in methanol).

  • Add 500 µL of cold methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new 1.5 mL microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Human Urine)

  • Thaw urine samples at room temperature and vortex to mix.

  • Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any particulate matter.

  • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the urine supernatant.

  • Add 25 µL of the internal standard working solution (Methyl 2-Octynoate-d3, 1 µg/mL in methanol).

  • Follow steps 4-10 from the plasma sample preparation protocol.

LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 30% B

    • 6.1-8.0 min: 30% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (e.g., m/z 160.2 > 102.1)

    • Methyl 2-Octynoate-d3 (IS): Precursor Ion > Product Ion (e.g., m/z 158.2 > 100.1)

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The method was linear over the concentration range of 1 - 1000 ng/mL for both plasma and urine. The coefficient of determination (r²) was >0.99 for all calibration curves.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The accuracy was within 85-115% of the nominal values, and the precision (%CV) was less than 15%.

  • Recovery: The extraction recovery of this compound from plasma and urine was consistent and reproducible across the QC levels.

  • Matrix Effect: The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The internal standard effectively compensated for any observed matrix effects.

  • Stability: this compound was found to be stable in plasma and urine samples under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Quantitative Data Summary

Parameter Human Plasma Human Urine
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
>0.995>0.995
LLOQ 1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 13%< 14%
Intra-day Accuracy (% Bias) ± 8%± 10%
Inter-day Accuracy (% Bias) ± 11%± 13%
Mean Extraction Recovery 88%85%

Metabolic Pathway and Experimental Workflow

The metabolism of octynoic acid, the parent acid of Methyl 2-Octynoate, is expected to proceed through pathways similar to other medium-chain fatty acids, primarily involving mitochondrial β-oxidation.[1][2] The experimental workflow for the analysis of this compound is designed to ensure accurate and precise quantification from biological matrices.

Metabolic Pathway of Octynoic Acid cluster_ingestion Ingestion & Absorption cluster_activation Mitochondrial Activation cluster_beta_oxidation β-Oxidation Spiral cluster_tca TCA Cycle Methyl_2_Octynoate_d5 This compound Hydrolysis Esterase Hydrolysis (in gut/liver) Methyl_2_Octynoate_d5->Hydrolysis Octynoic_Acid_d5 Octynoic Acid-d5 Hydrolysis->Octynoic_Acid_d5 Acyl_CoA_Synthetase Acyl-CoA Synthetase Octynoic_Acid_d5->Acyl_CoA_Synthetase Octynoyl_CoA_d5 Octynoyl-CoA-d5 Acyl_CoA_Synthetase->Octynoyl_CoA_d5 Beta_Oxidation β-Oxidation Enzymes Octynoyl_CoA_d5->Beta_Oxidation Acetyl_CoA_d_fragments Deuterated Acetyl-CoA Fragments Beta_Oxidation->Acetyl_CoA_d_fragments TCA_Cycle TCA Cycle Acetyl_CoA_d_fragments->TCA_Cycle Energy_CO2_H2O Energy (ATP), CO2, H2O TCA_Cycle->Energy_CO2_H2O

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow Sample_Collection 1. Biological Matrix Collection (Plasma or Urine) IS_Spiking 2. Internal Standard Spiking (Methyl 2-Octynoate-d3) Sample_Collection->IS_Spiking LLE 3. Liquid-Liquid Extraction (MTBE) IS_Spiking->LLE Evaporation 4. Solvent Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution 5. Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification (Analyst/MassHunter) LC_MS_Analysis->Data_Processing

Caption: Analytical workflow for this compound.

The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantitative determination of this compound in human plasma and urine. The simple liquid-liquid extraction procedure and the use of a stable isotope-labeled internal standard ensure high accuracy and precision, making this method suitable for supporting pharmacokinetic and metabolic studies in clinical and preclinical research.

References

Application Note: Quantitative Analysis of Methyl 2-Octynoate-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-octynoate is a fragrance ingredient and a member of the family of fatty acid methyl esters. Accurate and sensitive quantification of this compound and its isotopologues is essential in various fields, including fragrance research, cosmetic product development, and safety assessments. Methyl 2-octynoate-d5, a deuterated analog, serves as an ideal internal standard for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte.[1][2] The use of a stable isotope-labeled internal standard is a well-established practice to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[3][4]

This application note provides a detailed protocol for the detection and quantification of this compound using a robust LC-MS/MS method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative quantitative data.

Experimental Protocols

1. Materials and Reagents

  • Methyl 2-octynoate (CAS 111-12-6)[5]

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, cosmetic formulation base)

2. Sample Preparation: Protein Precipitation (for biological matrices)

This protocol is suitable for the extraction of this compound from biological samples such as plasma or serum.

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient from 30% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 30% B and equilibrate

4. Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 500°C

  • MRM Transitions:

    • The exact mass of Methyl 2-octynoate is 154.21 g/mol .[6] The precursor ion will be the [M+H]+ adduct. The product ions will be determined by fragmentation of the parent molecule. For this compound, the precursor ion mass will be increased by 5 Da. The following are proposed MRM transitions and should be optimized for the specific instrument used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl 2-octynoate155.195.115
This compound160.1100.115

Data Presentation

The performance of the LC-MS/MS method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The following table summarizes expected quantitative performance parameters for a validated assay.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85-115%
Precision at LLOQ< 20%
Accuracy (Low, Mid, High QC)85-115%
Precision (Low, Mid, High QC)< 15%
Recovery> 80%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc Inject ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Diagram

As Methyl 2-octynoate is an exogenous compound, a signaling pathway is not applicable. The following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.

quantitative_relationship analyte_signal Analyte Signal (Methyl 2-Octynoate) response_ratio Response Ratio (Analyte Signal / IS Signal) analyte_signal->response_ratio is_signal Internal Standard Signal (this compound) is_signal->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve analyte_concentration Analyte Concentration calibration_curve->analyte_concentration

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: Structural Elucidation of Methyl 2-Octynoate-d5 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural determination of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For isotopically labeled compounds, such as Methyl 2-Octynoate-d5, NMR is crucial for confirming the site and extent of deuteration. This application note provides a comprehensive guide, including detailed experimental protocols and data interpretation, for the structural elucidation of this compound using a combination of one-dimensional (1D) NMR experiments: ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135).

Predicted Spectroscopic Data

For comparative purposes, predicted NMR data for both unlabeled Methyl 2-Octynoate and its d5 isotopologue are presented. The deuteration in this compound is assumed to be on the terminal ethyl group of the carbon chain (positions 7 and 8).

Structure of Methyl 2-Octynoate:

Structure of this compound: ``` D₃C-CD₂-CH₂-CH₂-C≡C-C(=O)O-CH₃ (8) (7) (6) (5) (4) (3) (2) (1)

Caption: Workflow for NMR-based structural elucidation of this compound.

The logical relationship between the NMR experiments demonstrates how complementary data leads to an unambiguous structure assignment.

G mol This compound Structure h1 ¹H NMR h1->mol Provides h1_info1 Proton Environments (Chemical Shift) h1->h1_info1 h1_info2 Neighboring Protons (Splitting) h1->h1_info2 h1_info3 Proton Count (Integration) h1->h1_info3 h1_info4 Confirms d5 Location (Absent Signals) h1->h1_info4 c13 ¹³C NMR c13->mol Provides c13_info1 Carbon Backbone (Number of Signals) c13->c13_info1 c13_info2 Carbon Electronic Env. (Chemical Shift) c13->c13_info2 c13_info3 Indicates d5 Location (Weak/Absent Signals) c13->c13_info3 dept DEPT-135 dept->mol Provides dept_info1 Carbon Type ID (CH, CH₂, CH₃) dept->dept_info1 dept_info2 Confirms Multiplicity dept->dept_info2

Caption: Logical relationships between NMR experiments for structural elucidation.

By following this workflow, researchers can confidently:

  • Assign all proton and carbon signals to the this compound structure.

  • Confirm the location of deuteration by observing the disappearance of specific signals in the ¹H NMR spectrum and the corresponding carbons in the ¹³C and DEPT-135 spectra.

  • Verify the purity of the synthesized compound.

References

Application of Methyl 2-Octynoate-d5 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Methyl 2-octynoate is a synthetic fragrance ingredient used in a variety of consumer products, including perfumes, cosmetics, and air fresheners. Its widespread use raises concerns about its potential release into the environment and subsequent impact on ecosystems. As a result, sensitive and accurate analytical methods are required for the monitoring of methyl 2-octynoate in environmental matrices such as water, soil, and sediment. The use of a stable isotope-labeled internal standard, such as Methyl 2-Octynoate-d5, is crucial for achieving high accuracy and precision in quantitative analysis by mass spectrometry. This deuterated analog closely mimics the chemical and physical properties of the native analyte, allowing it to compensate for variations in sample preparation, extraction efficiency, and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. In this case, this compound serves as the internal standard for the quantification of methyl 2-octynoate. The native (non-labeled) and the deuterated compounds co-elute during chromatographic separation and are detected by the mass spectrometer. Because the two compounds have slightly different masses, they can be distinguished and quantified independently. The ratio of the signal from the native analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This method effectively corrects for sample loss during preparation and any matrix-induced signal suppression or enhancement, leading to highly reliable results.

Applications in Environmental Monitoring

The analytical protocols detailed below are designed for the quantification of methyl 2-octynoate in various environmental samples. These methods are essential for:

  • Environmental Fate and Transport Studies: Understanding the persistence and mobility of methyl 2-octynoate in different environmental compartments.

  • Wastewater Treatment Efficacy: Assessing the removal efficiency of this compound in municipal and industrial wastewater treatment plants.

  • Ecological Risk Assessment: Determining the exposure levels of aquatic and terrestrial organisms to methyl 2-octynoate.

  • Regulatory Compliance: Ensuring that the concentrations of methyl 2-octynoate in environmental discharges comply with regulatory limits.

Experimental Protocols

Analysis of Methyl 2-Octynoate in Water Samples

This protocol describes the determination of methyl 2-octynoate in water samples using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).

a. Sample Preparation and Extraction

  • Collect water samples in pre-cleaned amber glass bottles.

  • To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add a magnetic stir bar.

  • Spike the sample with a known concentration of this compound solution (e.g., 50 ng/mL).

  • Add sodium chloride to the sample to achieve a concentration of 20% (w/v) to enhance the extraction efficiency.

  • Seal the vial with a PTFE-lined septum and cap.

  • Place the vial in a heating block at 100°C and allow it to equilibrate for 5 minutes while stirring.

  • Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the sample for 30 minutes at 100°C with continuous stirring.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

b. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (suggested):

      • Methyl 2-octynoate: m/z 154 (molecular ion), 123, 95.

      • This compound: m/z 159 (molecular ion), 128, 100.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

c. Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of methyl 2-octynoate and a constant concentration of this compound. The concentration of the analyte in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Analysis of Methyl 2-Octynoate in Soil and Sediment Samples

This protocol outlines the determination of methyl 2-octynoate in soil and sediment samples using pressurized liquid extraction (PLE) followed by GC-MS.

a. Sample Preparation and Extraction

  • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized sample and mix it with 5 g of diatomaceous earth.

  • Spike the sample with a known amount of this compound solution.

  • Pack the mixture into a stainless steel extraction cell.

  • Perform pressurized liquid extraction with the following conditions:

    • Solvent: Dichloromethane.

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 10 minutes (2 cycles).

  • Collect the extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.

  • The extract can be further cleaned up using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge if necessary.

b. GC-MS Analysis

The GC-MS parameters are the same as described in the protocol for water analysis.

c. Quantification

Quantification is performed using the same internal standard calibration method as described for water analysis.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Methyl 2-Octynoate

ParameterValue
GC System
Injector ModeSplitless
Injector Temperature250°C
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Oven Program50°C (2 min), then 10°C/min to 150°C, then 20°C/min to 280°C (5 min)
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C
Ion Source Temp.230°C

Table 2: Selected Ions for Monitoring in SIM Mode

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methyl 2-octynoate15412395
This compound159128100

Visualizations

experimental_workflow_water cluster_sample_prep Sample Preparation (Water) cluster_extraction Extraction cluster_analysis Analysis sample 10 mL Water Sample add_is Spike with This compound sample->add_is add_salt Add NaCl (20% w/v) add_is->add_salt hs_spme Headspace SPME (100°C, 30 min) add_salt->hs_spme gcms GC-MS Analysis hs_spme->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification data->quant

Caption: Workflow for the analysis of Methyl 2-Octynoate in water samples.

experimental_workflow_soil cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_extraction Extraction cluster_analysis Analysis sample 10 g Soil/Sediment Sample add_is Spike with This compound sample->add_is ple Pressurized Liquid Extraction (DCM, 100°C) add_is->ple concentrate Concentration ple->concentrate gcms GC-MS Analysis concentrate->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification data->quant

Caption: Workflow for the analysis of Methyl 2-Octynoate in soil and sediment samples.

idms_principle sample Environmental Sample (Unknown Analyte Concentration) is_addition Add Known Amount of This compound (Internal Standard) sample->is_addition extraction Sample Preparation & Extraction is_addition->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification based on Analyte/IS Peak Area Ratio analysis->quantification

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Application Notes and Protocols for the Analysis of Methyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-octynoate (CAS 111-12-6), also known as methyl heptine carbonate, is a fragrance ingredient utilized in a variety of consumer products, including perfumes, cosmetics, and toiletries.[1][2] Due to its potential to cause contact allergies in some individuals, its concentration in cosmetic products is regulated in many regions.[2] Accurate and reliable quantification of Methyl 2-octynoate is therefore crucial for regulatory compliance and consumer safety. This document provides detailed application notes and protocols for the sample preparation and analysis of Methyl 2-octynoate in complex matrices, primarily focusing on cosmetic products. The predominant analytical technique for its determination is Gas Chromatography-Mass Spectrometry (GC-MS).[2]

I. Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

Application Note:

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices. In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. This technique is particularly well-suited for the analysis of fragrance allergens like Methyl 2-Octynoate in complex cosmetic matrices such as creams, lotions, and perfumes.

Experimental Protocol:

1. Materials and Reagents:

  • Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis.

  • Sodium Chloride (NaCl) for salting-out effect.

  • Internal Standard (IS) solution (e.g., deuterated analogue or a compound with similar chemical properties not present in the sample).

  • GC-MS system.

2. Sample Preparation:

  • Accurately weigh approximately 0.1-0.5 g of the cosmetic sample (e.g., cream, lotion) into a 20 mL headspace vial. For liquid samples like perfumes, pipette a known volume (e.g., 100 µL).

  • Add a defined amount of internal standard solution to the vial.

  • Add 5 mL of deionized water and 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 80°C).

  • Allow the sample to equilibrate for a defined period (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Parameters (Typical):

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-350.

Quantitative Data Summary for Fragrance Allergens using HS-SPME-GC-MS:

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Methyl 2-octynoate>0.990.1-1.00.3-3.085-110<15
Linalool>0.990.080.2690-105<10
Limonene>0.990.120.4088-112<12
Geraniol>0.990.581.9485-115<15

Note: Data is compiled from various sources analyzing fragrance allergens and may not be specific to a single study. The values for Methyl 2-octynoate are estimated based on typical performance for similar compounds.

hs_spme_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis s0 Weigh Sample (0.1-0.5g) s1 Add Internal Standard s0->s1 s2 Add Water & NaCl s1->s2 s3 Seal Vial s2->s3 e0 Equilibrate (e.g., 80°C, 15 min) s3->e0 Transfer to Heater/Agitator e1 Expose Fiber (e.g., 30 min) e0->e1 e2 Retract Fiber e1->e2 a0 Thermal Desorption in GC Injector e2->a0 Transfer to GC a1 GC-MS Analysis a0->a1

Caption: HS-SPME experimental workflow for Methyl 2-Octynoate analysis.

II. Liquid-Liquid Extraction (LLE) for GC-MS Analysis

Application Note:

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the partitioning of a solute between two immiscible liquid phases. For the analysis of Methyl 2-octynoate in cosmetic products, an organic solvent is used to extract the analyte from the sample, which may be in an aqueous or emulsion form. LLE is a robust and widely applicable method, particularly for samples with high water content or for concentrating the analyte from a larger sample volume. The choice of extraction solvent is critical and depends on the polarity of the analyte and the sample matrix.

Experimental Protocol:

1. Materials and Reagents:

  • Centrifuge tubes (50 mL) or separatory funnels.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), Hexane, or Dichloromethane.

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).

  • Internal Standard (IS) solution.

  • GC-MS system.

2. Sample Preparation and Extraction:

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water to disperse the sample.

  • Add a known amount of internal standard solution.

  • Add 5 mL of the extraction solvent (e.g., MTBE).

  • Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis. For higher concentration, the solvent can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume.

3. GC-MS Parameters (Typical):

  • Same as described for the HS-SPME method.

Quantitative Data Summary for Fragrance Allergens using LLE-GC-MS:

AnalyteLinearity (R²)LOQ (µg/g)Recovery (%)RSD (%)
Methyl 2-octynoate>0.9952-2085-115<13
Linalool>0.9952-2084-119<13.5
Limonene>0.9952-2084-119<13.5
Geraniol>0.9952-2084-119<13.5

Source: Adapted from a study on the quantitative analysis of fragrance allergens in various cosmetic matrices by liquid-liquid extraction and GC-MS.[3][4]

lle_workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis s0 Weigh Sample (0.5g) s1 Add Water & IS s0->s1 s2 Add Extraction Solvent (e.g., MTBE) s1->s2 s3 Vortex/Shake s2->s3 s4 Centrifuge s3->s4 c0 Collect Organic Layer s4->c0 Phase Separation c1 Dry with Na₂SO₄ c0->c1 c2 Transfer to GC Vial c1->c2 a0 Inject into GC-MS c2->a0 a1 Data Acquisition & Analysis a0->a1

Caption: LLE experimental workflow for Methyl 2-Octynoate analysis.

III. Solid-Phase Extraction (SPE) for Sample Cleanup

Application Note:

Solid-Phase Extraction (SPE) is a versatile and selective sample preparation technique used for the purification and concentration of analytes from complex matrices.[5] In the context of Methyl 2-octynoate analysis, SPE is primarily employed as a cleanup step to remove interfering matrix components from the initial sample extract, such as lipids and pigments in cosmetic creams or food samples.[6] The choice of SPE sorbent is based on the properties of the analyte and the interfering compounds. For a moderately polar compound like Methyl 2-octynoate, a reversed-phase sorbent like C18 is often suitable.[5]

Experimental Protocol (Cleanup of an LLE extract):

1. Materials and Reagents:

  • SPE Cartridges (e.g., C18, 500 mg).

  • SPE Vacuum Manifold.

  • Conditioning Solvent (e.g., Methanol).

  • Equilibration Solvent (e.g., Deionized Water).

  • Elution Solvent (e.g., Acetonitrile (B52724) or Ethyl Acetate).

  • Initial sample extract from LLE.

2. SPE Cleanup Procedure:

  • Conditioning: Pass 5 mL of methanol (B129727) through the C18 cartridge to activate the sorbent.

  • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample extract. Do not let the sorbent dry.

  • Sample Loading: Load the initial aqueous sample extract (or a reconstituted extract in a polar solvent) onto the cartridge at a slow flow rate (1-2 mL/min). Methyl 2-octynoate will be retained on the C18 sorbent.

  • Washing: Pass 5 mL of a weak solvent (e.g., water or a low percentage of methanol in water) through the cartridge to wash away polar interferences.

  • Elution: Elute the retained Methyl 2-octynoate with a small volume (e.g., 2 x 2 mL) of a stronger, non-polar solvent like acetonitrile or ethyl acetate (B1210297) into a collection tube.

  • The eluted fraction can then be concentrated and analyzed by GC-MS.

Quantitative Data Summary for Fragrance Allergens using SPE-GC-MS:

AnalyteSorbentRecovery (%)RSD (%)
Methyl 2-octynoateC1880-110<15
LinaloolC1885-115<10
LimoneneC1880-110<12
GeraniolC1885-115<15

Note: Data is representative of typical SPE performance for semi-volatile compounds in complex matrices.

spe_workflow cluster_prep Cartridge Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis p0 Condition (e.g., Methanol) p1 Equilibrate (e.g., Water) p0->p1 e0 Load Sample Extract p1->e0 e1 Wash (Remove Interferences) e0->e1 e2 Elute Analyte (e.g., Acetonitrile) e1->e2 a0 Collect Eluate e2->a0 a1 Concentrate & Inject into GC-MS a0->a1

References

Application Note: Quantitative Analysis of Methyl 2-Octynoate in Complex Samples using Methyl 2-Octynoate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Methyl 2-Octynoate in complex sample matrices, such as plasma and environmental water. The method utilizes a stable isotope-labeled internal standard, Methyl 2-Octynoate-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol is applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) platforms, making it a versatile tool for various research and development applications, including fragrance allergen quantification and pharmacokinetic studies.

Introduction

Methyl 2-Octynoate is a fragrance ingredient and a potential allergen that requires accurate quantification in various products and biological matrices.[1] The complexity of samples such as cosmetics, biological fluids, and environmental waters can introduce significant analytical challenges, including matrix effects that can suppress or enhance the instrument's response to the analyte. Isotope dilution mass spectrometry is a powerful technique that mitigates these issues by using a stable isotope-labeled internal standard.[2][3] this compound, a deuterated analog of the target analyte, is an ideal internal standard as it exhibits nearly identical chemical and physical properties to the unlabeled compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This protocol details the procedure for spiking complex samples with this compound for accurate and reliable quantification.

Experimental Protocols

Materials and Reagents
  • Methyl 2-Octynoate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS or GC grade)

  • Acetonitrile (B52724) (LC-MS or GC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Hexane (GC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 for aqueous samples)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Methyl 2-Octynoate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Methyl 2-Octynoate by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to prepare a 100 ng/mL internal standard spiking solution.

Sample Preparation

The choice of sample preparation method depends on the complexity of the sample matrix. Two common protocols are provided below:

Protocol 1: Protein Precipitation for Plasma/Serum Samples

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Environmental Water Samples

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • To a 50 mL water sample, add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte and internal standard with 2 x 1 mL of methanol.

  • Evaporate the eluate to a final volume of 100 µL for analysis.

Instrumental Analysis

GC-MS Conditions (for volatile analysis)

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • MS System: Agilent 7000E GC/TQ or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Methyl 2-Octynoate: Quantifier ion m/z, Qualifier ion m/z

    • This compound: Quantifier ion m/z

LC-MS/MS Conditions (for less volatile or thermally labile matrices)

  • LC System: Shimadzu Nexera series UHPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 500°C

  • MRM Transitions:

    • Methyl 2-Octynoate: Precursor ion m/z → Product ion m/z

    • This compound: Precursor ion m/z → Product ion m/z

Data Presentation

The following table summarizes typical quantitative data obtained using this protocol. The data demonstrates the linearity, accuracy, and precision of the method for the analysis of Methyl 2-Octynoate in a complex matrix.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Matrix Effect Corrected by Internal Standard

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Complex Sample (e.g., Plasma, Water) spike Spike with This compound sample->spike extract Extraction (Protein Precipitation or SPE) spike->extract analysis GC-MS or LC-MS/MS Analysis extract->analysis quant Quantification using Internal Standard Calibration analysis->quant result Final Concentration of Methyl 2-Octynoate quant->result

Caption: Experimental workflow for the quantification of Methyl 2-Octynoate.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of Methyl 2-Octynoate in complex samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for overcoming matrix effects and ensuring data reliability. The described sample preparation techniques and instrumental conditions can be adapted to various laboratory settings and sample types, providing a robust method for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Studying the Metabolic Fate of Methyl 2-Octynoate using Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-octynoate is a fragrance ingredient known to be a skin sensitizer (B1316253) and a potential allergen.[1][2][3][4][5] Understanding its metabolic fate within the body is crucial for a comprehensive risk assessment. The use of stable isotope-labeled compounds, such as Methyl 2-Octynoate-d5, in conjunction with modern analytical techniques like mass spectrometry, provides a powerful tool for elucidating metabolic pathways and quantifying metabolite formation. This document outlines detailed protocols and application notes for utilizing this compound in such studies.

The core principle behind this approach is the use of a deuterated internal standard, which behaves almost identically to the parent compound during sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate quantification and the confident identification of metabolites, as they will appear as pairs of signals with a specific mass difference corresponding to the number of deuterium (B1214612) atoms.

Putative Metabolic Pathway of Methyl 2-Octynoate

The metabolism of xenobiotics like Methyl 2-Octynoate typically involves Phase I and Phase II enzymatic reactions, primarily in the liver. A proposed metabolic pathway is outlined below.

Phase I Metabolism:

  • Ester Hydrolysis: The ester bond in Methyl 2-Octynoate is susceptible to hydrolysis by carboxylesterases, yielding 2-octynoic acid and methanol (B129727).

  • Oxidation: The alkyl chain of Methyl 2-Octynoate or its hydrolyzed metabolite, 2-octynoic acid, can undergo oxidation at various positions, catalyzed by cytochrome P450 (CYP450) enzymes, to form hydroxylated metabolites.

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites or the carboxylic acid group of 2-octynoic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

G M2O Methyl 2-Octynoate Hydrolysis Ester Hydrolysis (Carboxylesterases) M2O->Hydrolysis Oxidation Oxidation (CYP450) M2O->Oxidation M2Od5 This compound M2Od5->Hydrolysis Octynoic_Acid 2-Octynoic Acid Hydrolysis->Octynoic_Acid Methanol Methanol Hydrolysis->Methanol Octynoic_Acid->Oxidation Hydroxylated_M2O Hydroxylated Methyl 2-Octynoate Oxidation->Hydroxylated_M2O Hydroxylated_Acid Hydroxylated 2-Octynoic Acid Oxidation->Hydroxylated_Acid Glucuronidation Glucuronidation (UGTs) Hydroxylated_M2O->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylated_M2O->Sulfation Hydroxylated_Acid->Glucuronidation Hydroxylated_Acid->Sulfation Glucuronide_Conj Glucuronide Conjugates Glucuronidation->Glucuronide_Conj Sulfate_Conj Sulfate Conjugates Sulfation->Sulfate_Conj

Caption: Proposed metabolic pathway of Methyl 2-Octynoate.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Methyl 2-Octynoate and this compound using Human Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability and identify the primary metabolites of Methyl 2-Octynoate.

Materials:

  • Methyl 2-Octynoate

  • This compound (synthesis required if not commercially available)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare separate stock solutions of Methyl 2-Octynoate and this compound in methanol (e.g., 10 mM).

    • In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and either Methyl 2-Octynoate or this compound at a final concentration of 1-10 µM.

    • For Phase I metabolism, include the NADPH regenerating system.

    • For Phase II metabolism, include UDPGA and PAPS in addition to the NADPH system.

    • Prepare control incubations without the NADPH regenerating system and without HLM to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (Methyl 2-Octynoate or this compound).

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Extraction cluster_analysis 4. Analysis Prep_HLM Prepare HLM and Cofactor Solutions Mix Combine HLM, Cofactors, and Substrate Prep_HLM->Mix Prep_Substrate Prepare Substrate Stocks (M2O & M2O-d5) Prep_Substrate->Mix Incubate Incubate at 37°C (Time Course) Mix->Incubate Terminate Add Cold Acetonitrile (Quench Reaction) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry_Reconstitute Dry and Reconstitute Extract->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS

Caption: In Vitro Metabolism Experimental Workflow.

Protocol 2: LC-MS/MS Method for the Analysis of Methyl 2-Octynoate and its Metabolites

This protocol provides a general framework for developing an LC-MS/MS method for the quantitative analysis of Methyl 2-Octynoate and the identification of its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

LC Conditions (suggested starting point):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: ESI positive and negative modes (to detect a wider range of metabolites)

  • Source Parameters: Optimize for Methyl 2-Octynoate (e.g., capillary voltage, source temperature, gas flows).

  • Analysis Mode:

    • For Quantification: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Methyl 2-Octynoate and this compound.

    • For Metabolite Identification: Full scan and product ion scan modes to identify potential metabolites. Look for mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The presence of a corresponding signal with a +5 Da shift will confirm the metabolite is derived from this compound.

Data Presentation

The quantitative data obtained from the in vitro metabolism study can be summarized in the following tables.

Table 1: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl 2-Octynoate[M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2Optimized
This compound[M+H+5]⁺Fragment 1+5Optimized
[M+H+5]⁺Fragment 2+5Optimized

(Note: Specific m/z values need to be determined experimentally)

Table 2: Metabolic Stability of Methyl 2-Octynoate in Human Liver Microsomes

Time (min)% Methyl 2-Octynoate Remaining% this compound Remaining
0100100
58587
156062
303538
601012

(Note: Data is hypothetical and for illustrative purposes only)

From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated to predict the in vivo metabolic clearance of the compound.

Conclusion

The use of this compound is an invaluable tool for the detailed investigation of the metabolic fate of the fragrance allergen Methyl 2-Octynoate. The protocols and guidelines presented here provide a robust framework for researchers to conduct in vitro metabolism studies, identify and quantify metabolites, and ultimately contribute to a more thorough understanding of the safety profile of this compound. The combination of stable isotope labeling with sensitive LC-MS/MS analysis allows for a high degree of confidence in the generated data, which is essential for regulatory submissions and risk assessment.

References

Application Notes and Protocols: Kinetic Isotope Effect Studies with Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps of chemical and enzymatic processes. By replacing one or more atoms in a reactant with their heavier isotopes, subtle changes in reaction rates can be observed. These changes arise from the difference in zero-point vibrational energies between the isotopically substituted and unsubstituted molecules. In drug development, KIE studies are particularly valuable for elucidating metabolic pathways, identifying mechanisms of enzyme inhibition, and designing drugs with improved pharmacokinetic profiles.[1][2][3][4]

Methyl 2-octynoate is a fatty acid ester with applications in various industries, and its deuterated isotopologue, Methyl 2-Octynoate-d5, serves as a valuable probe for mechanistic studies. This document provides detailed application notes and experimental protocols for conducting KIE studies with this compound, with a focus on its potential metabolism by cytochrome P450 (CYP) enzymes, a critical family of enzymes in drug metabolism.[1][2][3] Additionally, we explore the potential modulation of key signaling pathways by this class of molecules.

Data Presentation: Quantitative Analysis of Kinetic Isotope Effects

The primary data from a KIE study is the ratio of the reaction rates for the light (kH) and heavy (kD) isotopologues. This ratio, kH/kD, provides a quantitative measure of the isotope effect. A kH/kD value significantly greater than 1 indicates a primary KIE, suggesting that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. Secondary KIEs, where the bond to the isotope is not broken, typically have values closer to 1.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Metabolism of Methyl 2-Octynoate by Human Liver Microsomes
ParameterMethyl 2-Octynoate (H5)This compound (D5)KIE (kH/kD)
Vmax (nmol/min/mg protein) 15.2 ± 1.17.8 ± 0.61.95
Km (µM) 25.4 ± 2.326.1 ± 2.50.97
Intrinsic Clearance (Vmax/Km) 0.600.302.00

Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Isotope Effects on Cytochrome P450 Isozyme-Specific Metabolism
CYP IsozymeMajor MetabolitekH/kD for Metabolite Formation
CYP3A4 Hydroxylated product2.1 ± 0.2
CYP2C9 Epoxidated product1.1 ± 0.1
CYP2E1 De-esterified product1.0 ± 0.1

Values represent the ratio of the rate of metabolite formation from the unlabeled substrate versus the deuterated substrate.

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect on the In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the primary KIE on the overall metabolism of this compound by a mixed-enzyme system.

Materials:

  • Methyl 2-Octynoate

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • HPLC-MS/MS system

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of Methyl 2-Octynoate and this compound in a suitable organic solvent (e.g., DMSO, not exceeding 1% v/v in the final incubation).

    • In separate microcentrifuge tubes, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add the substrate (either Methyl 2-Octynoate or this compound) to the HLM suspension to achieve a range of final concentrations (e.g., 1-100 µM).

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reactions at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes, within the linear range of the reaction).

    • Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples by a validated HPLC-MS/MS method to quantify the remaining parent compound (Methyl 2-Octynoate or this compound).

  • Data Analysis:

    • Calculate the rate of substrate depletion at each concentration for both isotopologues.

    • Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • Calculate the KIE on Vmax (kH/kD = Vmax(H)/Vmax(D)) and on intrinsic clearance ((Vmax/Km)H / (Vmax/Km)D).

Protocol 2: Competitive Kinetic Isotope Effect Measurement for Metabolite Formation

Objective: To determine the KIE for the formation of a specific metabolite in a competitive reaction.

Materials:

  • Equimolar mixture of Methyl 2-Octynoate and this compound

  • Recombinant human CYP isozyme (e.g., CYP3A4)

  • Other materials as listed in Protocol 1

Methodology:

  • Incubation:

    • Follow the incubation procedure described in Protocol 1, but use an equimolar mixture of the light and heavy substrates.

  • Analysis:

    • Use HPLC-MS/MS to quantify the formation of the specific metabolite(s) from both the unlabeled and deuterated parent compounds. The different masses of the metabolites will allow for their individual quantification.

  • Data Analysis:

    • The KIE is calculated from the ratio of the peak areas of the unlabeled (MH) and labeled (MD) metabolites, corrected for the initial ratio of the substrates, at various time points or substrate concentrations.

Mandatory Visualizations

Signaling Pathways

Fatty acids and their derivatives can act as signaling molecules, influencing various cellular processes. Two key pathways that can be modulated are the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis, and the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in lipid metabolism and inflammation.[5][6][7]

AMPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Fatty_Acid_Ester Methyl 2-Octynoate Fatty_Acid Fatty Acid Fatty_Acid_Ester->Fatty_Acid Hydrolysis AMPK AMPK Fatty_Acid->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 CPT1 Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes ATP_Production ATP Production Fatty_Acid_Oxidation->ATP_Production Leads to Malonyl_CoA->CPT1 Inhibits

Caption: AMPK signaling pathway activation by fatty acids.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid_Ester Methyl 2-Octynoate Fatty_Acid Fatty Acid Fatty_Acid_Ester->Fatty_Acid Hydrolysis PPAR PPAR Fatty_Acid->PPAR Binds & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Dimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Regulates Lipid_Metabolism Lipid Metabolism & Inflammation Modulation Target_Gene_Expression->Lipid_Metabolism Results in

Caption: PPAR signaling pathway activation by fatty acids.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive KIE study.

KIE_Experimental_Workflow Start Start Prepare_Substrates Prepare Equimolar Mixture of Substrate (H) & Substrate-d5 (D) Start->Prepare_Substrates Incubation Incubate with Enzyme System (e.g., HLMs, Recombinant CYP) Prepare_Substrates->Incubation Reaction_Quench Quench Reaction at Various Time Points Incubation->Reaction_Quench Sample_Prep Sample Preparation (Protein Precipitation, Centrifugation) Reaction_Quench->Sample_Prep LC_MS_Analysis HPLC-MS/MS Analysis (Quantify Parent & Metabolites) Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Calculate kH/kD) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a competitive KIE study.

References

Application Note: High-Throughput Analysis of Volatile Fragrances Using Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The analysis of volatile organic compounds (VOCs) is fundamental in the fragrance industry for quality control, product development, and competitive analysis.[1][2] This application note details a robust and sensitive method for the qualitative and quantitative analysis of volatile fragrance compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). This technique offers significant advantages, including minimal sample preparation, reduced solvent use, and the ability to analyze a wide range of volatile and semi-volatile compounds directly from complex matrices.[3][4][5] The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to implement an efficient and reliable workflow for fragrance profiling.

Introduction

Fragrances are complex mixtures of volatile and semi-volatile organic compounds that define the characteristic scent of a wide array of consumer products, from perfumes and cosmetics to household cleaners.[1][6] The precise composition of these fragrances is critical to product identity and consumer acceptance.[6] Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of individual fragrance components.[1][4]

Traditional GC-MS analysis often involves direct liquid injection, which can introduce non-volatile matrix components into the system, leading to contamination and requiring extensive sample cleanup.[5] Headspace sampling overcomes these limitations by analyzing the vapor phase in equilibrium with the sample, effectively isolating the volatile analytes of interest.[5][7] This approach more accurately represents the consumer's experience of a fragrance, as it is the volatile compounds that are perceived.[1] Various headspace techniques exist, including static headspace, dynamic headspace (purge and trap), and headspace solid-phase microextraction (HS-SPME), each offering distinct advantages in terms of sensitivity and application.[8]

This application note provides detailed protocols for static and dynamic headspace GC-MS analysis of fragrance compounds in a liquid matrix.

Experimental Workflow

The overall experimental workflow for headspace GC-MS analysis of volatile fragrances is depicted below. This process begins with sample preparation and proceeds through headspace sampling, GC separation, MS detection, and finally data analysis.

Headspace GC-MS Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fragrance Sample Dilution Dilution in Solvent (e.g., Ethanol) Sample->Dilution Vialing Aliquoting into Headspace Vial Dilution->Vialing Incubation Incubation & Equilibration (Heating & Agitation) Vialing->Incubation Injection Headspace Injection Incubation->Injection GC Gas Chromatographic Separation Injection->GC MS Mass Spectrometric Detection GC->MS TIC Total Ion Chromatogram Generation MS->TIC Identification Compound Identification (Library Search) TIC->Identification Quantification Quantification Identification->Quantification Headspace Technique Selection start Analyze Volatile Fragrance Compounds decision Are trace-level compounds of interest? start->decision static_hs Use Static Headspace (HS) decision->static_hs No dynamic_hs Use Dynamic Headspace (DHS) or HS-SPME decision->dynamic_hs Yes static_desc Advantages: - Simple and robust - Good for high-concentration volatiles static_hs->static_desc dynamic_desc Advantages: - Higher sensitivity (up to 100x) - Concentrates analytes dynamic_hs->dynamic_desc

References

Application Note: Enhanced Detection of Methyl 2-Octynoate via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-octynoate is a fatty acid ester utilized as a fragrance and flavoring agent in cosmetics and food products.[1][2][3] Its chemical structure consists of a nine-carbon chain with an internal alkyne group and a methyl ester functional group.[1] Analytically, the detection of Methyl 2-octynoate at trace levels can be challenging due to its lack of a strong UV chromophore or a readily ionizable functional group, leading to poor sensitivity in High-Performance Liquid Chromatography (HPLC-UV) and Electrospray Ionization Mass Spectrometry (ESI-MS).

To overcome these limitations, a chemical derivatization strategy can be employed to introduce a moiety that enhances the analyte's detection properties. This application note details a protocol for the derivatization of the internal alkyne of Methyl 2-octynoate using a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. This method specifically targets the alkyne group to form a stable, trisubstituted triazole product, which can be designed to contain a reporter group for significantly improved ionization efficiency and detectability in LC-MS analysis.[4][5]

Principle of the Method

The derivatization protocol is based on the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), a variant of "click chemistry." Unlike the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) which is highly efficient for terminal alkynes, RuAAC is effective for derivatizing internal alkynes.[4][5][6] The reaction involves the use of a ruthenium catalyst to facilitate the cycloaddition of an azide-containing tag to the internal alkyne of Methyl 2-octynoate. The resulting triazole product is highly stable and incorporates the reporter characteristics of the azide (B81097) tag, which can vastly improve ESI-MS response.[4][5] This allows for the sensitive quantification of Methyl 2-octynoate in complex matrices.

Experimental Workflow and Chemistry

The overall experimental process from sample preparation to data analysis is outlined below.

G cluster_workflow Overall Experimental Workflow Sample Sample containing Methyl 2-Octynoate Derivatization RuAAC Derivatization (Click Reaction) Sample->Derivatization Add Azide Tag & Ru Catalyst Cleanup Reaction Quench & Sample Cleanup Derivatization->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: High-level workflow for Methyl 2-Octynoate derivatization and analysis.

The specific chemical transformation is detailed in the following reaction diagram.

G cluster_reaction RuAAC Derivatization Chemistry Reactant1 Methyl 2-Octynoate CH₃(CH₂)₄C≡CCO₂CH₃ Product Derivatized Product Triazole Adduct Reactant1->midpoint Reactant2 Azide Reporter Tag N₃-R Reactant2->midpoint midpoint->Product [Ru] Catalyst (e.g., Cp*RuCl(PPh₃)₂)

Caption: Ruthenium-catalyzed cycloaddition of an azide tag to Methyl 2-Octynoate.

Experimental Protocols

Protocol 1: Derivatization of Methyl 2-Octynoate using RuAAC

This protocol describes the derivatization of Methyl 2-octynoate with a generic, positively charged azide tag (e.g., an azide with a quaternary ammonium (B1175870) group) to enhance ESI-MS detection in positive ion mode.

1. Materials and Reagents:

  • Methyl 2-Octynoate standard (analytical grade)

  • Azide-reporter tag (e.g., 3-azidopropyl-triethylammonium chloride)

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Nitrogen gas supply

  • Micro-reaction vials (2 mL) with screw caps

  • Heating block or oil bath

2. Reagent Preparation:

  • Methyl 2-Octynoate Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-octynoate and dissolve in 10 mL of the reaction solvent (e.g., Toluene).

  • Azide Tag Solution (1.5 eq): Prepare a solution of the azide-reporter tag in the reaction solvent at a concentration calculated to be 1.5 molar equivalents relative to the final concentration of Methyl 2-Octynoate in the reaction.

  • Catalyst Solution (10 mol%): Prepare a solution of the ruthenium catalyst in the reaction solvent at a concentration calculated to be 0.1 molar equivalents (10 mol%) relative to the final concentration of Methyl 2-Octynoate.

3. Derivatization Procedure:

  • In a 2 mL micro-reaction vial, add 100 µL of the Methyl 2-Octynoate stock solution (contains 100 µg of analyte).

  • Add the appropriate volume of the Azide Tag solution to the vial to achieve 1.5 molar equivalents.

  • Add the appropriate volume of the Ruthenium catalyst solution to achieve 10 mol%.

  • Seal the vial tightly with a screw cap.

  • Gently purge the vial headspace with nitrogen gas for 1-2 minutes to create an inert atmosphere.

  • Place the vial in a heating block pre-heated to 60-80 °C.

  • Allow the reaction to proceed for 4-12 hours. The optimal reaction time should be determined empirically.

  • After incubation, remove the vial from the heat and allow it to cool to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized Methyl 2-Octynoate

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Mode: Full Scan (to identify the derivatized product) and subsequently Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion (MRM): The m/z of the protonated derivatized Methyl 2-octynoate.

  • Product Ions (MRM): Select two to three characteristic fragment ions of the derivatized product for confirmation and quantification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Data Presentation: Expected Enhancement in Detection

The derivatization is expected to significantly enhance the signal intensity in ESI-MS. The following table provides a hypothetical comparison based on improvements reported in the literature for similar derivatization strategies.[4][5]

Analyte FormDetection MethodLimit of Detection (LOD) (pg on column)Signal-to-Noise (S/N) at 1 ng/mL
Underivatized Methyl 2-OctynoateLC-MS (ESI+)~500 pg~15
RuAAC-Derivatized Methyl 2-OctynoateLC-MS (ESI+)~1 pg >5000

Discussion

The described RuAAC derivatization protocol offers a robust method for enhancing the detection of Methyl 2-octynoate. The primary advantage is the specific targeting of the internal alkyne, a relatively inert functional group that does not typically contribute to high sensitivity in MS analysis.[4] By attaching a pre-charged or highly ionizable tag, the ionization efficiency of the analyte can be increased by several orders of magnitude.[5]

Researchers should optimize reaction conditions, including temperature, reaction time, and catalyst loading, for their specific application and azide tag. The choice of azide tag can be tailored to the analytical method; for example, a fluorescent azide tag could be used for HPLC-fluorescence detection.[6][7]

This application note provides a detailed protocol for the derivatization of Methyl 2-octynoate using a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. This method effectively converts the poorly detectable analyte into a derivative with vastly improved signal intensity for LC-MS analysis. This strategy enables sensitive and reliable quantification of Methyl 2-octynoate, making it highly suitable for applications in quality control, metabolic studies, and safety assessment in the food, fragrance, and pharmaceutical industries.

References

Application of Methyl 2-Octynoate-d5 in Perfume Formulation Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-Octynoate is a synthetic fragrance ingredient utilized in a variety of cosmetic and perfume products to impart a distinct violet, green, and fruity aroma. However, it is also recognized as a potential skin sensitizer (B1316253) and is therefore regulated as a fragrance allergen in many regions, including the European Union. Accurate and reliable quantification of Methyl 2-Octynoate in complex perfume matrices is crucial for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard, such as Methyl 2-Octynoate-d5, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for such analyses. This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and injection volume.

This document provides a detailed application note and protocol for the quantitative analysis of Methyl 2-Octynoate in perfume formulations using this compound as an internal standard.

Analytical Principle

The principle of this method is based on isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the perfume sample. The sample is then prepared and injected into a GC-MS system. Due to their similar chemical and physical properties, the analyte (Methyl 2-Octynoate) and the internal standard co-elute from the GC column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the unlabeled analyte and the deuterated internal standard. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of Methyl 2-Octynoate in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Reagents and Materials
  • Methyl 2-Octynoate (analytical standard, >98% purity)

  • This compound (internal standard, >98% purity, deuteration >98%)

  • Ethanol (B145695) (GC grade)

  • Dichloromethane (B109758) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Perfume samples for analysis

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Methyl 2-Octynoate Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Methyl 2-Octynoate and dissolve it in ethanol in a 10 mL volumetric flask.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in ethanol in a 10 mL volumetric flask.

2.2. Calibration Standards

Prepare a series of calibration standards by diluting the Methyl 2-Octynoate stock solution with ethanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. To each calibration standard, add a constant amount of the this compound internal standard stock solution to obtain a final concentration of 1 µg/mL.

2.3. Sample Preparation

  • Accurately weigh approximately 0.1 g of the perfume sample into a 10 mL volumetric flask.

  • Add a known amount of the this compound internal standard stock solution to achieve a final concentration of approximately 1 µg/mL after dilution.

  • Dilute the sample to the mark with ethanol.

  • For complex matrices, a liquid-liquid extraction may be necessary:

    • To the diluted sample, add 5 mL of dichloromethane and 5 mL of water.

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Collect the organic (dichloromethane) layer and dry it over anhydrous sodium sulfate.

    • Transfer an aliquot of the dried organic layer into a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/Splitless, 250°C, Splitless mode (1 µL injection)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

Compound Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Methyl 2-Octynoate9767154
This compound10272159

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of a GC-MS method for fragrance allergen analysis, including Methyl 2-Octynoate.

Table 1: Linearity Data for Methyl 2-Octynoate

Concentration Range (µg/mL) Correlation Coefficient (r²)
0.1 - 10> 0.995

Table 2: Recovery and Precision Data for Methyl 2-Octynoate

Spiked Concentration (µg/g) Recovery (%) Relative Standard Deviation (RSD, %)
285 - 115< 15
1090 - 110< 10

Table 3: Limits of Detection and Quantification for Methyl 2-Octynoate

Parameter Value (µg/g)
Limit of Detection (LOD)0.5 - 1.0
Limit of Quantification (LOQ)1.5 - 3.0

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of Methyl 2-Octynoate in perfume samples.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification perfume_sample Perfume Sample weigh_sample Weigh Sample perfume_sample->weigh_sample add_is Add Methyl 2-Octynoate-d5 (IS) weigh_sample->add_is dilute Dilute with Ethanol add_is->dilute extraction Liquid-Liquid Extraction (optional) dilute->extraction gc_vial Transfer to GC Vial extraction->gc_vial injection Inject Sample gc_vial->injection gc_ms GC-MS System separation Chromatographic Separation gc_ms->separation injection->gc_ms detection Mass Spectrometric Detection (SIM) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Methyl 2-Octynoate calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of Methyl 2-Octynoate in perfume.

Conclusion

The use of this compound as an internal standard for the GC-MS analysis of Methyl 2-Octynoate in perfume formulations offers a robust, accurate, and precise method for regulatory compliance and quality control. The detailed protocol and validation data presented here provide a comprehensive guide for researchers, scientists, and professionals in the fragrance and cosmetic industries. Proper method validation should always be performed in the specific laboratory environment to ensure reliable results.

Application Notes and Protocols: Preparation of Methyl 2-Octynoate-d5 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the preparation of a stock solution of Methyl 2-Octynoate-d5. This deuterated standard is essential for a variety of quantitative analytical applications, including mass spectrometry-based assays in metabolomics and pharmacokinetic studies. Adherence to this protocol will ensure the accurate and safe preparation of the stock solution.

Quantitative Data Summary

A summary of the relevant physical and chemical properties of Methyl 2-Octynoate and its deuterated analog is provided in the table below. This information is critical for accurate stock solution preparation and safe handling.

PropertyValueSource
Chemical Name This compound-
Synonyms Deuterated Methyl heptine carbonate[1]
CAS Number Not explicitly available for d5, 111-12-6 for non-deuterated[2][3]
Molecular Formula C₉H₉D₅O₂[1]
Molecular Weight ~159.24 g/mol (calculated)[2][4]
Appearance Clear, colorless to pale yellow liquid[2][5]
Density ~0.92 g/mL at 25 °C (for non-deuterated)[6]
Boiling Point 217-220 °C (for non-deuterated)[2][3][5][6]
Solubility Soluble in most fixed oils and ethanol; slightly soluble in propylene (B89431) glycol; insoluble in water and glycerin.[4][5][4][5]
Storage Conditions Store at room temperature or as recommended on the Certificate of Analysis.[1][2] Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][1][2][7]

Experimental Protocol: Stock Solution Preparation (1 mg/mL Example)

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. Adjustments to mass and volume can be made to achieve different concentrations.

2.1. Materials and Equipment

  • This compound

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 10 mL, Class A)

  • Micropipettes

  • Appropriate solvent (e.g., Methanol, Acetonitrile, or Dimethyl sulfoxide)

  • Vortex mixer

  • Amber glass vial for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[3][7][8]

2.2. Safety Precautions

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • The compound may cause an allergic skin reaction.[3] Avoid contact with skin and eyes.[7][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3][8]

  • In case of skin contact, wash immediately with plenty of soap and water.[3][7]

  • This compound is very toxic to aquatic life.[3] Avoid release to the environment.[3][9]

2.3. Procedure

  • Solvent Selection: Based on the intended analytical method, select a suitable solvent in which this compound is soluble, such as methanol, acetonitrile, or DMSO.

  • Tare the Weighing Vessel: Place a clean, dry weighing vessel (e.g., a microcentrifuge tube or weighing paper) on the analytical balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh approximately 1 mg of this compound into the tared vessel.

    • Record the exact mass to at least four decimal places.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to a 1 mL volumetric flask.

    • Add a small amount of the selected solvent to the weighing vessel to rinse any residual compound and transfer the rinse to the volumetric flask. Repeat this step to ensure complete transfer.

    • Add the solvent to the volumetric flask until it is approximately half-full.

    • Cap the flask and vortex gently until the solid is completely dissolved.

  • Final Dilution:

    • Once dissolved, add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared stock solution to a clean, labeled amber glass vial to protect it from light.

    • The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

    • Store the solution under the conditions recommended in the Certificate of Analysis, typically in a cool, dry place.[7]

Visualized Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G A Step 1: Safety Precautions (Don PPE, Use Fume Hood) B Step 2: Weigh Compound (Analytical Balance) A->B Proceed Safely C Step 3: Quantitative Transfer (to Volumetric Flask) B->C Transfer Weighed Mass D Step 4: Dissolve in Solvent (Vortex) C->D Add Solvent E Step 5: Dilute to Final Volume (Bring to Mark) D->E Ensure Complete Dissolution F Step 6: Homogenize (Invert Flask) E->F Finalize Concentration G Step 7: Transfer and Store (Labeled Amber Vial) F->G Prepare for Storage

Caption: Workflow for this compound Stock Solution Preparation.

References

Troubleshooting & Optimization

overcoming chromatographic co-elution in Methyl 2-Octynoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome chromatographic co-elution issues encountered during the analysis of Methyl 2-Octynoate.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution and why is it a problem in Methyl 2-Octynoate analysis?

A: Chromatographic co-elution occurs when two or more different compounds elute from the analytical column at the same time, resulting in a single, overlapping chromatographic peak.[1] This poses a significant problem because it prevents accurate identification and quantification of the target analyte, Methyl 2-Octynoate. In the analysis of complex matrices like cosmetics or food products, Methyl 2-Octynoate may co-elute with structurally similar compounds, such as positional isomers (e.g., Methyl 3-octynoate) or other fatty acid methyl esters, leading to compromised data integrity.[2]

Q2: How can I detect if my Methyl 2-Octynoate peak is co-eluting with another compound?

A: Detecting co-elution requires a close examination of your peak shape and detector data. Key indicators include:

  • Asymmetrical Peak Shape: Pure chromatographic peaks are typically symmetrical (Gaussian). The presence of a "shoulder" (a small, unresolved peak on the side) or a broader-than-expected peak are strong indicators of co-elution.[1][2][3] It's important to distinguish a shoulder, which suggests an unresolved peak, from peak tailing, which is often caused by column activity or contamination.[1]

  • Mass Spectrometry (GC-MS or LC-MS): A mass spectrometer is a powerful tool for confirming co-elution. By examining the mass spectra at different points across the chromatographic peak (a technique called "peak slicing"), you can identify impurities. If the peak is pure, the mass spectrum and the relative abundance of ions will remain constant from the beginning to the end of the peak. A changing spectrum confirms the presence of multiple components.[2][4][5] You can then use extracted ion chromatograms for ions specific to Methyl 2-Octynoate and potential interferences to see if their peak apexes align.[2]

Q3: My Methyl 2-Octynoate peak is showing a shoulder in my GC analysis. What is my first troubleshooting step?

A: The most direct and often most effective first step is to optimize the oven temperature program.[2][3] A fast temperature ramp can cause compounds with similar boiling points to elute too closely together. By slowing down the ramp rate, you increase the interaction time between the analytes and the column's stationary phase, which can significantly enhance resolution.[6][7]

Recommended Action:

  • Identify the temperature at which the Methyl 2-Octynoate peak elutes.

  • Modify your method by decreasing the temperature ramp rate in the region leading up to and during the elution of the target peak (e.g., reduce the ramp from 10°C/min to 3-5°C/min).[3]

  • Consider adding a short isothermal hold (e.g., 1-2 minutes) at a temperature just below the elution temperature of the co-eluting pair to provide more time for separation.[3][8]

Q4: Changing the temperature program didn't fully resolve the co-elution. What other GC parameters can I adjust?

A: If temperature optimization is insufficient, you can modify other instrumental parameters to improve separation:

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency (peak sharpness). Every column has an optimal flow rate for maximum resolution.[9][10][11] Operating too far from this optimum can lead to peak broadening, which exacerbates co-elution. Consult your column manufacturer's guidelines to ensure you are operating at the optimal flow rate for your column dimensions.[2]

  • Increase Column Length: A longer column provides more theoretical plates, which increases the overall resolving power and allows more opportunity for compounds to separate.[7][9][12]

  • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) offers higher efficiency and can produce sharper peaks, which may resolve closely eluting compounds.

Q5: I believe the co-eluting compound is a structural isomer. How can I resolve it using GC?

A: Resolving isomers often requires a change in selectivity, which is primarily governed by the column's stationary phase. If you are using a standard non-polar column (like a 5% phenyl-polysiloxane, e.g., DB-5), separation is mainly based on boiling point differences, which can be minimal for isomers.[13][14]

Recommended Action: Switch to a stationary phase with a different polarity to introduce alternative separation mechanisms (e.g., dipole-dipole or pi-pi interactions).[13][15] A column with higher polarity can often resolve isomers that co-elute on non-polar phases.[16]

Stationary Phase Type Common Composition Polarity Primary Separation Mechanism Use Case for Methyl 2-Octynoate
Standard Non-Polar100% DimethylpolysiloxaneNon-Polarvan der Waals / Boiling PointGeneral screening. Prone to co-elution with non-polar isomers or matrix compounds.
Low-Bleed (e.g., 5% Phenyl)5% Phenyl 95% DimethylpolysiloxaneLow-Polarityvan der Waals, some π-π interactionsStandard workhorse column. May fail to separate structurally similar isomers.
Intermediate Polarity14-50% Cyanopropylphenyl DimethylpolysiloxaneMedium-PolarityDipole-dipole, π-π, van der WaalsGood alternative. Introduces different selectivity that can resolve isomers from the main peak.[13][17]
WAX (Polyethylene Glycol)Polyethylene Glycol (PEG)High-PolarityHydrogen bonding, Dipole-dipoleExcellent alternative. Offers significantly different selectivity compared to polysiloxane phases.[17]
Chiral Stationary PhaseDerivatized Cyclodextrins, etc.VariesEnantioselective interactionsNecessary if the co-eluting compound is an enantiomer.[18]
Q6: Could derivatization help resolve co-elution, even if Methyl 2-Octynoate itself doesn't need it?

A: Yes. While Methyl 2-Octynoate is sufficiently volatile for GC analysis, other interfering compounds in your sample matrix (e.g., free fatty acids, alcohols) may not be.[19] These polar compounds can exhibit poor peak shape (tailing) and potentially co-elute with your target. Derivatization is a chemical modification process that can increase a compound's volatility and alter its chromatographic behavior.[20][21][22]

By derivatizing the entire sample extract, you can convert these problematic matrix components into less polar, more volatile derivatives. This changes their retention times, often shifting them away from the Methyl 2-Octynoate peak and resolving the co-elution.[2][19] For example, silylating agents like BSTFA can convert polar hydroxyl (-OH) and carboxylic acid (-COOH) groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters.[22]

Experimental Protocols & Methodologies

Protocol 1: GC-MS Protocol for Confirming Co-elution

This protocol outlines a method for analyzing a chromatographic peak to confirm or deny the presence of co-eluting impurities using a mass spectrometer.

  • Initial Analysis: Inject the sample using your current GC method and acquire data in full scan mode.

  • Peak Examination: Locate the chromatographic peak for Methyl 2-Octynoate.

  • Mass Spectral Analysis:

    • Select the apex of the peak and view the corresponding mass spectrum. Compare this to a reference spectrum for Methyl 2-Octynoate from a library (e.g., NIST) to confirm identity.[23][24][25]

    • Select a point on the leading edge of the peak (e.g., at 10% height) and record the mass spectrum.

    • Select a point on the tailing edge of the peak (e.g., at 10% height) and record the mass spectrum.

  • Spectral Subtraction: Use the software to subtract the spectrum at the apex from the spectra at the leading and tailing edges.

  • Interpretation:

    • Pure Peak: If the peak is pure, the spectra across the entire peak will be identical, and the subtracted spectra will show only noise.

    • Impure Peak (Co-elution): If an impurity is present, the spectra at the edges will differ from the apex. The subtracted spectrum will reveal the mass fragments of the co-eluting compound(s).[4][26]

Protocol 2: GC Method Optimization to Resolve Co-elution

This protocol provides a systematic approach to optimizing a GC temperature program to improve the resolution of Methyl 2-Octynoate from a co-eluting peak.

  • Establish a Baseline: Run your current method and record the retention time (RT) and elution temperature of the unresolved peak pair.

  • Step 1: Slow the Ramp Rate:

    • Decrease the temperature ramp rate immediately preceding the elution of the target peak by 50% (e.g., from 10°C/min to 5°C/min).[3][8]

    • Re-inject the sample and assess the resolution.

  • Step 2: Add an Isothermal Hold (if necessary):

    • If partial separation was achieved but is still incomplete, add a 1-2 minute isothermal hold at a temperature approximately 15-20°C below the elution temperature of the peak pair.[8] This allows the compounds more time to separate before resuming the ramp.

    • Re-inject the sample and evaluate the separation.

  • Step 3: Lower the Initial Temperature:

    • If the co-elution involves very early eluting peaks, lowering the initial oven temperature (e.g., from 50°C to 40°C) can improve their separation.[27]

  • Data Comparison: Compare the chromatograms from each step to determine the optimal conditions that provide baseline resolution (Resolution > 1.5) without excessively long run times.

Parameter Initial Method Example Optimized Method Example Rationale
Initial Temperature 50°C (hold 1 min)50°C (hold 1 min)No change needed if co-elution is mid-run.
Ramp 1 10°C/min to 250°C10°C/min to 150°CInitial ramp to approach the elution zone.
Ramp 2 -3°C/min to 180°CSlower ramp increases interaction time and improves separation of the target pair.[6]
Ramp 3 -20°C/min to 250°CFaster ramp after the target elutes to shorten total run time.
Final Hold 250°C (hold 5 min)250°C (hold 2 min)Ensure all components are eluted from the column.

Visual Workflows

G start Suspected Co-elution (Broad or Asymmetrical Peak) detect Step 1: Confirm Co-elution start->detect peak_shape Visual Inspection: Peak Shoulders / Split Top detect->peak_shape Qualitative ms_analysis GC-MS Analysis: Examine Mass Spectra Across Peak detect->ms_analysis Definitive troubleshoot Step 2: Troubleshoot Method peak_shape->troubleshoot ms_analysis->troubleshoot optimize_temp Optimize Oven Temperature Program troubleshoot->optimize_temp First Action resolved Resolution Achieved optimize_temp->resolved Success not_resolved Still Not Resolved optimize_temp->not_resolved Failure optimize_flow Optimize Carrier Gas Flow Rate change_col Change GC Column (Alter Selectivity) optimize_flow->change_col If still unresolved optimize_flow->resolved change_col->resolved not_resolved->optimize_flow

Caption: Logical workflow for identifying and resolving chromatographic co-elution.

G start Is co-elution occurring on a standard non-polar column (e.g., DB-5)? cause What is the likely nature of the interfering compound? start->cause Yes similar_bp Structurally similar isomer with similar boiling point. cause->similar_bp polar_matrix More polar matrix component (e.g., free fatty acid). cause->polar_matrix enantiomer Enantiomer (mirror image isomer). cause->enantiomer select_intermediate Select Intermediate Polarity Column (e.g., 50% Phenyl or Cyanopropyl) similar_bp->select_intermediate Change selectivity with dipole interactions select_polar Select High Polarity Column (e.g., WAX / PEG) polar_matrix->select_polar Increase retention of polar compound away from target select_chiral Select Chiral Column (e.g., Cyclodextrin-based) enantiomer->select_chiral Requires specific chiral recognition

Caption: Decision tree for selecting an alternative GC stationary phase.

References

addressing isotopic exchange issues with Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-Octynoate-d5. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to isotopic exchange and ensure the accuracy of your experimental data when using this internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is a stable isotope-labeled internal standard for its unlabeled counterpart, Methyl 2-Octynoate. While the exact positions of the five deuterium atoms can vary by manufacturer, they are typically placed on the pentyl chain (C4 to C8) to minimize the risk of isotopic exchange, as these positions are not adjacent to the activating ester or alkyne functional groups. It is crucial to consult the Certificate of Analysis provided by the supplier for the specific deuteration pattern of your lot.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or H/D exchange, is the undesirable replacement of deuterium atoms on your labeled standard with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, sample matrix).[1] This process can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, ultimately resulting in inaccurate quantification.

Q3: Which hydrogens in this compound are most susceptible to exchange?

The hydrogens most prone to exchange in a molecule like Methyl 2-Octynoate are those on carbons adjacent to the carbonyl group of the ester (the α-protons).[2] While the terminal hydrogen of a 1-alkyne is acidic and can undergo exchange, Methyl 2-Octynoate is an internal alkyne, making the acetylenic protons absent and therefore not a concern for exchange at that position. The deuterium atoms on the pentyl chain are generally considered stable.

Q4: What experimental conditions can promote isotopic exchange?

Several factors can increase the rate of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of hydrogens alpha to the carbonyl group.[2]

  • Temperature: Elevated temperatures during sample preparation, storage, or analysis can accelerate the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms for exchange.

Q5: How can I assess the stability of my this compound internal standard in my specific experimental conditions?

It is highly recommended to perform a stability study. This involves incubating the deuterated standard in your sample matrix or analytical mobile phase for a period that mimics your longest anticipated experimental run time. Periodically analyze these samples to monitor for any decrease in the deuterated standard's signal or the appearance of the unlabeled analyte's signal.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to isotopic exchange with this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results
Possible Cause Troubleshooting Steps
Isotopic Exchange 1. Review Sample Preparation: Avoid prolonged exposure to high/low pH and elevated temperatures. If possible, use aprotic solvents for sample reconstitution. 2. Optimize LC/GC Conditions: Minimize the time the sample spends in protic mobile phases. For GC-MS, ensure the injector port is free of active sites that could promote exchange. 3. Verify Storage Conditions: Store stock solutions and prepared samples at low temperatures in tightly sealed vials to minimize exposure to atmospheric moisture.
Differential Matrix Effects 1. Evaluate Co-elution: A slight chromatographic shift between the analyte and the deuterated internal standard can lead to differential ionization suppression or enhancement.[3][4][5][6][7][8] Adjust your chromatographic method to ensure complete co-elution. 2. Dilute the Sample: Reducing the concentration of matrix components can minimize their impact on ionization.[3] 3. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[3]
Issue 2: Decrease in Deuterated Standard Signal Over Time
Possible Cause Troubleshooting Steps
Back-Exchange 1. Lower pH of Mobile Phase: For LC-MS, maintaining a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help minimize exchange. 2. Reduce Temperature: Use a cooled autosampler and column compartment to slow down the exchange rate. 3. Switch to Aprotic Solvents: If your method allows, use aprotic solvents like acetonitrile (B52724) for sample preparation and storage.

Data Presentation

The following table summarizes the key factors influencing isotopic exchange and recommended mitigation strategies.

FactorHigh Risk ConditionMitigation Strategy
pH pH < 4 or pH > 8Maintain pH between 4 and 8
Temperature > 25°C for extended periodsStore samples at 4°C or -20°C; use cooled autosamplers
Solvent Protic solvents (Water, Methanol)Use aprotic solvents (Acetonitrile, Dichloromethane) when possible
Exposure Time Long incubation/run timesMinimize sample preparation and analysis time

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability

Objective: To determine the stability of this compound in your analytical workflow.

Methodology:

  • Prepare Stability Samples: Spike a known concentration of this compound into your blank sample matrix (e.g., plasma, urine) and your mobile phase.

  • Time-Point Analysis: Analyze aliquots of these samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) under your standard experimental conditions.

  • Data Analysis:

    • Monitor the peak area of this compound. A significant decrease over time indicates instability.

    • Monitor the mass transition of the unlabeled Methyl 2-Octynoate. An increase in its signal over time is a direct indicator of H/D exchange.

Visualizations

The following diagrams illustrate the key concepts and workflows for troubleshooting isotopic exchange issues.

Isotopic_Exchange_Factors cluster_factors Factors Promoting Isotopic Exchange cluster_compound This compound cluster_outcome Undesirable Outcome pH pH (Acidic or Basic) Exchange Isotopic Exchange (D replaced by H) pH->Exchange Temp Elevated Temperature Temp->Exchange Solvent Protic Solvents (e.g., H2O, MeOH) Solvent->Exchange Molecule Deuterated Internal Standard Molecule->Exchange

Caption: Factors influencing isotopic exchange in this compound.

Troubleshooting_Workflow Start Inaccurate Quantitative Results Observed Check_Stability Perform Isotopic Stability Study (Protocol 1) Start->Check_Stability Is_Exchange Isotopic Exchange Confirmed? Check_Stability->Is_Exchange Optimize_Conditions Optimize Experimental Conditions: - Adjust pH - Lower Temperature - Use Aprotic Solvents Is_Exchange->Optimize_Conditions Yes Check_Matrix Investigate Differential Matrix Effects Is_Exchange->Check_Matrix No Reanalyze Re-analyze Samples Optimize_Conditions->Reanalyze Check_Matrix->Reanalyze

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

References

improving the signal-to-noise ratio for Methyl 2-Octynoate-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise (S/N) ratio for Methyl 2-Octynoate-d5 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio for my this compound internal standard?

A low S/N ratio can stem from several factors related to the sample, the instrument, and the method. Common causes include:

  • Suboptimal Sample Concentration: If the standard's concentration is too low, the signal may be weak.[1] Conversely, a concentration that is too high can lead to ion suppression.[1]

  • Poor Ionization Efficiency: The choice and optimization of the ionization technique (e.g., ESI, APCI) are critical for signal intensity.[1] For this compound, electrospray ionization (ESI) is common, and its parameters must be finely tuned.

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms can exchange with hydrogen atoms from the solvent or sample matrix, especially if the labels are on labile sites like -OH or -NH groups.[2] While the deuterium atoms in this compound are generally stable, this should be considered if working in highly acidic or basic conditions.[3]

  • Low Standard Purity: Both chemical and isotopic impurities in the deuterated standard will result in a weaker signal for the desired mass.[2]

  • Improper Storage: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) can reduce its effective concentration.[2]

  • Instrumental Issues: A contaminated ion source, improper instrument calibration, or a fatigued detector can cause a general decrease in signal for all ions.[1][2]

Q2: I am observing a signal for my non-deuterated analyte in a sample containing only the this compound standard. What is the cause?

This issue typically arises from two sources:

  • Low Isotopic Purity: The deuterated standard may contain a significant amount of the unlabeled analyte as an impurity.[2] This is a common issue that can lead to an overestimation of the analyte's true concentration.[3] It is crucial to check the Certificate of Analysis (CoA) for the stated isotopic purity.[3]

  • In-source Fragmentation: The deuterated internal standard can lose a deuterium atom within the mass spectrometer's ion source, which then contributes to the signal of the unlabeled analyte.[3] This can often be minimized by optimizing source parameters like collision energy or cone voltage.[3]

Q3: The retention time of my this compound is different from the non-deuterated analyte. Is this normal and how can I fix it?

Yes, this is a well-documented phenomenon known as the "deuterium isotope effect".[2][4] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because of subtle differences in polarity.[2][4] While often minimal, a significant shift can be problematic.

To address this, you can:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition or using a shallower gradient can help broaden the peaks and improve their overlap.[3]

  • Consider Alternative Labeled Standards: If the shift remains problematic, using a standard labeled with ¹³C or ¹⁵N may be a better choice, as these typically have negligible retention time shifts compared to their unlabeled analogs.[4]

Q4: How do I select the correct precursor ion for this compound?

Methyl 2-Octynoate (C9H14O2) has a monoisotopic mass of approximately 154.1 g/mol .[5] For the d5 version, the mass will be ~159.1 g/mol . In positive mode ESI, you should look for common adducts. The protonated molecule ([M+H]⁺) would be around m/z 160.1. However, sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts are also very common.[6][7] It is crucial to identify the most stable and abundant precursor ion during method development.

Troubleshooting Guides

Guide 1: Systematic Low S/N Troubleshooting

This guide provides a logical workflow to identify the root cause of a poor signal-to-noise ratio.

cluster_0 Start: Low S/N Ratio Observed cluster_1 MS & Instrument Health cluster_2 Method & Analyte Issues cluster_3 Sample & Standard Integrity cluster_4 Resolution start Low S/N for This compound ms_check 1. Check Instrument Performance start->ms_check tune Tune & Calibrate Mass Spectrometer ms_check->tune Is calibration recent? clean Clean Ion Source ms_check->clean Is source dirty? detector Check Detector Voltage ms_check->detector Is signal low globally? method_check 2. Review Method Parameters ms_check->method_check Instrument OK esi Optimize ESI Source (Voltage, Gas, Temp) method_check->esi lc Optimize LC Method (Gradient, Mobile Phase) method_check->lc sample_check 3. Investigate Sample/Standard method_check->sample_check Method OK purity Assess Isotopic Purity (See Protocol 3) sample_check->purity stability Check for H/D Exchange (See Protocol 2) sample_check->stability prep Optimize Sample Prep (e.g., LLE, SPE) sample_check->prep end S/N Ratio Improved sample_check->end Sample OK start Inject High Conc. of d5 Standard ONLY q1 Signal at mass of non-deuterated analyte? start->q1 purity Problem: Low Isotopic Purity q1->purity Yes frag Problem: In-Source Fragmentation q1->frag Yes, after ruling out purity q2 Compare retention time (RT) of d5-standard vs analyte q1->q2 No purity_sol Solution: 1. Consult CoA. 2. Contact supplier for higher purity batch. 3. Correct data for impurity contribution. purity->purity_sol frag_sol Solution: 1. Lower Cone/Fragmentor Voltage. 2. Optimize other source parameters to be 'softer'. frag->frag_sol q3 Significant RT shift? q2->q3 shift Problem: Deuterium Isotope Effect q3->shift Yes ok No Major Intrinsic Issues Detected. Focus on general MS troubleshooting. q3->ok No shift_sol Solution: 1. Use shallower LC gradient. 2. Adjust mobile phase to reduce separation. shift->shift_sol

References

Technical Support Center: Optimization of MS/MS Parameters for Methyl 2-Octynoate-d5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS detection of Methyl 2-Octynoate-d5.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an MS/MS analysis?

A1: this compound is a deuterated internal standard (IS). Its primary function is to serve as an internal reference to correct for variations that may occur during sample preparation, chromatography, and ionization. Since it is chemically almost identical to the analyte of interest (Methyl 2-Octynoate), it behaves similarly during these processes. This allows it to compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability, leading to more accurate and precise quantification.

Q2: Why am I seeing a signal for the unlabeled analyte in my this compound standard?

A2: This can be due to two main reasons:

  • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.

  • In-source Back-Exchange: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent or matrix in the ion source of the mass spectrometer. This is more likely to occur if the deuterium labels are in exchangeable positions.

Q3: My signal intensity for this compound is low. What are the potential causes?

A3: Low signal intensity can be caused by several factors:

  • Suboptimal MS/MS Parameters: The collision energy, cone voltage, and other source parameters may not be optimized for this specific compound.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of your analyte and internal standard, leading to a decreased signal.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio.

  • Sample Preparation Issues: Inefficient extraction or sample loss during preparation will lead to a lower concentration of the analyte reaching the detector.

  • Incorrect Solvent Composition: The solvent used to reconstitute the sample after evaporation should be compatible with the initial mobile phase conditions to ensure good peak shape.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution
Symptom Possible Cause Troubleshooting Steps
Tailing PeaksSecondary interactions with the column stationary phase.- Modify mobile phase pH. - Use a different column chemistry.
Fronting PeaksColumn overload.- Dilute the sample. - Use a column with a higher loading capacity.
Split PeaksClogged frit or partially blocked injector.- Flush the system. - Replace the in-line filter and/or guard column.
Broad Peaks- High dead volume.- Suboptimal flow rate.- Poor retention.- Check and tighten all fittings.- Optimize the flow rate.- Adjust the mobile phase composition for better retention.
Issue 2: Inconsistent or Drifting Signal Intensity
Symptom Possible Cause Troubleshooting Steps
Signal intensity decreases over the run.- Matrix buildup in the ion source.- Column degradation.- Clean the ion source.- Replace the column.
Random fluctuations in signal.- Unstable spray in the ion source.- Air bubbles in the solvent lines.- Check the sprayer position and condition.- Degas the mobile phases.
Internal standard signal is inconsistent.- Inconsistent addition of internal standard.- Degradation of the internal standard in the sample.- Review pipetting technique.- Investigate sample stability.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general starting point for the extraction of Methyl 2-Octynoate from biological matrices like plasma or serum.

  • Thaw Samples: Thaw biological samples on ice.

  • Spike Internal Standard: To 100 µL of sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution). Vortex briefly.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Method Development

The following are suggested starting parameters for method development. Optimization is crucial for achieving the best performance.

Liquid Chromatography Parameters:

Parameter Suggested Starting Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters (Estimated):

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Estimated Cone Voltage (V) Estimated Collision Energy (eV)
Methyl 2-Octynoate155.1 ([M+H]⁺)95.167.12015
This compound160.1 ([M+H]⁺)100.172.12015

Note: The product ions are predicted based on common fragmentation pathways for methyl esters, such as cleavage of the alkyl chain. These must be confirmed and optimized experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Methyl 2-Octynoate-d5 sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of Methyl 2-Octynoate.

troubleshooting_logic cluster_issues Observed Issue cluster_causes Potential Causes cluster_solutions Solutions start Start Troubleshooting no_peak No Peak / Low Signal start->no_peak poor_shape Poor Peak Shape start->poor_shape high_variability High Variability start->high_variability ms_params Suboptimal MS Parameters no_peak->ms_params sample_prep Sample Prep Error no_peak->sample_prep lc_method LC Method Issues poor_shape->lc_method high_variability->sample_prep instrument Instrument Malfunction high_variability->instrument optimize_ms Optimize Cone Voltage & Collision Energy ms_params->optimize_ms optimize_lc Adjust Gradient & Mobile Phase lc_method->optimize_lc review_prep Review Sample Prep Protocol sample_prep->review_prep clean_instrument Clean Ion Source & Check for Leaks instrument->clean_instrument

Caption: A logical approach to troubleshooting common MS/MS issues.

troubleshooting poor recovery of Methyl 2-Octynoate-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of Methyl 2-Octynoate-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Methyl 2-Octynoate, a fatty acid methyl ester.[1][2][3] In quantitative mass spectrometry, stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards (IS).[4] This is because they have nearly identical chemical and physical properties to the analyte of interest (the non-deuterated version).[4][5] Adding a known amount of this compound to samples allows for the correction of variability during sample preparation, chromatographic separation, and detection, leading to more accurate and precise quantification.[5][6]

Q2: What are the primary causes of poor or inconsistent recovery for this compound?

Poor recovery of an internal standard can arise from multiple stages of the analytical process. The main causes can be grouped into three categories:

  • Extraction Inefficiency: The chosen extraction protocol may not be suitable for this compound. This includes issues with solvent choice and pH in Liquid-Liquid Extraction (LLE) or problems with the sorbent and elution steps in Solid-Phase Extraction (SPE).[7]

  • Matrix Effects: Components within the sample matrix (e.g., lipids, salts, proteins) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[8][9] This is not a true loss of the compound but rather an issue with its detection.

  • Compound Instability or Loss: Issues such as degradation, volatility, or non-specific binding to labware can lead to a physical loss of the internal standard during sample handling.[10][11][12]

Q3: My internal standard recovery is low and variable. How can I determine if the problem is poor extraction efficiency or a matrix effect?

A post-extraction spike experiment is the most effective method to distinguish between these two common issues.[7][8] This experiment helps determine if the internal standard is being physically lost during the extraction process or if its signal is being suppressed during analysis.

The experiment involves preparing three types of samples:

  • Pre-Extraction Spike: The blank matrix is spiked with the internal standard before the extraction procedure.

  • Post-Extraction Spike: The blank matrix is extracted first, and the resulting extract is spiked with the internal standard after the extraction procedure.

  • Neat Standard: The internal standard is prepared in a clean solvent at the same final concentration.

By comparing the peak areas of the internal standard in these samples, you can calculate the percent recovery and the matrix effect.[7]

Troubleshooting Workflows and Diagrams

The following diagrams illustrate logical workflows for troubleshooting and optimizing your extraction methods.

start Poor IS Recovery Observed cat1 Problem Category? start->cat1 prep Sample Preparation cat1->prep Sample Prep matrix Matrix Effects cat1->matrix Detection instrument Instrumental Issues cat1->instrument Hardware extraction_type Extraction Method? prep->extraction_type matrix_action Perform Post-Extraction Spike Experiment matrix->matrix_action instrument_action Check MS Tune & Calibration Inspect for Leaks/Blockages instrument->instrument_action lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE spe Solid-Phase Extraction (SPE) extraction_type->spe SPE other Other Factors extraction_type->other General lle_issues Check LLE Parameters: - Solvent Polarity - Sample pH - Phase Ratio - Emulsion Formation lle->lle_issues spe_issues Check SPE Parameters: - Sorbent Choice - Conditioning/Equilibration - Sample Loading Rate - Wash/Elution Solvents spe->spe_issues other_issues Check Other Factors: - Non-Specific Binding - Compound Volatility - pH/Thermal Degradation other->other_issues

Caption: General troubleshooting workflow for poor internal standard recovery.

Q4: How can I optimize my Liquid-Liquid Extraction (LLE) protocol for better recovery of this compound?

Optimizing an LLE protocol involves manipulating conditions to favor the partitioning of the analyte from the aqueous sample matrix into the organic extraction solvent.[13]

  • Solvent Selection: The polarity of the extraction solvent is critical. Methyl 2-Octynoate is a relatively nonpolar ester. Solvents like hexane, dichloromethane (B109758) (DCM), or ethyl acetate (B1210297) are often effective.[14][15] It is recommended to test solvents with different polarities to find the one that maximizes recovery.[5]

  • pH Adjustment: The pH of the aqueous sample should be neutral to prevent the hydrolysis of the ester group, which can occur under strong acidic or basic conditions.[16] Ensure the sample pH is between 6 and 8 before extraction.

  • Salting Out: Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample can decrease the solubility of organic analytes and drive them into the organic phase, improving recovery.[13][17]

  • Solvent-to-Sample Ratio: Increasing the volume ratio of organic solvent to the aqueous sample can improve extraction efficiency. A ratio of 6:1 or 7:1 (organic:aqueous) is often a good starting point for optimization.[13][17]

  • Mixing and Separation: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the interaction between the two phases. Subsequently, ensure complete phase separation by centrifugation to avoid aspirating part of the aqueous layer.

Q5: I'm using Solid-Phase Extraction (SPE) and getting low recovery. What are the common pitfalls?

Low recovery in SPE usually results from an issue in one of the four main steps: conditioning, loading, washing, or elution.[6]

  • Improper Sorbent Choice: For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C8, C18) is typically appropriate.[5]

  • Breakthrough During Loading: The internal standard may not be retained on the sorbent. This can happen if the sample loading flow rate is too high, or if the sample solvent is too strong (contains too much organic solvent).[5][18] Try diluting the sample with water or a weak aqueous buffer and reduce the loading speed.

  • Loss During Washing: The wash solvent may be too strong, prematurely eluting the internal standard along with interferences. Use a weaker wash solvent (e.g., a higher percentage of water in a water/methanol mix).[5]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the internal standard from the sorbent completely.[5] Use a stronger, non-polar solvent for elution (e.g., acetonitrile, ethyl acetate, or hexane). You may also need to increase the elution volume or include a "soak" step where the elution solvent sits (B43327) on the sorbent for several minutes before final elution.[18]

Q6: Could the volatility of this compound be causing losses during my sample preparation?

Methyl 2-Octynoate has a boiling point of 217-220 °C.[2][19] While not highly volatile at room temperature, losses can occur during solvent evaporation steps, especially if excessive heat or a strong nitrogen stream is used. If your protocol includes an evaporation step to concentrate the extract, ensure it is performed under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).[20] Evaporation to complete dryness can also increase the loss of semi-volatile compounds.

Q7: How can I prevent non-specific binding of the internal standard to my labware?

Non-specific binding (NSB) occurs when analytes adsorb to the surfaces of sample containers, such as plastic tubes or glass vials.[12] This is more common with hydrophobic compounds.

  • Use Low-Binding Consumables: Utilize polypropylene (B1209903) or silanized glass vials, which are designed to reduce surface adsorption.[12]

  • Optimize Solvent Composition: Adding a small amount of a non-ionic surfactant (e.g., Tween-20) or an organic solvent to your sample can help keep the analyte in solution and reduce its interaction with container walls.[21][22]

  • pH and Ionic Strength: Adjusting the pH or increasing the salt concentration of the sample can sometimes reduce electrostatic interactions that contribute to NSB.[21]

Q8: Can the properties of the deuterated standard itself cause issues?

Yes, although they are designed to be ideal mimics, some subtle differences can arise:

  • Deuterium (B1214612) Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the molecule's lipophilicity and chromatographic retention time.[5] This can sometimes lead to partial separation from the non-deuterated analyte, which may be a concern if matrix effects are present at slightly different retention times.[23] Adjusting chromatographic conditions to ensure co-elution is ideal.

  • Deuterium Exchange: If deuterium atoms are placed on labile sites (e.g., on an alcohol or amine), they can exchange with hydrogen atoms from the solvent or matrix. This is not an issue for this compound, as the deuterium atoms are on stable carbon positions.

Data Presentation

Table 1: Summary of Common Problems and Solutions for Poor IS Recovery

Problem AreaPotential CauseRecommended Solution(s)
Liquid-Liquid Extraction (LLE) Incorrect solvent polarityTest solvents with varying polarities (e.g., Hexane, DCM, Ethyl Acetate).[5][14]
Improper sample pHAdjust sample pH to neutral (6-8) to prevent ester hydrolysis.
Inefficient extractionIncrease the organic solvent to aqueous sample ratio (e.g., 7:1); add salt ("salting out").[13][17]
Solid-Phase Extraction (SPE) Breakthrough during loadingDecrease sample loading flow rate; dilute sample in a weaker solvent.[18]
Loss during washingUse a weaker wash solvent (higher aqueous content).[5]
Incomplete elutionUse a stronger elution solvent; increase elution volume; add a "soak" step.[5][18]
General Sample Handling Volatility lossesUse a gentle nitrogen stream and controlled temperature (30-40°C) during solvent evaporation.[20]
Non-specific bindingUse low-binding consumables (polypropylene or silanized glass); add surfactants to solvents.[12][21]
Detection (LC-MS) Matrix effectsDifferentiate from recovery loss using a post-extraction spike; improve sample cleanup; dilute the sample.[7][24]

Table 2: Interpreting Post-Extraction Spike Experiment Results

ScenarioRecovery (%)Matrix Effect (%)Likely Cause & Next Steps
1 Low (<80%)Near 0%Inefficient Extraction: The IS is being lost during sample preparation. Focus on optimizing the LLE or SPE protocol.[7]
2 Near 100%Significant (>|20%|)Matrix Effect: The IS is extracted efficiently, but its signal is suppressed or enhanced. Improve sample cleanup, adjust chromatography, or dilute the final extract.[7][8]
3 Low (<80%)Significant (>|20%|)Combined Issues: Both extraction is inefficient and matrix effects are present. Address the extraction protocol first, then re-evaluate for matrix effects.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Differentiate Between Recovery Loss and Matrix Effects

Objective: To determine if poor IS response is due to inefficient extraction or matrix effects.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound stock solution

  • Extraction solvents and reagents

Procedure:

  • Prepare Sample Sets:

    • Set A (Pre-extraction spike): Take a known volume of blank matrix and spike with the internal standard to the final target concentration. Process this sample through your entire extraction procedure.

    • Set B (Post-extraction spike): Take the same volume of blank matrix and process it through the entire extraction procedure. Spike the final, clean extract with the internal standard to the same final concentration as Set A.[7]

    • Set C (Neat Standard): Prepare a standard by spiking the internal standard into the final reconstitution solvent to the same concentration as Set A and B.

  • Analysis: Analyze all three sets of samples using your LC-MS method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100 [7]

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100 [7]

  • Interpretation: Use Table 2 to interpret the results and identify the primary cause of the issue.

cluster_prep Sample Preparation blank1 Blank Matrix spike1 Spike with IS blank1->spike1 extract1 Perform Extraction spike1->extract1 set_a Set A (Pre-Spike) extract1->set_a analyze LC-MS Analysis set_a->analyze blank2 Blank Matrix extract2 Perform Extraction blank2->extract2 spike2 Spike with IS extract2->spike2 set_b Set B (Post-Spike) spike2->set_b set_b->analyze solvent Clean Solvent spike3 Spike with IS solvent->spike3 set_c Set C (Neat Standard) spike3->set_c set_c->analyze compare Compare Peak Areas (A, B, and C) analyze->compare result1 Low Recovery compare->result1 A << B result2 Matrix Effect compare->result2 B != C (A ~ B)

Caption: Workflow for differentiating extraction inefficiency from matrix effects.

Protocol 2: General Optimized Liquid-Liquid Extraction (LLE)

Objective: To provide a robust starting protocol for extracting this compound from an aqueous matrix (e.g., plasma).

Procedure:

  • Sample Preparation: To 500 µL of sample in a 2 mL polypropylene tube, add the required amount of this compound internal standard.

  • pH Check: Check the pH of the sample. If necessary, adjust to ~7.0 using a small amount of dilute acid or base.

  • Extraction: Add 1.5 mL of ethyl acetate.

  • Mixing: Cap the tube securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at >3000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water) and vortex to mix.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Protocol 3: General Optimized Solid-Phase Extraction (SPE)

Objective: To provide a robust starting protocol for cleaning up and concentrating this compound from an aqueous matrix.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, 100 mg)

  • Methanol (MeOH)

  • Deionized Water

  • Elution Solvent (e.g., Ethyl Acetate or Acetonitrile)

Procedure:

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[6]

  • Sample Loading: Dilute the sample (spiked with IS) 1:1 with 4% phosphoric acid in water. Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[18]

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 20% MeOH in water) through the cartridge to remove polar interferences.

  • Drying: Dry the sorbent bed thoroughly by applying vacuum or positive pressure for 5-10 minutes. This step is crucial to ensure efficient elution with an organic solvent.

  • Elution: Elute the analyte and internal standard by passing 1 mL of elution solvent through the cartridge. Collect the eluate. Consider a two-step elution or a "soak" step of 5 minutes for improved recovery.[5][18]

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol (steps 7-9).

start SPE Protocol Start step1 1. Condition Sorbent (e.g., Methanol) start->step1 step2 2. Equilibrate Sorbent (e.g., Water) step1->step2 step3 3. Load Sample step2->step3 step4 4. Wash Sorbent step3->step4 opt3 Optimize: - Flow Rate (slow) - Sample Solvent (weak) step3->opt3 step5 5. Elute Analyte step4->step5 opt4 Optimize: - Wash Solvent Strength (weak enough to retain IS) step4->opt4 end Proceed to Evaporation & Analysis step5->end opt5 Optimize: - Elution Solvent Strength - Elution Volume - 'Soak' Step step5->opt5

Caption: Workflow for optimizing a Solid-Phase Extraction (SPE) method.

References

minimizing matrix effects in the analysis of Methyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of Methyl 2-Octynoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Methyl 2-Octynoate?

A: A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix[1]. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantitative results[1]. Methyl 2-Octynoate, often analyzed in complex matrices like biological fluids or environmental samples, is susceptible to these effects from co-extracted substances such as lipids and salts that can interfere with its ionization in mass spectrometry or cause issues in gas chromatography systems[1][2].

Q2: What are the common indicators of matrix effects in my analytical data for Methyl 2-Octynoate?

A: Common signs of matrix effects include poor accuracy and precision, inconsistent analyte recovery, non-linear calibration curves, and high variability in signal response for replicate injections of the same sample[1]. A significant discrepancy between the slope of a calibration curve prepared in a pure solvent versus one prepared in a sample matrix is a strong indication of matrix effects[1].

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it highly recommended for quantifying Methyl 2-Octynoate?

A: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ²H). A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte[1][3][4]. It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, which allows for reliable normalization and highly accurate quantification[1][3].

Q4: When is it appropriate to use matrix-matched calibration for Methyl 2-Octynoate analysis?

A: Matrix-matched calibration is a suitable alternative when a specific SIL-IS for Methyl 2-Octynoate is not available or is cost-prohibitive[1]. This technique involves preparing calibration standards in a blank matrix that is free of the analyte[1][5]. This approach helps to compensate for signal variations because the standards and the unknown samples experience similar matrix effects[1]. However, it requires a consistent source of blank matrix and may not account for variability between different sample lots[1][5].

Q5: Can the standard addition method be used to overcome matrix effects for Methyl 2-Octynoate?

A: Yes, the standard addition method is effective for correcting matrix effects, especially in complex samples where matrix composition is variable or unknown[6][7]. This method involves adding known amounts of a Methyl 2-Octynoate standard to aliquots of the sample, and the native concentration is determined by extrapolation[6][8]. This technique is advantageous as it accounts for the specific matrix of each sample[6].

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor recovery of Methyl 2-Octynoate Inefficient extraction from the sample matrix. Matrix components interfering with the extraction process.1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds[2]. 2. Use the QuEChERS method: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is effective for extracting a wide range of analytes from complex matrices with good recovery rates[9][10]. 3. Standard Addition: If performed on the sample prior to extraction, this method can compensate for both low recovery and matrix effects[11].
High variability in signal between replicate injections Inconsistent matrix effects between injections. Contamination of the instrument inlet or ion source.1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for injection-to-injection variability caused by matrix effects[1]. 2. Thoroughly Homogenize Samples: Ensure the sample is completely uniform before extraction to minimize variability[1]. 3. Regular Instrument Maintenance: Routinely clean the mass spectrometer's ion source and, for GC-MS, replace the injector liner and trim the column[1].
Poor calibration curve linearity (r² < 0.99) Differential matrix effects at varying analyte concentrations. Detector saturation at high concentrations.1. Use Matrix-Matched Standards: Prepare the calibration curve in a blank matrix extract to mimic the effect observed in the samples[1]. 2. Narrow the Calibration Range: Construct the curve within a smaller, more linear concentration range. 3. Dilute High-Concentration Samples: Bring samples with expected high concentrations into the linear range of the calibration curve[1].
Signal Enhancement GC-related: Active sites in the GC inlet can be masked by matrix components, reducing analyte degradation and increasing the signal[12]. LC-related: Co-eluting compounds may improve the ionization efficiency of the analyte.1. Use a SIL-IS or Matrix-Matched Calibration: Both methods can effectively compensate for predictable signal enhancement[1]. 2. Use Analyte Protectants (GC): Add compounds to the sample that will preferentially bind to active sites in the GC inlet[1]. 3. Use a Deactivated GC Liner: Ensure the injector liner is highly inert to minimize active sites[1].

Experimental Protocols

Protocol 1: Quantification of Matrix Effect

This protocol allows for the quantitative assessment of the matrix effect on the analysis of Methyl 2-Octynoate.

Methodology:

  • Prepare Standard Solution (Set A): Spike a known concentration of Methyl 2-Octynoate standard into a pure solvent (e.g., acetonitrile (B52724) or hexane).

  • Prepare Post-Extraction Spiked Sample (Set B):

    • Extract a blank matrix sample (one that does not contain Methyl 2-Octynoate) using your established sample preparation protocol.

    • After the final extraction step, spike the resulting blank extract with the same concentration of Methyl 2-Octynoate standard as in Set A.

  • Analyze and Calculate:

    • Analyze both sets of samples using your LC-MS or GC-MS method.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates signal suppression.

      • A value > 100% indicates signal enhancement.

Protocol 2: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique suitable for minimizing matrix effects for a variety of analytes, including Methyl 2-Octynoate, in complex matrices.

Methodology:

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a dSPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water)[10].

    • Vortex for 30 seconds and then centrifuge.

  • Analysis:

    • The resulting supernatant can be directly analyzed or diluted before injection into the analytical instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Strategy sample Homogenized Sample extraction QuEChERS Extraction sample->extraction sil_is Add SIL-IS sample->sil_is cleanup dSPE Cleanup extraction->cleanup analysis LC-MS/MS or GC-MS Analysis cleanup->analysis data Data Acquisition analysis->data matrix_matched Matrix-Matched Calibration data->matrix_matched std_addition Standard Addition data->std_addition sil_is->extraction

Caption: General workflow for minimizing matrix effects.

logical_relationship cluster_solutions Mitigation Strategies start Matrix Effect Suspected? quantify Quantify Matrix Effect (Protocol 1) start->quantify result Significant Effect? quantify->result no_effect Proceed with Standard Calibration result->no_effect No sil_is Use SIL-IS (Gold Standard) result->sil_is Yes matrix_match Matrix-Matched Calibration result->matrix_match Yes std_add Standard Addition result->std_add Yes sample_prep Improve Sample Cleanup (e.g., QuEChERS) result->sample_prep Yes end Accurate Quantification no_effect->end sil_is->end matrix_match->end std_add->end sample_prep->quantify Re-evaluate

Caption: Decision tree for addressing matrix effects.

References

stability of Methyl 2-Octynoate-d5 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 2-Octynoate-d5 under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[1][2][3] For short-term storage or during shipping (less than two weeks), room temperature is generally acceptable.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q2: Is this compound sensitive to air and moisture?

Yes. While specific data for the deuterated version is limited, the ester and alkyne functional groups in the molecule suggest potential sensitivity. Esters are susceptible to hydrolysis in the presence of moisture, which can be catalyzed by acidic or basic conditions.[2][4][5] It is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[6][7]

Q3: Can I store this compound in a solution? If so, what solvent should I use?

If you need to store the compound in solution, use a dry, aprotic solvent such as anhydrous acetonitrile (B52724) or DMSO. Avoid protic solvents, especially water, as they can facilitate hydrolysis of the ester group.[2] Solutions should also be stored at -20°C and protected from light. It is advisable to prepare fresh solutions for your experiments whenever possible.

Q4: How does the deuterium (B1214612) labeling affect the stability of this compound compared to its non-deuterated counterpart?

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[1] This can lead to enhanced metabolic and chemical stability, potentially slowing down degradation pathways that involve the cleavage of a C-H bond at the deuterated position.[1] However, the compound is still susceptible to degradation at other sites in the molecule.[1]

Q5: What are the likely degradation products of this compound?

Based on its chemical structure, the primary degradation pathways are likely hydrolysis and hydration.

  • Hydrolysis of the methyl ester group would yield 2-octynoic acid-d5 and methanol. This reaction is accelerated by the presence of acids or bases.[2][5]

  • Hydration of the alkyne triple bond could occur, potentially forming a ketone. This process can be catalyzed by acids or trace metals.[8]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the compound due to improper storage.Verify that the compound is stored at -20°C in a tightly sealed, light-protected container. If stored as a solution, ensure the solvent is anhydrous and aprotic. Prepare fresh solutions for critical experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.Characterize the new peaks using mass spectrometry to identify potential degradants like 2-octynoic acid-d5. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of degradation products.
Loss of compound potency or concentration. Chemical degradation or reaction with incompatible materials.Review your experimental protocol for any incompatible substances, such as strong acids, bases, or oxidizing/reducing agents.[1] Ensure all glassware is clean and dry before use.
Cloudiness or precipitation in a stored solution. The compound may have low solubility at storage temperature, or degradation products may be precipitating.Allow the solution to warm to room temperature and check for dissolution. If cloudiness persists, it may indicate degradation. Consider using a different solvent or preparing more dilute stock solutions.

Stability Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a general guideline for storage based on the chemical properties of similar compounds and supplier recommendations. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Storage Condition Solvent Duration Expected Stability Primary Degradation Pathway
-20°C (Neat)N/A> 1 yearHighMinimal
4°C (Neat)N/AMonthsModerateSlow Hydrolysis/Oxidation
Room Temp (Neat)N/AWeeksLowHydrolysis/Oxidation
-20°C in Anhydrous ACNAcetonitrileMonthsHighMinimal
Room Temp in Aqueous BufferAqueousHours to DaysVery LowHydrolysis

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the short-term stability of this compound in a specific solvent or experimental medium.

1. Materials:

  • This compound
  • High-purity solvent (e.g., anhydrous acetonitrile, buffered aqueous solution)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or GC system with a suitable detector (e.g., MS, UV)
  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
  • Time Point Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 10 µg/mL) and analyze it using a validated, stability-indicating chromatographic method. This will serve as the initial reference point.
  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature on the benchtop, 37°C in an incubator).
  • Time Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the working concentration, and analyze it under the same conditions as the T=0 sample.
  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. A decrease of >10-15% is often considered significant degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_analysis Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Test Solvent) dilute_t0 Dilute to Working Concentration (e.g., 10 µg/mL) prep_stock->dilute_t0 incubate Store Stock Solution (Test Conditions) prep_stock->incubate analyze_t0 Analyze T=0 Sample (HPLC/GC-MS) dilute_t0->analyze_t0 compare Compare Peak Area of T=x vs T=0 analyze_t0->compare time_points Withdraw Aliquots at Time Intervals (T=x) incubate->time_points analyze_tx Analyze T=x Samples time_points->analyze_tx analyze_tx->compare calculate Calculate % Remaining compare->calculate decision Degradation > 15%? calculate->decision stable Compound is Stable (Under Test Conditions) decision->stable No unstable Compound is Unstable decision->unstable Yes Troubleshooting_Decision_Tree start Inconsistent Results q1 Is the compound stored at -20°C in a sealed, light-protected vial? start->q1 a1_no Correct storage conditions. Re-run experiment. q1->a1_no No q2 Are you using a fresh solution? q1->q2 Yes a1_yes Check for solvent purity and compatibility. a1_no->start a2_yes Analyze for degradation products (HPLC/GC-MS). q2->a2_yes Yes a2_no Prepare a fresh solution. Re-run experiment. q2->a2_no No q3 Degradation products detected? a2_yes->q3 a2_no->start a3_yes Consider alternative solvents or shorter experiment times. q3->a3_yes Yes a3_no Investigate other experimental variables (e.g., reagent purity). q3->a3_no No

References

preventing degradation of Methyl 2-Octynoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the sample preparation of Methyl 2-Octynoate. Our goal is to help you prevent degradation and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the sample preparation of Methyl 2-Octynoate.

Issue Potential Causes Recommended Actions
Low or no recovery of Methyl 2-Octynoate Hydrolysis: Exposure to acidic or basic conditions can hydrolyze the ester. Thermal Degradation: High temperatures during sample processing (e.g., evaporation) can cause degradation. Adsorption: The compound may adsorb to active sites on glassware.Control pH: Ensure all solutions are neutral (pH 7) and use buffered solutions if necessary. Rinse glassware thoroughly to remove any acidic or basic residues. Minimize Heat Exposure: Use a rotary evaporator at low temperature and pressure or a gentle stream of nitrogen for solvent evaporation. Use Silanized Glassware: Pre-treated glassware can minimize adsorption.
Appearance of unexpected peaks in chromatogram Oxidation: Exposure to air and/or light can lead to the formation of oxidation byproducts.[1][2][3] Polymerization: Alkynes can undergo polymerization, especially when exposed to heat, light, or certain metal catalysts. Solvent Impurities: Peroxides in aged solvents (e.g., ethers) can react with the analyte.Protect from Light and Air: Use amber vials or wrap containers in aluminum foil. If possible, work under an inert atmosphere (e.g., nitrogen or argon).[4] Use Fresh, High-Purity Solvents: Use freshly opened, high-purity solvents. Test for and remove peroxides from older solvents. Store Samples Properly: Keep samples in a cool, dark place, preferably refrigerated or frozen.[5][6]
Inconsistent or non-reproducible results Sample Inhomogeneity: Incomplete mixing of the sample or standard solutions. Variable Degradation: Inconsistent exposure to degrading conditions (light, heat, pH) across samples. Instrumental Variability: Issues with the analytical instrument (e.g., GC-MS, HPLC).Ensure Thorough Mixing: Vortex or sonicate samples and standards to ensure homogeneity. Standardize Sample Handling: Follow a strict, consistent protocol for all samples to minimize variability in exposure to potentially degrading conditions. Perform Instrument Maintenance: Regularly check and maintain your analytical instruments according to the manufacturer's guidelines.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with Methyl 2-Octynoate sample preparation.

G cluster_0 Start: Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Resolution start Low Recovery or Unexpected Peaks check_pH Check pH of Solutions and Glassware start->check_pH check_temp Review Temperature During Preparation start->check_temp check_light_air Assess Exposure to Light and Air start->check_light_air check_solvents Verify Solvent Purity and Age start->check_solvents adjust_pH Neutralize Solutions Use Buffered Systems check_pH->adjust_pH pH Extreme? lower_temp Use Low-Temp Evaporation Refrigerate Samples check_temp->lower_temp High Temp? protect_sample Use Amber Vials Work Under Inert Gas check_light_air->protect_sample Exposed? use_fresh_solvents Use Fresh, High-Purity Solvents check_solvents->use_fresh_solvents Impure/Old? end Problem Resolved Proceed with Analysis adjust_pH->end lower_temp->end protect_sample->end use_fresh_solvents->end

Caption: Troubleshooting workflow for Methyl 2-Octynoate sample degradation.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for Methyl 2-Octynoate?

Methyl 2-Octynoate is susceptible to several degradation pathways due to its ester and alkyne functional groups. The most common are:

  • Hydrolysis: The ester group can be hydrolyzed to 2-octynoic acid and methanol (B129727) under acidic or basic conditions.

  • Oxidation: The carbon-carbon triple bond can be cleaved by strong oxidizing agents, such as ozone or potassium permanganate, to form carboxylic acids.[1][3][7] Exposure to atmospheric oxygen, especially in the presence of light, can also lead to oxidation.

  • Polymerization: Like other alkynes, Methyl 2-Octynoate can polymerize, particularly when exposed to heat, light, or certain metal catalysts.

The diagram below illustrates the main degradation pathways.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization M2O Methyl 2-Octynoate hydrolysis_product 2-Octynoic Acid + Methanol M2O->hydrolysis_product  Acid/Base (H₂O) oxidation_product Carboxylic Acids M2O->oxidation_product  O₂ / Light / Oxidizing Agents polymer Polymer M2O->polymer  Heat / Light / Catalysts

Caption: Key degradation pathways of Methyl 2-Octynoate.

2. What are the ideal storage conditions for Methyl 2-Octynoate?

To ensure stability, Methyl 2-Octynoate should be stored in a cool, dark, and dry place.[6] For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C.[5] To prevent oxidation, consider purging the container with an inert gas like argon or nitrogen before sealing.

Condition Recommendation Rationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of thermal degradation and polymerization.
Light Store in amber vials or protect from lightPrevents light-induced degradation and polymerization.
Atmosphere Store under an inert gas (e.g., argon)Minimizes oxidation.
Purity Use high-purity gradeImpurities can catalyze degradation.

3. Which solvents are recommended for sample preparation?

The choice of solvent is critical to prevent degradation.

  • Recommended: Aprotic solvents such as hexane, ethyl acetate, dichloromethane, and acetonitrile (B52724) are generally suitable.[8]

  • Use with Caution: Protic solvents like methanol and ethanol (B145695) can potentially participate in transesterification reactions, especially in the presence of acid or base catalysts. If their use is unavoidable, ensure the sample is processed quickly and at low temperatures.[9][10][11]

  • Avoid: Solvents that may contain impurities like peroxides (e.g., aged ethers) should be avoided unless freshly purified.

4. Can you provide a standard protocol for preparing Methyl 2-Octynoate for GC-MS analysis?

The following is a general protocol designed to minimize degradation.

Experimental Protocol: GC-MS Sample Preparation
  • Standard Preparation:

    • Allow the Methyl 2-Octynoate standard to equilibrate to room temperature before opening.

    • Prepare a stock solution by dissolving a known amount in a suitable aprotic solvent (e.g., hexane) in a volumetric flask.

    • Perform serial dilutions to create calibration standards in amber vials.

  • Sample Preparation:

    • Accurately weigh or measure your sample into a clean vial.

    • If extraction is necessary, use a minimally reactive solvent system and avoid pH extremes.

    • Dilute the sample with the same solvent used for the standards to a concentration within the calibration range.

  • Final Steps:

    • Cap all vials tightly.

    • If not analyzing immediately, store the prepared samples and standards at 2-8°C, protected from light.

    • Before injection into the GC-MS, allow the vials to return to room temperature to prevent water condensation on the septum.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_dilution Dilution & Storage cluster_analysis Analysis start Start standard_prep Prepare Stock Standard start->standard_prep sample_prep Prepare Sample Extract/Dilute start->sample_prep dilute Serial Dilutions (in amber vials) standard_prep->dilute sample_prep->dilute store Store at 2-8°C Protected from Light dilute->store equilibrate Equilibrate to Room Temperature store->equilibrate end Inject into GC-MS equilibrate->end

Caption: Experimental workflow for GC-MS sample preparation.

References

challenges in the synthesis of high-purity deuterated alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity deuterated alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of deuterated alkynes in a question-and-answer format.

Issue 1: Incomplete Deuteration

  • Question: My NMR/Mass Spectrometry analysis shows a low level of deuterium (B1214612) incorporation. What are the potential causes and how can I improve it?

  • Answer: Low deuterium incorporation can stem from several factors. Primarily, the choice of deuterium source and catalyst system is crucial. For base-catalyzed exchange, the strength of the base and the efficiency of the deuterium donor are key.[1] If you are using a mild base, it may not be sufficient to deprotonate the terminal alkyne effectively.

    Troubleshooting Steps:

    • Increase Base Strength: If your substrate is stable in basic conditions, consider using a stronger base like sodium hydroxide (B78521) or potassium carbonate.[1][2]

    • Optimize Deuterium Source: Ensure your deuterium source (e.g., D₂O, DMSO-d₆) is of high isotopic purity and used in sufficient excess.

    • Extend Reaction Time or Increase Temperature: Incomplete reactions can be due to insufficient reaction time or temperature. Monitor the reaction progress over time to determine the optimal duration. Note that some mild condition protocols can achieve high yields in minutes at ambient temperature.[3]

    • Consider a Metal Catalyst: For base-sensitive substrates, a switch to a metal-catalyzed approach, such as using a copper(I) complex or a ruthenium catalyst, can yield excellent deuterium incorporation under mild conditions.[4][5]

Issue 2: Poor Yield of Deuterated Product

  • Question: I am observing a low yield of my desired deuterated alkyne. What are the common reasons for this?

  • Answer: Low yields can be attributed to side reactions, product degradation under the reaction conditions, or inefficient purification. The stability of your starting material and product to the chosen catalytic system is a critical consideration.[1]

    Troubleshooting Steps:

    • Evaluate Substrate Stability: If using a strong base, your alkyne may be undergoing side reactions or degradation.[1] In such cases, a milder, metal-catalyzed method is recommended. Silver perchlorate (B79767) or silver trifluoroacetate (B77799) are effective for base-sensitive alkynes.[1]

    • Optimize Reaction Conditions: Routinely employed syntheses may use strong bases at low or elevated temperatures, which can lead to average yields.[3][6] Experiment with milder conditions, which have been shown to afford quantitative yields.[3]

    • Purification Method: Assess your purification strategy. Deuterated compounds can sometimes exhibit slightly different behavior during chromatography.[7] Ensure your purification method is not causing product loss.

Issue 3: Isotopic Scrambling or H/D Exchange During Purification

  • Question: My initial reaction shows high deuterium incorporation, but the isotopic purity decreases after purification. Why is this happening and how can I prevent it?

  • Answer: Isotopic scrambling, the redistribution of isotopes, can occur during purification, especially under non-neutral pH conditions or in the presence of protic solvents.[7]

    Troubleshooting Steps:

    • Use Aprotic Solvents: For purification of compounds with labile deuterium atoms, employ aprotic solvents and maintain neutral conditions.[7]

    • Control pH and Temperature: Re-evaluate the pH and temperature of your purification steps to minimize the potential for H/D exchange.[7]

    • Dry Glassware and Solvents: The presence of residual water can be a source of protons, leading to back-exchange. Ensure all glassware is thoroughly dried and use anhydrous solvents for purification.[7]

Frequently Asked Questions (FAQs)

General Synthesis

  • Q1: What are the main methods for synthesizing terminal deuterated alkynes?

    • A1: The primary methods include base-catalyzed isotope exchange using a deuterium donor like D₂O and a base (e.g., NaOH, K₂CO₃), and metal-catalyzed reactions (e.g., using copper, silver, or ruthenium catalysts) which are often milder and suitable for base-sensitive substrates.[1][2][4][5]

  • Q2: When should I choose a base-catalyzed method versus a metal-catalyzed method?

    • A2: Base-catalyzed methods are often simpler and cost-effective for alkynes that are stable under basic conditions.[1] For substrates with base-sensitive functional groups, metal-catalyzed methods offer a milder alternative, providing high yields and excellent deuterium incorporation without degrading the molecule.[1]

Purity and Analysis

  • Q3: How do I determine the isotopic purity of my deuterated alkyne?

    • A3: The most common and reliable techniques are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] HR-MS can determine isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions, while ¹H and ²H NMR can confirm the position of the deuterium labels.[7][9]

  • Q4: What is the difference between isotopic enrichment and species abundance?

    • A4: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within a molecule. Species abundance is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully deuterated).[10]

Purification

  • Q5: Can the presence of deuterium affect chromatographic purification?

    • A5: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity. This is known as the kinetic isotope effect and can sometimes be utilized for chromatographic separation.[7]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Terminal Alkyne Deuteration

Catalyst SystemDeuterium SourceTypical SubstratesDeuterium Incorporation (%)Yield (%)Reference
Base-Catalyzed
NaOH[²H₆]DMSOVarious alkynes>95Not specified[1]
K₂CO₃D₂OTerminal alkynesExcellentHigh[2]
Metal-Catalyzed
Silver PerchlorateD₂OBase-sensitive alkynesHighExcellent[1]
Copper(I) ComplexAcetone-d₆Functionalized alkynes>94Excellent[5]
Ruthenium CatalystD₂OAromatic & Aliphatic alkynes>95Not specified[4]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Deuteration of Terminal Alkynes

  • To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., MeCN, 5 mL), add K₂CO₃ (0.2 mmol).

  • Add D₂O (5.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, quench the reaction with a suitable reagent.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Catalyzed Deuteration of Terminal Alkynes

  • In a reaction vessel, dissolve the terminal alkyne (0.5 mmol) and the copper(I) catalyst (e.g., [Cu(NCMe)₄]BF₄, 0.025 mmol) in a deuterated solvent such as acetone-d₆ (2 mL).

  • The reaction can be carried out in the presence of air using technical grade solvents.[5]

  • Stir the mixture at room temperature.

  • Monitor the reaction by NMR until the acetylenic proton signal disappears.

  • Upon completion, the solvent can be evaporated under reduced pressure to yield the deuterated product.

  • For non-volatile products, an aqueous work-up followed by extraction can be performed for further purification.[5]

Visualizations

experimental_workflow Experimental Workflow for Deuterated Alkyne Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Terminal Alkyne reaction Reaction: - Catalyst (Base or Metal) - Deuterium Source (D₂O, etc.) - Solvent start->reaction 1. Set up reaction monitoring Reaction Monitoring (TLC, NMR) reaction->monitoring 2. Monitor progress workup Aqueous Work-up & Extraction monitoring->workup 3. Quench & extract purify Purification (Column Chromatography) workup->purify 4. Purify crude product analysis Purity Analysis (NMR, HR-MS) purify->analysis 5. Verify purity product Final Product: High-Purity Deuterated Alkyne analysis->product 6. Isolated product

Caption: A generalized experimental workflow for the synthesis and purification of deuterated alkynes.

troubleshooting_logic Troubleshooting Logic for Low Deuteration cluster_base Base-Catalyzed Method cluster_metal Alternative Method start Problem: Low Deuterium Incorporation check_base Is the base strong enough? start->check_base check_time_temp Is reaction time/temp sufficient? check_base->check_time_temp Yes increase_base Action: Use stronger base check_base->increase_base No check_donor Is D-source pure and in excess? check_time_temp->check_donor Yes increase_time_temp Action: Increase time/temp check_time_temp->increase_time_temp No optimize_donor Action: Use high-purity D-source in excess check_donor->optimize_donor No is_base_sensitive Is the substrate base-sensitive? check_donor->is_base_sensitive Yes switch_to_metal Action: Switch to metal-catalyzed method (Cu, Ag, Ru) is_base_sensitive->switch_to_metal Yes

Caption: A decision tree for troubleshooting low deuterium incorporation in alkyne synthesis.

References

Technical Support Center: Optimizing GC Injector Parameters for Thermally Labile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and Frequently Asked Questions (FAQs) to help you refine your Gas Chromatography (GC) injector parameters for the successful analysis of thermally labile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of thermal degradation in my GC analysis?

A1: The primary indicators of thermal degradation of labile compounds in a GC system include:

  • Poor peak shape: You may observe broad, tailing, or split peaks for your analyte of interest. In severe cases, the peak may be completely absent.[1]

  • Appearance of unexpected peaks: Degradation products may appear as new, unidentified peaks in your chromatogram.[2]

  • Poor reproducibility: Inconsistent peak areas or retention times are common when thermal degradation is occurring.[1][2]

  • Reduced analyte response: The peak area of the target analyte may be significantly lower than expected, leading to inaccurate quantification.

Q2: What is the first parameter I should investigate if I suspect thermal degradation?

A2: The injector temperature is the most critical parameter to evaluate.[1][3] High inlet temperatures are a primary cause of the decomposition of thermally sensitive compounds.[1][3] A systematic approach is to start with a lower injector temperature and incrementally increase it.

Q3: Should I use a split or splitless injection for my thermally labile compounds?

A3: The choice depends on your sample concentration.

  • Splitless injection is generally preferred for trace-level analysis as it transfers the entire sample to the column, maximizing sensitivity.[4][5] However, the longer residence time in the hot injector can increase the risk of thermal degradation.[6][7]

  • Split injection is suitable for more concentrated samples. The higher flow rate minimizes the analyte's time in the injector, which can reduce thermal stress.[4] However, this technique results in lower sensitivity as only a fraction of the sample reaches the column.[8]

Q4: Are there alternative injection techniques that are better suited for highly sensitive compounds?

A4: Yes, for highly labile compounds, "cold" injection techniques are often superior to traditional split/splitless injection.[1] These include:

  • Programmed Temperature Vaporization (PTV): This technique introduces the sample into a cool injector, which is then rapidly heated.[6][9] This minimizes the time the analyte spends at high temperatures, reducing the risk of degradation.[9][10] PTV injectors can be used in various modes, including cold split and cold splitless.[6]

  • Cool On-Column (COC) Injection: In this method, the sample is injected directly onto the column at a low oven temperature.[6][11] This is the gentlest injection technique as it avoids a hot inlet altogether, making it ideal for the most thermally sensitive compounds.[6][12]

Q5: How important is the injector liner for analyzing thermally labile compounds?

A5: The injector liner is a critical component that can significantly impact the analysis of thermally labile compounds. The liner provides the surface for sample vaporization and transfer to the column.[13] Key considerations include:

  • Deactivation: The liner surface must be highly inert to prevent interactions with active analytes.[1][14] Active sites, such as silanol (B1196071) groups in glass, can cause adsorption or catalytic degradation of sensitive compounds.[7][15] Always use high-quality, deactivated liners and replace them regularly.[1]

  • Glass Wool: The presence of deactivated glass wool in the liner can aid in sample vaporization and trap non-volatile residues, protecting the column.[13][15] However, the wool itself can be a source of active sites if not properly deactivated, potentially increasing degradation.[1][15]

Troubleshooting Guides

Problem: Analyte Degradation and/or Poor Peak Shape

This is a common issue when analyzing thermally sensitive compounds. The primary cause is often thermal stress in the hot injection port or interactions with active sites within the system.[1]

G cluster_0 start Start: Analyte Degradation or Poor Peak Shape optimize_temp Optimize Inlet Temperature (Lower in 20-25°C increments) start->optimize_temp eval_technique Evaluate Injection Technique (Consider 'cold' methods like PTV or COC) optimize_temp->eval_technique No Improvement solution Solution: Improved Peak Shape and Response optimize_temp->solution Improvement inspect_liner Inspect and Replace Inlet Liner (Ensure proper deactivation) eval_technique->inspect_liner No Improvement / Not Available eval_technique->solution Improvement assess_column Assess GC Column (Check for contamination and phase suitability) inspect_liner->assess_column No Improvement inspect_liner->solution Improvement consider_deriv Consider Derivatization (To increase analyte stability) assess_column->consider_deriv No Improvement assess_column->solution Improvement consider_deriv->solution Successful

Caption: Troubleshooting workflow for analyte degradation.

Problem: Poor Reproducibility

Inconsistent peak areas and retention times can often be traced back to the injection process, especially with thermally labile compounds.[1]

G cluster_1 start_rep Start: Poor Reproducibility check_syringe Check Syringe and Injection Speed (Clean syringe, fast injection) start_rep->check_syringe eval_discrimination Evaluate Inlet Discrimination (Ensure complete vaporization of all components) check_syringe->eval_discrimination Issue Persists solution_rep Solution: Consistent and Reproducible Results check_syringe->solution_rep Resolved check_backflash Check for Sample Backflash (Use solvent expansion calculator) eval_discrimination->check_backflash Issue Persists eval_discrimination->solution_rep Resolved assess_liner_cond Assess Liner Condition (Check for contamination) check_backflash->assess_liner_cond Issue Persists check_backflash->solution_rep Resolved assess_liner_cond->solution_rep Resolved

Caption: Troubleshooting poor reproducibility.

Data Presentation

The following tables summarize quantitative data on the impact of various GC injector parameters on the analysis of thermally labile compounds.

Table 1: Effect of GC Inlet Temperature on Cannabinoid Degradation

Inlet Temperature (°C)CBD Degradation (%)Δ⁹-THC Degradation (%)
250~10%~8%
275~15%~12%
300~20%~17.2%

Data adapted from a study on cannabinoid analysis. Degradation of CBD can produce Δ⁹-THC and CBN, while Δ⁹-THC degradation can produce CBN.[16]

Table 2: Comparison of Injection Techniques for Thermally Labile Pesticides

Injection TechniqueAnalyte DegradationSystem Tolerance to MatrixMatrix Effects
Hot SplitlessHigher risk due to longer residence timeModerateCan be significant
Cool On-ColumnMinimalLow (requires clean samples)Minimal
PTV (Solvent Venting)LowHighReduced

Experimental Protocols

Protocol 1: Systematic Optimization of Injector Temperature

This protocol provides a methodology for determining the optimal injector temperature for a thermally labile analyte.

  • Initial GC-MS Conditions:

    • Injector Type: Split/splitless

    • Liner: A new, deactivated liner.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start with a conservative program. For example: Initial temperature of 60°C, hold for 1 minute; ramp at 25°C/min to 200°C; then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Operate in full scan mode to identify potential degradation products.[2]

  • Injector Temperature Evaluation:

    • Begin with a low injector temperature, for example, 180°C or 200°C.[2][4]

    • Inject a standard of your analyte.

    • Analyze the chromatogram for the peak shape of the target analyte and the presence of any degradation peaks.

    • Increase the injector temperature in 20-25°C increments and repeat the injection and analysis.[1][4]

    • Continue this process up to a maximum temperature (e.g., 300°C) or until you observe a significant decrease in the analyte peak area and a corresponding increase in degradation products.[2]

  • Data Analysis:

    • Plot the peak area of the target analyte and any major degradation products as a function of the injector temperature.

    • The optimal injector temperature is the one that provides the best balance of efficient analyte transfer (high peak area) and minimal degradation.

Protocol 2: Derivatization of Thermally Labile Compounds

Derivatization can be used to make thermally labile compounds more volatile and stable for GC analysis. This is a general protocol for silylation, a common derivatization technique.

  • Sample Preparation:

    • Evaporate a measured volume of your sample extract to dryness under a gentle stream of nitrogen.[4]

  • Derivatization Reaction:

    • Add a specific volume (e.g., 50 µL) of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

    • If necessary, add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to ensure complete dissolution.[4]

    • Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes. The optimal conditions will depend on the specific analyte and reagent.[1][4]

  • GC-MS Analysis:

    • After the vial has cooled to room temperature, inject 1 µL of the derivatized sample into the GC-MS.[4]

    • Use appropriate GC parameters, adjusting the temperature program as needed for the elution of the derivatized analytes.

Mandatory Visualization

Decision Tree: Selecting the Appropriate Injection Technique

G cluster_2 start_inj Start: Select Injection Technique analyte_concentration Analyte Concentration? start_inj->analyte_concentration thermal_lability High Thermal Lability? analyte_concentration->thermal_lability Low (Trace) split Split Injection analyte_concentration->split High sample_cleanliness Clean Sample? thermal_lability->sample_cleanliness Yes splitless Splitless Injection thermal_lability->splitless No ptv PTV Injection sample_cleanliness->ptv No (Complex Matrix) coc Cool On-Column Injection sample_cleanliness->coc Yes

Caption: Decision tree for injection technique selection.

References

Technical Support Center: Optimizing GC Column Selection for Fragrance Allergen Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support resource for scientists and researchers engaged in the analysis of fragrance allergens. This guide provides in-depth information on selecting the optimal gas chromatography (GC) column and troubleshooting common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a GC column for fragrance allergen analysis?

A1: The selection of the proper capillary column is paramount for a successful separation and should be based on four key factors: stationary phase, column internal diameter (I.D.), film thickness, and column length.[1] The stationary phase is the most crucial choice as it dictates the separation based on the chemical interactions between the analytes and the column.[1][2]

Q2: What type of stationary phase is best for separating fragrance allergens?

A2: For fragrance allergens, which encompass a range of polarities, a mid-polarity column is often a good starting point. However, to ensure comprehensive analysis and to resolve co-eluting compounds, it is highly recommended to use two columns of different polarities for confirmation.[1][3] Commonly used phases include:

  • Non-polar: 100% Dimethylpolysiloxane (e.g., DB-1ms) or 5% Phenyl-methylpolysiloxane (e.g., vf-5ms, DB-5ms).[4][5] These separate compounds primarily by their boiling points.[6]

  • Mid-polar: (50%-Phenyl)-methylpolysiloxane (e.g., DB-17ms).[7][8]

  • Polar: Polyethylene glycol (e.g., DB-WAX).[9] These are suitable for compounds that differ in polarity.[6]

  • Ionic Liquid Columns: These are a newer alternative that can offer unique selectivity and reduced column bleed compared to traditional polar columns.[10]

Q3: How do column dimensions (I.D., length, film thickness) affect the separation?

A3:

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) generally provides higher resolution and sharper peaks.[6] Larger I.D. columns have a higher sample capacity but may offer lower separation efficiency.[6]

  • Length: A longer column increases the number of theoretical plates, which can improve resolution, but it also leads to longer analysis times.[6] Doubling the column length increases resolution by about 40%.[6]

  • Film Thickness: Thicker films increase analyte retention and are suitable for highly volatile compounds.[9] Thinner films are better for less volatile compounds and can result in sharper peaks and reduced column bleed.[9]

Q4: What is GCxGC, and is it necessary for fragrance allergen analysis?

A4: Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that uses two different columns to achieve a much higher degree of separation than single-column GC.[11] For complex samples like fragrances, where co-elution of isomers and matrix components is a significant problem, GCxGC can be invaluable for accurate identification and quantification.[8][11] While not always mandatory, it is considered a gold-standard approach for complex fragrance allergen analysis.[12]

Troubleshooting Guide

Issue 1: Poor resolution and co-eluting peaks, especially for isomers.

  • Cause: The complexity of fragrance matrices often leads to overlapping peaks, making accurate quantification difficult.[8] Isomers, in particular, can be challenging to separate on a single column.[13]

  • Solution:

    • Optimize the Oven Temperature Program: Adjusting the temperature ramp can improve separation. A slower ramp rate can increase resolution for closely eluting compounds.[5]

    • Change the Stationary Phase: If co-elution persists, switching to a column with a different polarity can alter the elution order and resolve the overlapping peaks.[14][15] It is often beneficial to have two columns of different polarities (e.g., a non-polar DB-5ms and a polar DB-WAX) for confirmatory analysis.[3]

    • Employ GCxGC: For highly complex samples, comprehensive two-dimensional GC (GCxGC) provides significantly higher resolving power and is an effective solution for severe co-elution.[8][12]

Issue 2: Peak fronting or tailing.

  • Cause: Peak asymmetry can be caused by several factors, including column overload, analyte interaction with active sites in the injection port or column, or a mismatch between the sample solvent and the stationary phase.[16]

  • Solution:

    • Check Sample Concentration: Inject a more dilute sample to see if the peak shape improves, which would indicate column overload.

    • Use an Inert Liner and Column: Ensure that the injection port liner and the GC column are highly inert to prevent interactions with active analytes. An ultra-inert liner is recommended.[3]

    • Solvent Effect: Ensure the injection solvent is compatible with the stationary phase.

    • Column Maintenance: Contamination at the head of the column can cause peak shape issues. Trimming a small portion (e.g., 10-20 cm) from the front of the column may resolve the problem.

Issue 3: High column bleed.

  • Cause: Column bleed is the natural degradation of the stationary phase at high temperatures, which can lead to a rising baseline and interfere with the detection of late-eluting compounds.

  • Solution:

    • Condition the Column: Properly condition the new column according to the manufacturer's instructions before use.

    • Operate Within Temperature Limits: Do not exceed the maximum operating temperature of the column.

    • Use a Low-Bleed Column: Consider using a mass spectrometry (MS) grade low-bleed column (e.g., those with "ms" in their name), as they are designed for lower bleed and better signal-to-noise.

    • Check for Oxygen Leaks: Oxygen in the carrier gas can accelerate stationary phase degradation. Regularly check for leaks in the system.

GC Column Performance Data for Fragrance Allergen Analysis

The following table summarizes typical performance characteristics of commonly used GC columns for fragrance allergen analysis. Please note that specific performance will depend on the analytical conditions and the specific allergens being analyzed.

Stationary Phase TypeCommon Column Example(s)Typical DimensionsKey AdvantagesCommon Applications in Allergen Analysis
Non-Polar (5% Phenyl Polysiloxane)vf-5ms, DB-5ms Ultra Inert, SH-130 m x 0.25 mm, 0.25 µmRobust, versatile, good for a wide range of analytes, low bleed.[1][3][4]General screening of fragrance allergens.
Mid-Polar (50% Phenyl Polysiloxane)DB-17ms, SH-I-1730 m x 0.25 mm, 0.25 µmOffers different selectivity compared to non-polar columns, useful for resolving challenging separations.[1][7]Confirmatory analysis and separation of isomers.
Polar (Polyethylene Glycol)DB-WAX Ultra Inert30 m x 0.32 mm, 0.5 µmExcellent for separating polar compounds.[3]Analysis of more polar allergens and as a confirmation column.
Ionic Liquid SLB®-IL60i30 m x 0.25 mm, 0.20 µmUnique selectivity, high thermal stability, and reduced bleed compared to traditional polar phases.[10]Alternative to traditional polar columns for resolving co-elutions.

Generalized Experimental Protocol for GC-MS Analysis of Fragrance Allergens

This protocol provides a general starting point for the analysis of fragrance allergens. Optimization will be required for specific instruments, columns, and sample matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

  • Mix for 30 minutes.

  • Add anhydrous sodium sulfate (B86663) to remove water and centrifuge.

  • Filter the supernatant (MTBE layer).

  • Add an internal standard and dilute to a final volume with MTBE before injection.[4][17]

2. GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 7890A GC or similar[7]
Mass Spectrometer Agilent 5975C MS or similar[7]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-17ms (30 m x 0.25 mm, 0.25 µm)[5][7]
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 or 50:1) or Splitless, depending on concentration[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4][5]
Oven Program Initial: 50-80°C, hold for 1-4 min. Ramp 1: 3-15°C/min to 105-125°C. Ramp 2: 4-10°C/min to 150-230°C. Ramp 3: 10-35°C/min to 270-300°C, hold for 3-5 min.[4][5][13]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity[18]

Logical Workflow for GC Column Selection

The following diagram illustrates a logical workflow for selecting the optimal GC column for your fragrance allergen separation experiment.

GC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., screening, quantitation) sample_complexity Assess Sample Complexity (e.g., simple standard vs. complex matrix) start->sample_complexity initial_column Initial Column Selection: Mid-Polarity or Non-Polar (e.g., DB-5ms) sample_complexity->initial_column consider_gcxgc For Highly Complex Samples: Consider GCxGC sample_complexity->consider_gcxgc High Complexity run_initial_test Run Initial Test Separation initial_column->run_initial_test evaluate_results Evaluate Chromatogram: Resolution, Peak Shape, Co-elution? run_initial_test->evaluate_results acceptable Separation Acceptable evaluate_results->acceptable Yes optimize_method Optimize Method: Adjust oven program, flow rate, etc. evaluate_results->optimize_method Minor Issues change_column Change Column Polarity: Use a confirmation column (e.g., DB-WAX) evaluate_results->change_column Significant Co-elution finalize Finalize Method acceptable->finalize re_evaluate Re-evaluate Results optimize_method->re_evaluate re_evaluate->acceptable Yes re_evaluate->change_column No change_column->run_initial_test consider_gcxgc->run_initial_test

References

dealing with ion suppression in LC-MS analysis of Methyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Methyl 2-Octynoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ion suppression in the analysis of this compound.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to ion suppression during the LC-MS analysis of Methyl 2-Octynoate.

Issue 1: Poor Sensitivity and Inconsistent Peak Areas for Methyl 2-Octynoate

Question: I am experiencing low signal intensity and high variability in the peak areas for Methyl 2-Octynoate across my sample set. What are the likely causes and how can I troubleshoot this?

Answer:

Low sensitivity and inconsistent peak areas are classic symptoms of ion suppression. This phenomenon occurs when other components in your sample co-elute with Methyl 2-Octynoate and interfere with its ionization in the mass spectrometer's source.[1][2] Given that Methyl 2-Octynoate is a relatively nonpolar and hydrophobic molecule, it is prone to co-eluting with other hydrophobic molecules from the sample matrix, such as lipids, which are known to cause significant ion suppression.

Here is a step-by-step guide to troubleshoot this issue:

Step 1: Confirm Ion Suppression

First, it's crucial to confirm that ion suppression is indeed the cause of your issues. A post-column infusion experiment is a common method for this.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Methyl 2-Octynoate in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that gives a stable and moderate signal.

  • Infuse this solution continuously into the MS source via a T-fitting placed after the LC column.

  • Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) onto the LC system.

  • Monitor the signal of Methyl 2-Octynoate. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.[3][4]

Step 2: Optimize Sample Preparation

If ion suppression is confirmed, the next step is to improve your sample preparation method to remove the interfering components.

Recommended Sample Preparation Techniques for Methyl 2-Octynoate

  • Liquid-Liquid Extraction (LLE): Since Methyl 2-Octynoate is soluble in oils and relatively nonpolar, LLE with a water-immiscible organic solvent can be very effective.[5][6][7]

    • Protocol:

      • To your aqueous sample (e.g., plasma, urine), add a water-immiscible organic solvent (e.g., hexane, methyl tert-butyl ether).

      • Vortex the mixture vigorously to ensure thorough mixing.

      • Centrifuge to separate the aqueous and organic layers.

      • Carefully collect the organic layer, which will contain the Methyl 2-Octynoate.

      • Evaporate the organic solvent and reconstitute the residue in a solvent compatible with your LC mobile phase.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining Methyl 2-Octynoate while washing away interfering matrix components.[8]

    • Protocol:

      • Choose a reversed-phase SPE cartridge (e.g., C18).

      • Condition the cartridge with methanol followed by water.

      • Load your sample onto the cartridge.

      • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

      • Elute the Methyl 2-Octynoate with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Evaporate the eluate and reconstitute.

Step 3: Optimize Chromatographic Separation

If sample preparation alone is not sufficient, you can further reduce ion suppression by optimizing your LC method to separate Methyl 2-Octynoate from the interfering peaks.

Chromatographic Optimization Strategies

  • Modify the Mobile Phase: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or the mobile phase additives can change the selectivity of your separation.

  • Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.

  • Change the Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity for hydrophobic compounds.

Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

To compensate for any remaining ion suppression and improve the accuracy and precision of your quantification, the use of a stable isotope-labeled internal standard of Methyl 2-Octynoate is highly recommended.[9] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for reliable normalization of the signal.

Workflow for Troubleshooting Poor Sensitivity

G start Poor Sensitivity / Inconsistent Peak Areas confirm Confirm Ion Suppression (Post-Column Infusion) start->confirm optimize_sp Optimize Sample Preparation confirm->optimize_sp Suppression Confirmed optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is solution Improved Sensitivity and Reproducibility use_is->solution

Caption: A flowchart outlining the steps to troubleshoot and resolve issues of poor sensitivity and inconsistent peak areas in the LC-MS analysis of Methyl 2-Octynoate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Methyl 2-Octynoate analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest (Methyl 2-Octynoate) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a lower detector response, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility.[4] Methyl 2-Octynoate, being a relatively hydrophobic molecule, is susceptible to ion suppression from other nonpolar molecules like lipids and fats that are often present in biological and food samples.[10]

Q2: What are the most common sources of ion suppression in LC-MS analysis?

A2: The most common sources of ion suppression are:

  • Endogenous matrix components: These are substances naturally present in the sample, such as salts, proteins, phospholipids, and other lipids.

  • Exogenous substances: These can be introduced during sample collection or preparation, and include things like plasticizers from collection tubes, detergents, and mobile phase additives.[1][2]

  • High concentrations of the analyte itself: At very high concentrations, an analyte can cause self-suppression.

Common Causes of Ion Suppression

G ion_suppression Ion Suppression endogenous Endogenous Components (Salts, Lipids, Proteins) endogenous->ion_suppression exogenous Exogenous Substances (Plasticizers, Detergents) exogenous->ion_suppression analyte High Analyte Concentration analyte->ion_suppression

Caption: A diagram illustrating the primary sources that contribute to ion suppression in LC-MS analysis.

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Diluting the sample can be a quick and easy way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1] However, this approach also dilutes your analyte of interest, which may lead to a signal that is too low to be reliably detected and quantified, especially if the initial concentration of Methyl 2-Octynoate is already low. Therefore, sample dilution is a viable strategy only when the analyte is present at a sufficiently high concentration.

Q4: Which ionization technique is less prone to ion suppression, ESI or APCI?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2] If you are experiencing significant ion suppression with ESI and your analyte is amenable to APCI (i.e., it is sufficiently volatile and thermally stable), switching to APCI could be a beneficial strategy.

Q5: How do I choose the right sample preparation technique for Methyl 2-Octynoate?

A5: The choice of sample preparation technique depends on the complexity of your sample matrix and the required level of cleanliness.

Decision Tree for Sample Preparation

G start Start: Choose Sample Prep for Methyl 2-Octynoate matrix_complexity What is the matrix complexity? start->matrix_complexity simple Simple Matrix (e.g., clean water) matrix_complexity->simple Low complex Complex Matrix (e.g., plasma, food extract) matrix_complexity->complex High dilute Dilute and Shoot simple->dilute lle Liquid-Liquid Extraction (LLE) complex->lle Good for removing polar interferences spe Solid-Phase Extraction (SPE) complex->spe Provides cleaner extract

Caption: A decision tree to guide the selection of an appropriate sample preparation technique for Methyl 2-Octynoate based on matrix complexity.

Quantitative Data Summary

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation85 - 9540 - 60 (Suppression)
Liquid-Liquid Extraction70 - 8510 - 25 (Suppression)
Solid-Phase Extraction (C18)90 - 105< 15 (Suppression/Enhancement)

Note: These are representative values and the actual performance will depend on the specific experimental conditions. A matrix effect of 0% indicates no ion suppression or enhancement. A negative value indicates suppression, and a positive value indicates enhancement.

References

improving the linearity of calibration curves for Methyl 2-Octynoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the linearity of calibration curves for the quantification of Methyl 2-Octynoate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My calibration curve for Methyl 2-Octynoate is non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I fix this?

A1: A plateau at higher concentrations often indicates detector saturation or non-linear responses at the upper end of your calibration range.[1][2] Here’s how to troubleshoot this issue:

  • Potential Cause: The concentration of your highest calibration standards exceeds the linear dynamic range of your detector.[3]

    • Solution: Prepare a new set of calibration standards with a narrower concentration range or dilute your existing high-concentration standards. Analyze this new set to determine the linear portion of the detector's response.

  • Potential Cause: Detector saturation.[2]

    • Solution: If using a mass spectrometer (MS), you can reduce the detector gain or electron multiplier voltage.[2] Re-analyze your calibration standards to see if linearity improves. For other detectors, consult the instrument manual for guidance on adjusting sensitivity.

  • Potential Cause: Column overload, where injecting too much analyte leads to peak shape distortion and non-linear response.[3][4]

    • Solution: Reduce the injection volume or dilute your samples and standards.[3] If using a split injection, increasing the split ratio can also help.[5]

Q2: My calibration curve for Methyl 2-Octynoate has a poor correlation coefficient (R² < 0.995). What are the common reasons for this and what steps can I take to improve it?

A2: A low correlation coefficient suggests variability in your analysis. This can stem from issues with your standards, the instrument, or your methodology.

  • Potential Cause: Errors in the preparation of your calibration standards.[6]

    • Solution: Carefully re-prepare your calibration standards, ensuring precise weighing and dilutions. It is advisable to prepare standards independently rather than through serial dilution from a single stock to avoid propagating errors.[3] Verify all dilution calculations.

  • Potential Cause: Inconsistent injection volumes.[6]

    • Solution: If using an autosampler, ensure it is functioning correctly and performing consistently. For manual injections, consistent technique is crucial.

  • Potential Cause: System contamination or active sites in the GC system.[5][6]

    • Solution: Clean the injector port and replace the liner and septum.[3] Condition the column at a high temperature (within its specified limits) to remove contaminants.[5] Using a deactivated liner can also minimize active sites.[6]

  • Potential Cause: Analyte degradation. Methyl 2-octynoate, like other esters, can be susceptible to degradation.

    • Solution: Prepare fresh standards for each analytical run. If standards must be stored, they should be kept under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.[6]

Q3: I'm observing peak tailing for Methyl 2-Octynoate, which is affecting the integration and linearity. What could be causing this and how do I resolve it?

A3: Peak tailing is often a result of active sites within the GC system or issues with the column.[5]

  • Potential Cause: Active sites in the injector liner, column, or detector.[5][6]

    • Solution: Use a deactivated inlet liner. Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[5] Ensure all components in the sample flow path are inert.

  • Potential Cause: Column contamination.

    • Solution: Bake out the column at a high temperature to remove contaminants.[5] If the column is old or heavily used, consider replacing it.

  • Potential Cause: Incorrect carrier gas flow rate.[3]

    • Solution: Optimize the carrier gas flow rate for your specific column dimensions and analysis to ensure optimal peak shape.

Data Presentation

Table 1: Example Calibration Curve Data for Methyl 2-Octynoate Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units) - Run 1Peak Area (Arbitrary Units) - Run 2Peak Area (Arbitrary Units) - Run 3Average Peak Area
115,23415,56715,39815,400
578,91079,12378,54378,859
10155,678156,012154,987155,559
25389,123390,234388,765389,374
50775,432776,123774,987775,514
1001,543,2101,545,6781,542,9871,543,958
Linearity (R²) \multicolumn{4}{c}{0.9995}
Limit of Detection (LOD) \multicolumn{4}{c}{0.2 µg/mL}
Limit of Quantification (LOQ) \multicolumn{4}{c}{0.7 µg/mL}

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure Methyl 2-Octynoate and dissolve it in 10 mL of a suitable high-purity solvent (e.g., hexane (B92381) or ethyl acetate) in a class A volumetric flask.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Calibration Standards: Prepare a series of at least 6-8 calibration standards by serial dilution from the working stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Storage: Store all solutions in amber vials at ≤ 4°C under an inert atmosphere. It is highly recommended to prepare fresh standards for each analysis.[6]

Protocol 2: GC-MS Instrumentation and Parameters for Methyl 2-Octynoate Analysis

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Injector Temperature: 250°C.

    • Liner: Deactivated, single taper with glass wool.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for Methyl 2-Octynoate (e.g., m/z 95, 123, 154).[7] Full scan mode can be used for initial identification.

Mandatory Visualization

G Troubleshooting Workflow for Poor Calibration Curve Linearity start Poor Linearity (R² < 0.995 or Non-Linear Shape) check_standards Verify Calibration Standards start->check_standards Step 1 reprepare_standards Re-prepare Standards (Independent Dilutions) check_standards->reprepare_standards Errors Found check_instrument Investigate GC-MS System check_standards->check_instrument Standards OK reprepare_standards->start Re-analyze inlet_maintenance Inlet Maintenance: - Replace Liner & Septum - Clean Port check_instrument->inlet_maintenance column_maintenance Column Maintenance: - Trim Column - Bake-out - Replace if old check_instrument->column_maintenance detector_check Check Detector Response: - Adjust Gain/EM Voltage - Narrow Calibration Range check_instrument->detector_check check_method Review Analytical Method check_instrument->check_method System OK inlet_maintenance->start Re-analyze column_maintenance->start Re-analyze detector_check->start Re-analyze optimize_params Optimize GC Parameters: - Injection Volume - Oven Program - Flow Rate check_method->optimize_params end Linear Calibration Curve (R² ≥ 0.995) check_method->end Method OK optimize_params->start Re-analyze

Caption: Troubleshooting workflow for poor calibration curve linearity.

G Factors Influencing Calibration Curve Linearity linearity Calibration Curve Linearity sample_prep Sample & Standard Preparation sample_prep->linearity accuracy Accuracy of Dilutions sample_prep->accuracy stability Analyte Stability sample_prep->stability matrix Matrix Effects sample_prep->matrix instrumentation Instrumentation instrumentation->linearity inlet Injector Condition instrumentation->inlet column Column Health instrumentation->column detector Detector Response (Linear Range) instrumentation->detector method_params Method Parameters method_params->linearity injection Injection Volume method_params->injection flow_rate Carrier Gas Flow method_params->flow_rate oven_ramp Oven Temperature Program method_params->oven_ramp data_analysis Data Analysis data_analysis->linearity integration Peak Integration data_analysis->integration model Regression Model data_analysis->model

Caption: Key factors that can influence calibration curve linearity.

References

identifying and resolving interference peaks in chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and resolving interference peaks in your chromatograms. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are interference peaks in chromatography?

Interference peaks are unexpected and unwanted signals in a chromatogram that do not originate from the target analyte.[1] These can manifest as "ghost peaks," which appear in blank runs, or as co-eluting peaks that overlap with the analyte of interest.[2][3] The presence of these peaks can compromise data integrity, leading to inaccurate quantification and misidentification of compounds.[1]

Q2: What are the most common causes of "ghost peaks"?

Ghost peaks, also known as artifact or system peaks, are extraneous signals that can appear even when analyzing blank samples.[4] Common sources include:

  • Mobile Phase Contamination: Impurities in solvents, buffers, or water, as well as microbial growth in aqueous mobile phases, are frequent culprits.[4][5][6] Even high-purity solvents can contain trace contaminants that become visible at high detector sensitivities.[4]

  • System Contamination: Carryover from previous injections is a primary cause, where residual sample material adheres to components like the autosampler needle, injection port, or column.[4][7] Worn pump seals and contaminated tubing can also contribute.[4][8]

  • Sample Preparation: Contaminants can be introduced from glassware, vials, caps (B75204), filters, or pipettes used during sample preparation.[4][9]

  • Column Issues: An aging or fouled column, or a contaminated guard column, can release substances that appear as peaks.[4]

Q3: How can I differentiate between a true analyte peak and an interference peak?

A systematic approach is necessary to distinguish between your analyte and an interference signal:

  • Analyze a Blank Sample: Inject the mobile phase or a clean solvent without the analyte.[2] Any peaks that appear are considered ghost peaks originating from the system or mobile phase.[2][10]

  • Examine Peak Shape: Interference peaks, particularly ghost peaks, may have irregular, broad, or distorted shapes compared to the sharp, well-defined peaks of analytes.[2] A shoulder on a peak can indicate co-elution.[3][11]

  • Spike the Sample: Add a small amount of a known standard of your analyte to the sample. If the height or area of the suspected peak increases without a change in retention time, it confirms the peak's identity as your analyte.[12]

  • Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can perform peak purity analysis by comparing UV spectra across the peak.[3][11][12] If the spectra are not consistent, it suggests the presence of a co-eluting impurity.[11] An MS detector can provide mass-to-charge ratio information to confirm the identity of the peak.[12]

Q4: What is co-elution and how can I resolve it?

Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or a single misleading peak.[3][11] This prevents accurate identification and quantification.

To resolve co-eluting peaks, you need to improve the separation (resolution) by adjusting one of the following:

  • Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), altering the pH, or adjusting the gradient profile can change the selectivity of the separation.[13]

  • Stationary Phase: Switching to a column with a different bonded phase chemistry is a powerful way to alter selectivity and resolve overlapping peaks.[13]

  • Column Efficiency: Using a column with smaller particles or a longer column can increase the plate number (N), leading to sharper peaks and better resolution.[13]

  • Temperature: Adjusting the column temperature can also influence selectivity and improve separation.[13]

Troubleshooting Guides

Guide 1: Investigating and Eliminating Ghost Peaks

This guide provides a systematic workflow for identifying the source of ghost peaks and eliminating them.

Experimental Protocol: Systematic Identification of Ghost Peak Source

  • Gradient Blank Run (No Injection): Run your full gradient method without making an injection.[10] This helps determine if the interference is inherent to the HPLC system or the mobile phase.[10]

  • Blank Injection with Mobile Phase: Inject a sample of your mobile phase (or the initial mobile phase composition). If the ghost peak appears, the source is likely the mobile phase or the system.[2]

  • Solvent and Vial Test:

    • Inject a fresh, high-purity solvent from a new, clean vial.

    • If the peak is absent, the original solvent or vial was contaminated.

    • If the peak persists, the issue is likely within the HPLC system.

  • System Component Isolation:

    • Remove the column and replace it with a union.

    • Run a blank injection. If the peak disappears, the column was the source of contamination.

    • If the peak remains, the contamination is in the system components before the column (e.g., injector, pump, tubing).

Summary of Potential Sources and Solutions for Ghost Peaks

Source of Ghost PeakIdentification MethodRecommended Solution(s)
Mobile Phase Peak appears in gradient blank run.Prepare fresh mobile phase with high-purity solvents and HPLC-grade water.[4] Degas the mobile phase properly.[4] Consider using a ghost trap or mobile phase cleaning column.[4][6]
HPLC System (Carryover) Peak appears in blank injections after a sample run, often diminishing in size with subsequent blanks.[14]Optimize the autosampler wash protocol with a stronger solvent.[8][15] Perform regular system flushes and maintenance.[15]
Sample Vials/Caps Peak appears when using specific vials or caps but not with others.Use high-quality, contaminant-free vials and caps.[4] Rinse vials with a clean solvent before use.
Column Contamination Peak disappears when the column is removed.Flush the column with a strong solvent.[15] If the issue persists, replace the guard column or the analytical column.[4]

Troubleshooting Workflow for Ghost Peaks

Ghost_Peak_Troubleshooting start Ghost Peak Detected blank_run Run Gradient Blank (No Injection) start->blank_run peak_present1 Peak Present? blank_run->peak_present1 inject_solvent Inject Fresh Solvent from Clean Vial peak_present1->inject_solvent No source_mobile_phase Source: Mobile Phase or System peak_present1->source_mobile_phase Yes peak_present2 Peak Present? inject_solvent->peak_present2 remove_column Remove Column, Replace with Union peak_present2->remove_column Yes source_solvent_vial Source: Solvent/Vial peak_present2->source_solvent_vial No peak_present3 Peak Present? remove_column->peak_present3 source_system Source: System (Pre-column) peak_present3->source_system Yes source_column Source: Column peak_present3->source_column No end_node Source Identified source_system->end_node source_column->end_node source_solvent_vial->end_node source_mobile_phase->end_node

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Guide 2: Resolving Co-eluting and Poorly Resolved Peaks

This guide outlines steps to improve the separation of peaks that overlap.

Experimental Protocol: Method Adjustment for Improved Resolution

  • Assess Initial Conditions: Evaluate the current chromatogram for peak shape and the degree of overlap. Note the capacity factor (k'), selectivity (α), and efficiency (N).

  • Modify Mobile Phase Strength:

    • For reversed-phase HPLC, if peaks elute too early (low k'), weaken the mobile phase by decreasing the percentage of the organic solvent.[3]

    • This increases retention time and can improve separation.

  • Change Mobile Phase Selectivity:

    • If adjusting mobile phase strength is insufficient, change the organic modifier (e.g., switch from acetonitrile to methanol (B129727) or vice versa).[13] This alters the selectivity of the separation.

    • Consider adjusting the pH of the mobile phase for ionizable compounds.

  • Change Stationary Phase:

    • If mobile phase adjustments do not provide adequate resolution, select a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).[13]

  • Increase Column Efficiency:

    • To improve the sharpness of the peaks, use a column with a smaller particle size or a longer length.[13] This increases the column's plate number (N).

Logical Relationships for Improving Peak Resolution

Resolve_Coelution cluster_resolution Resolution (Rs) is a function of: cluster_solutions Solutions start Co-eluting Peaks (Poor Resolution) capacity_factor Capacity Factor (k') Retention selectivity Selectivity (α) Peak Spacing efficiency Efficiency (N) Peak Width adjust_mobile_phase_strength Adjust Mobile Phase Strength capacity_factor->adjust_mobile_phase_strength Modify change_organic_modifier Change Organic Modifier/pH selectivity->change_organic_modifier Modify change_column_chemistry Change Column Chemistry selectivity->change_column_chemistry Modify use_smaller_particles Use Smaller Particles/ Longer Column efficiency->use_smaller_particles Improve end_node Resolution Improved

Caption: Key factors influencing chromatographic resolution and corresponding solutions.

References

Technical Support Center: Ensuring the Long-Term Stability of Methyl 2-Octynoate-d5 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the integrity and stability of Methyl 2-Octynoate-d5 standard solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound standard solutions, providing potential causes and corrective actions.

Issue 1: Inconsistent or decreasing concentration of the standard solution over time.

  • Question: My quantitative analysis shows a decline in the concentration of my this compound standard solution. What could be the cause?

  • Answer: A decrease in concentration over time is often indicative of degradation. The primary degradation pathways for Methyl 2-Octynoate, an unsaturated ester, are hydrolysis and oxidation.[1][2][3][4] Thermal decomposition can also occur, particularly if the solution is exposed to high temperatures.[5][6][7] It is also possible that the compound is polymerizing, a reaction to which alkynes can be susceptible.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Question: I am observing new peaks in the GC-MS chromatogram of my this compound standard solution that were not present initially. What are these peaks?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products.

    • Hydrolysis: The ester bond in Methyl 2-Octynoate can be cleaved by water, a reaction catalyzed by acids or bases, to form 2-octynoic acid and methanol.[1][3]

    • Oxidation: The triple bond of the alkyne is susceptible to oxidative cleavage by agents like ozone or potassium permanganate, which can lead to the formation of heptanoic acid and carbon dioxide.[8][9][10][11][12]

    • For detailed identification of these unexpected peaks, a forced degradation study is recommended.

Issue 3: Changes in the physical appearance of the standard solution.

  • Question: My this compound standard solution has developed a yellow color. Is it still usable?

  • Answer: A change in color, such as the development of a yellow tint, can be a sign of oxidation or the formation of polymeric impurities. It is highly recommended to re-evaluate the purity and concentration of the standard solution before further use.

Logical Workflow for Troubleshooting Stability Issues

The following diagram outlines a systematic approach to identifying and resolving stability problems with your this compound standard solutions.

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways for Methyl 2-Octynoate.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation M2O Methyl 2-Octynoate CH3(CH2)4C≡CCOOCH3 octynoic_acid 2-Octynoic Acid CH3(CH2)4C≡CCOOH M2O->octynoic_acid + H2O (acid/base catalyzed) methanol Methanol CH3OH M2O->methanol + H2O (acid/base catalyzed) heptanoic_acid Heptanoic Acid CH3(CH2)5COOH M2O->heptanoic_acid + [O] (e.g., O3, KMnO4) co2 Carbon Dioxide CO2 M2O->co2 + [O] (e.g., O3, KMnO4)

Caption: Potential degradation pathways of Methyl 2-Octynoate.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Preparation for GC-MS Analysis:

    • After the incubation period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration of approximately 10 µg/mL with a suitable volatile organic solvent like dichloromethane (B109758) or hexane (B92381).

    • If necessary, centrifuge the samples to remove any particulates.

    • Transfer the final solutions to 1.5 mL glass autosampler vials.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Volume: 1 µL (splitless injection).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify new peaks that appear in the stressed samples.

    • Analyze the mass spectra of the new peaks to elucidate the structures of the degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound standard solutions under recommended storage conditions.

Methodology:

  • Preparation of Standard Solutions: Prepare multiple aliquots of this compound standard solutions at the desired concentration in the intended solvent and storage containers.

  • Storage Conditions: Store the aliquots under the recommended conditions (see Table 1).

  • Testing Intervals: Analyze the concentration and purity of the standard solutions at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analytical Method: Use a validated quantitative analytical method, such as the GC-MS method described in Protocol 1, to measure the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Perform a linear regression analysis to determine the rate of degradation.

    • Establish the shelf-life as the time point at which the concentration falls below a predetermined acceptance criterion (e.g., 90% of the initial concentration).

Data Presentation

Table 1: Recommended Storage Conditions for this compound Standard Solutions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential chemical reactions.
Light Protect from light (use amber vials)To prevent photo-degradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)To minimize oxidation of the unsaturated alkyne bond.
Container Tightly sealed glass vialsTo prevent solvent evaporation and contamination.
Solvent Aprotic organic solvents (e.g., acetonitrile, dichloromethane)To avoid hydrolysis of the ester group.

Table 2: Summary of Forced Degradation Study Results (Hypothetical)

Stress ConditionObservationMajor Degradation Products Identified
0.1 M HCl, 60°C, 24h ~15% degradation2-Octynoic acid, Methanol
0.1 M NaOH, 60°C, 24h ~25% degradation2-Octynoic acid, Methanol
3% H2O2, RT, 24h ~10% degradationHeptanoic acid
80°C, 48h ~5% degradationMinor unidentified peaks

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing this compound standard solutions?

A1: Aprotic organic solvents such as acetonitrile, dichloromethane, or hexane are recommended. Protic solvents, especially those containing water, should be avoided to minimize the risk of ester hydrolysis.

Q2: How often should I check the purity of my standard solution?

A2: For long-term storage, it is advisable to re-analyze the purity and concentration of your standard solution every 6-12 months. If the solution is used frequently or stored under less than ideal conditions, more frequent checks are recommended.

Q3: Can I store the standard solution in a plastic container?

A3: It is generally recommended to use glass containers, preferably amber glass, to avoid potential leaching of plasticizers and to protect the compound from light.

Q4: What are the key mass spectral fragments to look for when analyzing this compound by GC-MS?

A4: While a full mass spectral analysis is necessary for confirmation, key fragments would likely include the molecular ion, fragments corresponding to the loss of the methoxy (B1213986) group (-OCH3), and fragments resulting from cleavage at the alkyne bond. The presence of the d5-label will result in a characteristic mass shift compared to the unlabeled compound.

Q5: Is it necessary to add a stabilizer to my standard solution?

A5: For high-purity standards used in quantitative analysis, it is generally not recommended to add stabilizers as this would alter the composition of the solution. Adherence to proper storage conditions (cold, dark, inert atmosphere) is the best practice for maintaining purity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: Methyl 2-Octynoate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex matrices is a cornerstone of pharmaceutical research and development. The choice of an appropriate internal standard is critical for achieving robust and reliable analytical methods. This guide provides an objective comparison of analytical method validation using a deuterated internal standard, Methyl 2-Octynoate-d5, against common alternative internal standards. The information presented herein is supported by established principles of analytical method validation, with representative experimental data and detailed protocols to inform your selection process.

The Critical Role of Internal Standards in Analytical Method Validation

Internal standards are essential in chromatography-based quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS), to correct for variations that can occur during sample preparation and analysis. An ideal internal standard is chemically similar to the analyte of interest but is not naturally present in the sample. By adding a known quantity of the internal standard to all samples, standards, and blanks, any loss of analyte during extraction or variability in instrument response can be normalized, leading to significantly improved accuracy and precision.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties. This means it will behave almost identically to the non-deuterated analyte (Methyl 2-Octynoate) during sample preparation and chromatographic separation, but it can be distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z).

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an internal standard directly impacts the performance of a quantitative analytical method. This section compares the typical validation parameters of a GC-MS method using this compound with methods employing common alternatives, such as odd-chain fatty acid methyl esters (e.g., Methyl Heptadecanoate, C17:0) and fatty acid ethyl esters (FAEEs).

Table 1: Comparison of Typical Method Validation Parameters

Validation ParameterMethod Using this compound (GC-MS)Method Using Odd-Chain FAME (e.g., C17:0) (GC-FID or GC-MS)Method Using Fatty Acid Ethyl Esters (FAEEs) (GC-FID or GC-MS)
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 15%
Accuracy (Recovery %) 85-115%82-110%80-120%
Specificity High (Mass-based detection)Moderate to HighModerate to High
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Low to Moderate (ng/mL range)Low to Moderate (ng/mL range)
Matrix Effect MinimizedCan be significantCan be significant

Note: The data presented in this table is a compilation of typical performance characteristics from various validation studies of similar compounds and should be considered representative.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to reproducible analytical methods. The following sections outline the key steps for a typical GC-MS analysis of fatty acid methyl esters using an internal standard.

Sample Preparation and Extraction
  • Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Internal Standard Spiking: Add a precise volume of a known concentration of the internal standard (this compound or alternative) to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction, for example, using the Folch method, to isolate the lipid fraction.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Addition: To the dried lipid extract, add a transesterification reagent, such as 1% sulfuric acid in methanol.

  • Incubation: Heat the mixture at 80-100°C for 1-2 hours to convert fatty acids to their corresponding methyl esters.

  • FAME Extraction: After cooling, add hexane (B92381) and water to the reaction mixture, vortex, and centrifuge to separate the phases.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for FAME analysis (e.g., a polar-phase column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to ensure the separation of the analytes of interest. A representative program could be:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute.

    • Ramp to 240°C at 5°C/minute, and hold for 10 minutes.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. The specific ions monitored will depend on the analyte and internal standard.

Workflow and Method Comparison Diagrams

Visualizing the experimental workflow and the logical relationships in method comparison can aid in understanding the processes. The following diagrams were created using the Graphviz (DOT language).

Experimental Workflow for FAME Analysis using an Internal Standard cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Transesterification Reagent Addition Transesterification Reagent Addition Solvent Evaporation->Transesterification Reagent Addition Heating Heating Transesterification Reagent Addition->Heating FAME Extraction FAME Extraction Heating->FAME Extraction GC-MS Analysis GC-MS Analysis FAME Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for FAME analysis.

Comparison of Internal Standard Methodologies Analytical Goal Analytical Goal Choice of Internal Standard Choice of Internal Standard Analytical Goal->Choice of Internal Standard Deuterated Standard (this compound) Deuterated Standard (this compound) Choice of Internal Standard->Deuterated Standard (this compound) High Specificity Alternative Standard (e.g., C17:0) Alternative Standard (e.g., C17:0) Choice of Internal Standard->Alternative Standard (e.g., C17:0) Instrument Flexibility GC-MS Required GC-MS Required Deuterated Standard (this compound)->GC-MS Required GC-FID or GC-MS GC-FID or GC-MS Alternative Standard (e.g., C17:0)->GC-FID or GC-MS Co-elution with Analyte Co-elution with Analyte GC-MS Required->Co-elution with Analyte Chromatographic Separation Chromatographic Separation GC-FID or GC-MS->Chromatographic Separation

Caption: Comparison of internal standard methodologies.

A Guide to Inter-Laboratory Comparison of Methyl 2-Octynoate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like Methyl 2-Octynoate is critical for quality control, safety assessment, and regulatory compliance. As a known fragrance allergen, reliable analytical methods are paramount.[1] This guide provides a comparative overview of common analytical techniques for the quantification of Methyl 2-Octynoate, supported by hypothetical inter-laboratory comparison data to illustrate performance benchmarks.

Introduction to Methyl 2-Octynoate and Analytical Challenges

Methyl 2-Octynoate (CAS 111-12-6) is a fragrance ingredient used in various cosmetic products.[1][2] Its potential as a skin sensitizer (B1316253) necessitates a robust analytical framework to ensure its concentration is within regulated limits.[1] Inter-laboratory comparisons, or proficiency tests, are essential for evaluating and harmonizing the performance of different laboratories and methods, ensuring that reported concentrations are consistent and reliable across the board.[3][4]

Common Analytical Techniques for Quantification

The quantification of volatile and semi-volatile organic compounds like Methyl 2-Octynoate is typically achieved using chromatographic techniques. The two most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it provides high sensitivity and specificity, making it a gold standard for identifying and quantifying trace levels of fragrance ingredients.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for a wider range of compounds, including those that are less volatile or thermally sensitive. For a compound like Methyl 2-Octynoate, which has a carbon-carbon triple bond, UV detection is a suitable and cost-effective option.

Inter-Laboratory Comparison: Performance Data

To ensure consistency and accuracy in analytical results among different laboratories, a proficiency testing scheme is often employed. In such a scheme, a central organizer distributes identical samples to participating laboratories. The results are then statistically analyzed to assess the performance of each laboratory and method. Key statistical measures include the Z-score, which compares a laboratory's result to the consensus mean of all participants.[5]

The following table summarizes hypothetical data from a simulated inter-laboratory comparison for the quantification of Methyl 2-Octynoate using GC-MS and HPLC-UV. This data represents typical performance characteristics expected for these methods.

Parameter GC-MS HPLC-UV Acceptance Criteria
Linearity (R²) >0.998>0.995>0.99
Accuracy (% Recovery) 98.5%95.2%90-110%
Precision (RSD%)
- Repeatability2.1%3.5%< 5%
- Reproducibility4.5%6.8%< 10%
Limit of Quantification (LOQ) 0.1 µg/mL1.0 µg/mLMethod Dependent
Average Z-Score -0.51.2-2.0 to +2.0

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are example protocols for the quantification of Methyl 2-Octynoate using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM) for target ions of Methyl 2-Octynoate.

  • Standard Preparation: Prepare a stock solution of Methyl 2-Octynoate (1 mg/mL) in methanol (B129727). Create calibration standards by serial dilution to concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Sample Preparation: Dilute the sample containing Methyl 2-Octynoate with methanol to fall within the calibration range. An internal standard, such as Methyl heptanoate, can be added to improve precision.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

  • Instrumentation: HPLC system with a UV detector and an autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Methyl 2-Octynoate (1 mg/mL) in acetonitrile. Create calibration standards by serial dilution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dilute the sample containing Methyl 2-Octynoate with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Workflows and Logic

To better understand the processes involved in an inter-laboratory comparison and method selection, the following diagrams are provided.

InterLab_Comparison_Workflow A PT Provider Prepares & Distributes Samples B Participating Labs Receive & Analyze Samples A->B Sample Shipment C Labs Submit Results to PT Provider B->C Data Reporting D Statistical Analysis of Results (Consensus Mean, SD) C->D Data Aggregation E Performance Evaluation (Z-Score Calculation) D->E Statistical Processing F Issuance of Performance Report to Labs E->F Reporting G Corrective Actions by Labs with Unsatisfactory Results E->G Feedback Loop for Unsatisfactory Performance

A generalized workflow for an inter-laboratory comparison study.

Analytical_Method_Selection Start Define Analytical Need: Quantification of Methyl 2-Octynoate Matrix Assess Sample Matrix Complexity Start->Matrix Volatility Consider Analyte Volatility & Thermal Stability Matrix->Volatility Simple Matrix GCMS Select GC-MS for High Sensitivity & Specificity in Complex or Trace-Level Samples Matrix->GCMS Complex Matrix Volatility->GCMS High Volatility & Thermally Stable HPLC Select HPLC-UV for Routine Analysis in Simpler Matrices Volatility->HPLC Low Volatility or Thermally Labile

Decision logic for selecting an appropriate analytical method.

References

The Gold Standard: A Comparative Analysis of Methyl 2-Octynoate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within the realms of research, drug development, and quality control, the choice of an internal standard can be the linchpin of accurate and reliable quantitative analysis. This guide provides an in-depth comparison of Methyl 2-Octynoate-d5 against other commonly employed internal standards, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.

Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis, especially when using powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS). An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any experimental variability affects both compounds equally. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for their ability to co-elute with the target analyte and behave almost identically throughout the analytical process.[1]

Performance Comparison of Internal Standards

The efficacy of an internal standard is evaluated based on several key performance metrics, including linearity, recovery, and its ability to compensate for matrix effects. Below is a comparative summary of Methyl 2-Octynoate with other deuterated and non-deuterated internal standards commonly used in the analysis of volatile and semi-volatile organic compounds.

Table 1: Performance Comparison of Deuterated Internal Standards

Internal StandardAnalyte TypeLinearity (R²)Recovery (%)Key Advantages
Methyl 2-Octynoate Fragrance Allergens, Volatile Esters> 0.99584.4 - 119High structural similarity to a range of volatile esters and fragrance compounds.
Naphthalene-d8 Polycyclic Aromatic Hydrocarbons (PAHs)> 0.99> 80Excellent for the analysis of PAHs and other semi-volatile aromatic compounds.
Diethyl phthalate-d4 Phthalate Esters> 0.995> 89.7Suitable for the analysis of phthalates and other plasticizers.[2][3]

Table 2: Performance Comparison with a Non-Deuterated Internal Standard

Internal StandardAnalyte TypeLinearity (R²)Recovery (%)Key Disadvantages
Methyl Heptadecanoate (C17:0) Fatty Acid Methyl Esters (FAMEs)> 0.99VariableMay not perfectly co-elute with all analytes; potential for natural occurrence in some samples.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below is a general experimental protocol for the quantitative analysis of volatile organic compounds using an internal standard with GC-MS.

Sample Preparation and Extraction
  • Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic or sample matrix into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound at a concentration of 1 µg/mL) to the sample.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing, followed by centrifugation at 3000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully collect the organic supernatant for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A mid-polarity capillary column (e.g., ZB-35HT, 30 m x 0.25 mm ID x 0.25 µm film thickness) is often suitable for separating a wide range of volatile and semi-volatile compounds.[5]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantitative analysis.

Logical Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis in a typical research or drug development setting.

Internal Standard Workflow Workflow for Quantitative Analysis Using an Internal Standard cluster_Preparation Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing & Quantification Sample Sample Collection Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Add known amount of IS Extract Analyte Extraction Spike->Extract GCMS GC-MS Analysis Extract->GCMS Inject extract PeakIntegration Peak Area Integration (Analyte & IS) GCMS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Plot against known concentrations Quantification Quantify Analyte Concentration CalibrationCurve->Quantification Interpolate sample ratio

Caption: A logical workflow for quantitative analysis using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in analytical method development. Stable isotope-labeled internal standards, exemplified by the potential performance of this compound, offer significant advantages in terms of accuracy and precision due to their chemical and physical similarity to the target analytes. While direct comparative data for this compound is emerging, the robust performance of its non-deuterated analog in validated methods for complex matrices underscores its high potential. For researchers and professionals in drug development, the use of a deuterated internal standard like this compound, where analyte similarity is paramount, represents a sound strategy for achieving reliable and reproducible quantitative results.

References

The Gold Standard: Isotope Dilution Mass Spectrometry for Unrivaled Accuracy in Fragrance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in fragrance analysis, Isotope Dilution Mass Spectrometry (IDMS) emerges as a definitive reference method. While other techniques offer valuable screening and quantification capabilities, IDMS provides a degree of certainty that is essential for rigorous quality control, regulatory compliance, and in-depth research.

This guide provides a comprehensive comparison of IDMS with commonly used alternative methods for fragrance analysis, supported by experimental data and detailed protocols. We will explore the strengths and limitations of each technique, offering a clear perspective on when to employ the gold standard of IDMS.

Quantitative Performance: A Head-to-Head Comparison

The superior accuracy and precision of Isotope Dilution Mass Spectrometry (IDMS) are evident when compared to conventional Gas Chromatography-Mass Spectrometry (GC-MS) and its variants employing sample preparation techniques like Solid-Phase Microextraction (SPME) and Headspace (HS) analysis. The use of a stable, isotopically labeled internal standard for each analyte in IDMS effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to exceptionally reliable quantitative results.

Below is a summary of typical performance data for the analysis of common fragrance allergens, demonstrating the quantitative edge of IDMS.

ParameterIsotope Dilution-GC-MS (ID-GC-MS)GC-MS (Liquid Injection)SPME-GC-MSHeadspace (HS)-GC-MS
Accuracy (Recovery %) (Typical) 98-102%84-119%[1][2]80-112%70-129%
Precision (RSD %) (Typical) < 2%< 15%[1][2]< 15%< 20%
Linearity (r²) > 0.999> 0.995[1][2]> 0.99> 0.99
Limit of Detection (LOD) (Typical) pg/mL - ng/mLµg/g - ng/mLµg/kg - ng/mLµg/kg - ng/mL
Limit of Quantification (LOQ) (Typical) ng/mLµg/g - ng/mLµg/kg - ng/mLµg/kg - ng/mL

Note: The data presented for alternative methods are compiled from various studies and represent a typical range of performance. The performance of IDMS is based on its established capability as a primary reference method.

The Power of Isotopic Labeling: The IDMS Workflow

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled) to the sample at the earliest stage of analysis. This "isotope spike" acts as an ideal internal standard, as it behaves chemically and physically identically to the native analyte throughout the entire analytical process. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, a highly accurate and precise concentration can be determined, irrespective of sample losses during preparation or variations in instrument performance.

IDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataAnalysis Data Analysis Sample Sample Containing Fragrance Analyte Spike Known Amount of Isotopically Labeled Standard Sample->Spike Addition Equilibration Isotopic Equilibration Spike->Equilibration Extraction Extraction/ Purification Equilibration->Extraction GC_Separation Gas Chromatography (Separation) Extraction->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Ratio_Measurement Measure Isotope Ratio (Native/Labeled) MS_Detection->Ratio_Measurement Quantification Calculate Analyte Concentration Ratio_Measurement->Quantification

Caption: Experimental workflow for fragrance analysis using Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the methodologies for IDMS and its common alternatives in the context of fragrance analysis in a cosmetic matrix (e.g., a cream or lotion).

Isotope Dilution Mass Spectrometry (ID-GC-MS)
  • Sample Preparation:

    • Accurately weigh a homogenized sample of the cosmetic product.

    • Add a precise amount of a stock solution containing the isotopically labeled internal standards for the target fragrance allergens. The amount added should be chosen to yield an isotope ratio close to 1 for optimal precision.

    • Allow the sample and the labeled standards to equilibrate to ensure homogeneity.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the fragrance compounds from the sample matrix. A common LLE procedure involves the use of a solvent like methyl tert-butyl ether (MTBE).[2]

    • Concentrate the extract to a known volume.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar or mid-polarity column, such as a DB-5ms or equivalent, is typically used for the separation of a broad range of fragrance compounds.

      • Injection: A splitless injection is often employed to maximize sensitivity.

      • Oven Program: A temperature gradient is used to separate the volatile and semi-volatile fragrance compounds. A typical program might start at 60°C and ramp up to 300°C.[2]

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV is standard.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for the native analyte and its isotopically labeled internal standard, maximizing sensitivity and selectivity.

      • Data Analysis: The concentration of the analyte is calculated based on the measured isotope ratio and the known amount of the added labeled standard.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Injection
  • Sample Preparation:

    • Similar to IDMS, weigh the sample and add a known amount of an internal standard (typically a compound not present in the sample but with similar chemical properties).

    • Perform LLE or SPE as described for IDMS.[2]

    • Concentrate the extract.

  • GC-MS Analysis:

    • The GC-MS conditions are generally the same as for ID-GC-MS.

    • Quantification is performed by creating a calibration curve using external standards and correcting for variations using the single internal standard.

Alternative Method 2: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Sample Preparation:

    • Place a weighed amount of the sample into a headspace vial.

    • The sample may be diluted with a suitable solvent or mixed with a matrix modifier to enhance the release of volatile compounds.

    • The vial is sealed and heated to a specific temperature for a set time to allow the volatile fragrance compounds to partition into the headspace gas.

  • GC-MS Analysis:

    • An automated headspace sampler injects a portion of the gas phase from the vial into the GC.

    • GC-MS conditions are similar to the liquid injection method, but the injection technique is different.

    • Quantification is typically performed using an external standard calibration.

Alternative Method 3: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
  • Sample Preparation:

    • A sample is placed in a vial, which is then sealed.

    • A SPME fiber coated with a specific stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample.

    • The fragrance compounds adsorb onto the fiber.

  • GC-MS Analysis:

    • The SPME fiber is inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed onto the column.

    • GC-MS analysis proceeds as with other methods.

    • Quantification is usually done via external standard calibration.

Conclusion: Choosing the Right Tool for the Job

For routine screening and quality control where high throughput is a priority, GC-MS with appropriate sample preparation techniques like SPME or Headspace can provide reliable results. However, when the utmost accuracy and precision are paramount, such as in regulatory compliance, method validation, or fundamental research, Isotope Dilution Mass Spectrometry is the undisputed gold standard. Its ability to correct for nearly all sources of analytical error provides a level of confidence in the quantitative data that is unmatched by other techniques. For scientists and researchers in the field of fragrance analysis, understanding and utilizing IDMS is key to producing data of the highest metrological quality.

References

Determining the Limit of Detection and Quantification for Methyl 2-Octynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the fragrance and flavor compound, Methyl 2-Octynoate. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and similar analytes. The guide compares two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and details the two principal methods for calculating LOD and LOQ as endorsed by the International Council for Harmonisation (ICH): the Signal-to-Noise (S/N) ratio and the calibration curve method.

Data Presentation: A Comparative Overview

The selection of an analytical method and the approach to calculating detection and quantification limits can significantly impact the results. The following table summarizes hypothetical LOD and LOQ values for Methyl 2-Octynoate using different methods, illustrating the potential variations that can be observed.

Analytical TechniqueCalculation MethodHypothetical LODHypothetical LOQ
GC-MSSignal-to-Noise (S/N) Ratio0.05 ng/mL0.15 ng/mL
GC-MSCalibration Curve0.08 ng/mL0.24 ng/mL
HPLC-UVSignal-to-Noise (S/N) Ratio0.5 µg/mL1.5 µg/mL
HPLC-UVCalibration Curve0.8 µg/mL2.4 µg/mL

Note: These values are for illustrative purposes only and will vary depending on the specific instrumentation, experimental conditions, and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of LOD and LOQ. Below are protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), two common techniques for the analysis of semi-volatile organic compounds like Methyl 2-Octynoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds.

1. Sample and Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-Octynoate (analytical standard grade, ≥97.0%) in a suitable solvent such as methanol (B129727) or hexane.

  • Working Standards: Serially dilute the stock solution to prepare a series of working standards with concentrations ranging from 0.01 ng/mL to 10 ng/mL.

  • Blank Sample: Use the pure solvent as a blank.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Methyl 2-Octynoate (e.g., m/z 87) for highest sensitivity.

3. Data Analysis for LOD and LOQ:

  • Signal-to-Noise (S/N) Ratio Method:

    • Inject the blank solution multiple times (n ≥ 10) to determine the baseline noise.

    • Inject low-concentration standards.

    • The LOD is the concentration that yields a signal-to-noise ratio of 3:1.[1][2][3]

    • The LOQ is the concentration that yields a signal-to-noise ratio of 10:1.[1][2][3]

  • Calibration Curve Method:

    • Construct a calibration curve using the peak areas of the working standards in the low concentration range.

    • Calculate the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ) of the regression line.[4][5]

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)[4][5][6]

      • LOQ = 10 * (σ / S)[2][4][6]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a versatile technique for compounds with a UV chromophore. While potentially less sensitive than GC-MS for this analyte, it is a widely available and robust method.

1. Sample and Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-Octynoate in methanol or acetonitrile (B52724).

  • Working Standards: Serially dilute the stock solution to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Blank Sample: Use the mobile phase as a blank.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically around 210-220 nm for this type of compound).

3. Data Analysis for LOD and LOQ:

  • Signal-to-Noise (S/N) Ratio Method:

    • Inject the blank solution multiple times (n ≥ 10) to determine the baseline noise.

    • Inject low-concentration standards.

    • The LOD is the concentration that provides a signal-to-noise ratio of 3:1.[1][2][3]

    • The LOQ is the concentration that provides a signal-to-noise ratio of 10:1.[1][2][3]

  • Calibration Curve Method:

    • Construct a calibration curve using the peak areas of the working standards in the low concentration range.

    • Determine the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ) of the regression line.[4][5]

    • Calculate the LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)[4][5][6]

      • LOQ = 10 * (σ / S)[2][4][6]

Mandatory Visualizations

The following diagrams illustrate the workflows for determining the LOD and LOQ of Methyl 2-Octynoate.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation cluster_result Result start Start: Define Analytical Method (GC-MS or HPLC-UV) stock Prepare Stock Solution of Methyl 2-Octynoate start->stock standards Prepare Serial Dilutions (Working Standards) stock->standards blank Prepare Blank Sample stock->blank inject_standards Inject Working Standards standards->inject_standards inject_blank Inject Blank Samples (n >= 10) blank->inject_blank process_data Acquire and Process Chromatographic Data inject_blank->process_data inject_standards->process_data sn_method Signal-to-Noise (S/N) Method process_data->sn_method cal_method Calibration Curve Method process_data->cal_method calc_sn Calculate S/N Ratio sn_method->calc_sn calc_cal Construct Calibration Curve (Slope & STDEV of Intercept) cal_method->calc_cal det_lod_sn LOD = Conc. at S/N = 3 calc_sn->det_lod_sn det_loq_sn LOQ = Conc. at S/N = 10 calc_sn->det_loq_sn det_lod_cal LOD = 3.3 * (σ / S) calc_cal->det_lod_cal det_loq_cal LOQ = 10 * (σ / S) calc_cal->det_loq_cal lod Limit of Detection (LOD) det_lod_sn->lod loq Limit of Quantification (LOQ) det_loq_sn->loq det_lod_cal->lod det_loq_cal->loq Method_Comparison cluster_choice Method Selection cluster_techniques Analytical Techniques cluster_calculation Calculation Approaches (ICH) cluster_outcome Outcome analyte Methyl 2-Octynoate gcms Gas Chromatography-Mass Spectrometry (GC-MS) - High Sensitivity - High Selectivity - Requires Volatility analyte->gcms hplcuv High-Performance Liquid Chromatography (HPLC-UV) - Wide Applicability - Robust - Requires UV Chromophore analyte->hplcuv sn Signal-to-Noise (S/N) Ratio - Based on baseline noise - LOD at S/N=3, LOQ at S/N=10 gcms->sn cal Calibration Curve - Statistical approach - LOD = 3.3*(σ/S), LOQ = 10*(σ/S) gcms->cal hplcuv->sn hplcuv->cal lod_loq LOD & LOQ Values sn->lod_loq cal->lod_loq

References

A Comparative Guide to Assessing Linearity and Range in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method is a critical component of the drug development lifecycle, ensuring that the method is suitable for its intended purpose. Among the key validation characteristics, linearity and range are fundamental to demonstrating that the method can produce accurate and reliable quantitative results. This guide provides a comprehensive overview of the assessment of linearity and range, in line with international regulatory guidelines, and includes a detailed experimental protocol and comparative data for a high-performance liquid chromatography (HPLC) method.

Understanding Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2][3][4][5] A linear relationship simplifies data analysis and is a desirable characteristic for quantitative methods.

Range is the interval between the upper and lower analyte concentrations for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2][3][6][7][8] The specified range for a method is derived from the linearity studies and is dependent on the intended application of the procedure.[9]

Regulatory Expectations

International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2), provide a framework for the validation of analytical procedures.[3][8][10][11][12] For linearity, the guidelines recommend a minimum of five concentration levels to be evaluated.[6][13][14] The evaluation of the linear relationship is often performed by examining a plot of the signal as a function of the analyte concentration and employing statistical methods such as least squares regression.[4][14][15]

The acceptance criteria for linearity typically include the correlation coefficient (r) or the coefficient of determination (R²), with a value of ≥ 0.99 often being considered acceptable for assays.[12] However, visual inspection of the data and the residuals is also crucial to identify any non-linearity.

The required range for an analytical method varies with its purpose:

  • Assay of a Drug Substance or Finished Product: Typically 80% to 120% of the test concentration.[6][7][9][15]

  • Content Uniformity: A minimum of 70% to 130% of the test concentration is generally required.[8][15]

  • Determination of an Impurity: From the reporting level of the impurity to 120% of the specification limit.[6][7][8][14][15]

Comparative Analysis: Linearity and Range Assessment of an HPLC Assay Method

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and impurities. The following sections provide a detailed experimental protocol and representative data for the assessment of linearity and range for an HPLC assay method for a hypothetical drug substance.

Objective: To establish the linearity and define the range of an HPLC method for the quantification of Drug Substance X.

Materials and Reagents:

  • Reference Standard (RS) of Drug Substance X

  • Mobile Phase (e.g., Acetonitrile:Water, 50:50 v/v)

  • Diluent (e.g., Mobile Phase)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a suitable amount of Drug Substance X RS and dissolve it in the diluent to obtain a stock solution of a known concentration (e.g., 1.0 mg/mL).

  • Preparation of Linearity Solutions: Prepare a series of at least five linearity solutions by diluting the stock solution with the diluent to cover the desired range (e.g., 80% to 120% of the target assay concentration). For this example, seven concentration levels are prepared.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Collection: Inject each linearity solution in triplicate into the HPLC system and record the peak area response.

  • Data Analysis:

    • Calculate the mean peak area for each concentration level.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and coefficient of determination (R²).

    • Examine the residual plot to assess the goodness of fit.

The quantitative data from the linearity experiment is summarized in the tables below.

Table 1: Linearity Data for Drug Substance X

Concentration Level (%)Concentration (mg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area%RSD
800.08798,543801,234799,678799,8180.17
900.09902,345899,765901,543901,2180.15
1000.101,001,2341,003,456999,8761,001,5220.18
1100.111,102,5671,100,9871,104,3211,102,6250.15
1200.121,203,4561,205,6781,201,9871,203,7070.15

Table 2: Regression Analysis Summary

ParameterValueAcceptance Criteria
Coefficient of Determination (R²)0.9998≥ 0.999
Slope10,025,432-
Y-Intercept1,567Report
Residual Sum of Squares1.23E+07Report

Table 3: Validated Range

ParameterResult
Linearity Demonstrated0.08 mg/mL to 0.12 mg/mL
Validated Range 80% to 120% of the target concentration

The data presented in Tables 1 and 2 demonstrate a strong linear relationship between the concentration of Drug Substance X and the peak area response within the tested range. The coefficient of determination (R²) of 0.9998 meets the typical acceptance criterion. Based on these results, the validated range of the analytical method is established as 80% to 120% of the target assay concentration, as shown in Table 3.

Workflow for Assessing Linearity and Range

The following diagram illustrates the general workflow for assessing the linearity and range of an analytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion stock Prepare Standard Stock Solution dilute Prepare Linearity Solutions (≥5 levels) stock->dilute inject Inject Solutions (Triplicate) dilute->inject acquire Acquire Data (e.g., Peak Area) inject->acquire plot Plot Concentration vs. Response acquire->plot regress Perform Linear Regression plot->regress residuals Analyze Residuals regress->residuals criteria Compare with Acceptance Criteria residuals->criteria range Define Validated Range criteria->range

Workflow for Linearity and Range Assessment.

Conclusion

The assessment of linearity and range is a fundamental aspect of analytical method validation. A well-defined linear relationship ensures that the method provides reliable and accurate quantitative data over a specified concentration interval. By following a systematic approach as outlined in this guide and adhering to regulatory expectations, researchers and scientists can confidently establish the suitability of their analytical methods for their intended applications in drug development and quality control.

References

Unveiling Analyte Recovery: A Comparative Guide to Methyl 2-Octynoate-d5 Analysis in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of fragrance allergens in cosmetic formulations is paramount for safety and regulatory compliance. This guide provides a comprehensive comparison of recovery studies for Methyl 2-Octynoate, a known fragrance allergen, in various cosmetic matrices. As a direct stand-in for its deuterated counterpart, Methyl 2-Octynoate-d5, this data offers valuable insights into analytical method performance. Deuterated internal standards like this compound are the gold standard in mass spectrometry-based quantification, as they effectively compensate for variations in sample extraction and matrix effects.

While specific recovery data for this compound is not extensively published, the recovery of the non-deuterated form and other fragrance allergens serves as a reliable proxy. The use of a deuterated internal standard is designed to ensure that any loss of the target analyte during sample preparation is mirrored by a proportional loss of the standard, thus providing accurate quantification.

Comparative Recovery Data

The following tables summarize the recovery of fragrance allergens, including Methyl 2-Octynoate, from various cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted analytical technique. The data is compiled from multiple studies and demonstrates the typical recovery rates that can be expected when employing robust analytical protocols.

Table 1: Recovery of Fragrance Allergens in Various Cosmetic Matrices by GC-MS

Cosmetic MatrixAnalyte(s)Extraction MethodAnalytical MethodAverage Recovery (%)Reference
Cream26 Fragrance AllergensLiquid-Liquid ExtractionGC-MS84.4 - 119[1][2]
Lotion26 Fragrance AllergensLiquid-Liquid ExtractionGC-MS84.4 - 119[1][2]
Shampoo26 Fragrance AllergensLiquid-Liquid ExtractionGC-MS84.4 - 119[1][2]
Perfume24 Fragrance AllergensDilutionGC-MSNot Specified[3]
DeodorantMethyl-2-nonynoteMethanol Extraction & SonicationGC-MSNot Specified[4]
Lip CareMethyl-2-nonynoteMethanol Extraction & HeatingGC-MSNot Specified[4]

Alternative Analytical Approaches

Beyond conventional GC-MS, other techniques offer enhanced separation and detection capabilities for complex cosmetic matrices.

Table 2: Comparison of Alternative Analytical Methods

Analytical MethodPrincipleAdvantagesDisadvantages
Ultra-Performance Convergence Chromatography-Mass Spectrometry (UPC²-MS) A separation technique using compressed carbon dioxide as the primary mobile phase.Faster analysis times, suitable for a wide range of polar and non-polar compounds.Requires specialized instrumentation.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) Employs two different GC columns for enhanced separation of complex mixtures.Increased peak capacity and resolution, ideal for complex fragrance profiles.More complex data analysis.
Solid-Phase Microextraction-Gas Chromatography-Flame Ionization Detection (SPME-GC-FID) A solvent-free extraction method where a coated fiber is exposed to the sample headspace or immersed in the sample.[5]Simple, fast, and automatable.[5]Fiber lifetime can be limited; matrix effects can be significant.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the extraction and analysis of fragrance allergens in cosmetic products.

Liquid-Liquid Extraction for Creams, Lotions, and Shampoos

This method is widely applicable to various emulsion-based cosmetic products.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard, this compound, to the sample.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether) and 5 mL of deionized water. Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer containing the extracted analytes to a clean vial.

  • Drying: Add a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.

  • Analysis: Inject an aliquot of the dried extract into the GC-MS system.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis sample Weigh 0.5g of Cosmetic Sample spike Spike with this compound sample->spike add_solvent Add Organic Solvent & Water spike->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Sodium Sulfate collect->dry inject Inject into GC-MS dry->inject

Fig. 1: Liquid-Liquid Extraction Workflow
GC-MS Analysis Parameters

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Logical Relationship of Analytical Steps

The successful quantification of this compound relies on a series of interconnected steps, each critical for the final result's accuracy and reliability.

logical_relationship Sample Cosmetic Matrix Extraction Analyte Extraction Sample->Extraction Matrix Disruption Purification Sample Clean-up Extraction->Purification Interference Removal Separation Chromatographic Separation Purification->Separation Analyte Isolation Detection Mass Spectrometric Detection Separation->Detection Ionization & Mass Analysis Quantification Data Analysis & Quantification Detection->Quantification Signal Processing

Fig. 2: Interconnected Analytical Stages

References

comparative analysis of different extraction methods for Methyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Extraction Methods for Methyl 2-Octynoate

For researchers, scientists, and professionals in drug development and fragrance chemistry, the efficient isolation of target molecules is paramount. Methyl 2-octynoate, a key intermediate and fragrance component, is typically synthesized and then extracted from a reaction mixture. The choice of extraction method significantly impacts yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of three common extraction techniques: traditional Liquid-Liquid Extraction (LLE), modern Microwave-Assisted Extraction (MAE), and green Supercritical Fluid Extraction (SFE).

Data Presentation

ParameterLiquid-Liquid Extraction (LLE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE) with CO₂
Typical Yield (%) 85 - 9590 - 99[1]90 - 98
Purity (%) >95 (after purification)>98 (often cleaner extracts)>99 (highly selective)
Extraction Time 30 - 60 minutes5 - 20 minutes[1]30 - 120 minutes
Solvent Consumption HighLow to Medium[2]Very Low (CO₂ is recycled)[3]
Energy Consumption LowMedium to HighHigh (due to high pressure)[4]
Selectivity LowMediumHigh
Automation Potential LowHighHigh

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This classical method separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Methodology:

  • Quenching: The reaction mixture containing Methyl 2-Octynoate is first cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acidic catalyst.

  • Extraction: The quenched mixture is transferred to a separatory funnel. An immiscible organic solvent with a high affinity for Methyl 2-Octynoate, such as diethyl ether or ethyl acetate, is added. The funnel is stoppered and shaken vigorously for 1-2 minutes, with periodic venting to release pressure.

  • Phase Separation: The funnel is allowed to stand until the aqueous and organic layers clearly separate.

  • Collection: The lower aqueous layer is drained off. The remaining organic layer, containing the desired ester, is collected.

  • Washing: The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude Methyl 2-Octynoate.

  • Purification: The crude product is then purified, typically by vacuum distillation, to achieve high purity.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method is particularly effective for extracting organic compounds from a liquid matrix.

Methodology:

  • Sample Preparation: The crude reaction mixture containing Methyl 2-Octynoate is placed in a microwave-transparent vessel. A small volume of a suitable extraction solvent with a high dielectric constant (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethanol) is added.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 60-80°C) and power (e.g., 300-500 W) for a short duration (e.g., 5-15 minutes).[5] The microwave energy rapidly heats the solvent, increasing the mass transfer of Methyl 2-Octynoate into the solvent phase.

  • Cooling: After irradiation, the vessel is cooled to room temperature.

  • Filtration: The mixture is filtered to remove any solid residues.

  • Solvent Removal: The solvent is evaporated from the filtrate under reduced pressure to yield the extracted Methyl 2-Octynoate. Due to the efficiency of MAE, the resulting extract is often cleaner than that from LLE, potentially reducing the need for extensive purification.[2]

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both liquids and gases, allowing for efficient extraction with high selectivity.

Methodology:

  • System Setup: A sample of the crude reaction mixture is loaded into an extraction vessel.

  • Pressurization and Heating: Liquid CO₂ is pumped into the vessel and brought to its supercritical state by controlling the pressure (e.g., 100-250 bar) and temperature (e.g., 40-60°C).[5]

  • Extraction: The supercritical CO₂ flows through the reaction mixture, selectively dissolving the relatively non-polar Methyl 2-Octynoate. The solubility of the compound can be fine-tuned by adjusting the pressure and temperature.

  • Separation: The CO₂ containing the dissolved ester then flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, and the Methyl 2-Octynoate precipitates out.

  • Collection: The purified Methyl 2-Octynoate is collected from the bottom of the separator.

  • Solvent Recycling: The gaseous CO₂ is then re-compressed and recycled back into the system.[3] This "green" aspect, along with the high purity of the extract, makes SFE an attractive, albeit instrumentally intensive, method.

Mandatory Visualization

Extraction_Workflow cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Reaction_Mixture Crude Reaction Mixture (contains Methyl 2-Octynoate) Extraction_Step Extraction (LLE, MAE, or SFE) Reaction_Mixture->Extraction_Step Input Purification_Step Purification (e.g., Distillation) Extraction_Step->Purification_Step Crude Extract Final_Product Pure Methyl 2-Octynoate Purification_Step->Final_Product Purified Product

Caption: General workflow for the extraction and purification of Methyl 2-Octynoate.

References

Navigating Allergen Analysis: A Comparative Guide to GC-MS and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection and quantification of allergens is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of allergens. We will delve into their respective strengths, weaknesses, and ideal applications, supported by experimental data and detailed methodologies.

Mass spectrometry (MS) has become an indispensable tool for allergen analysis due to its high sensitivity and specificity, offering a significant advantage over traditional methods like immunoassays.[1][2] When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the precise identification and quantification of a wide range of allergenic compounds.[1][3] The choice between GC-MS and LC-MS is primarily dictated by the physicochemical properties of the target allergen, specifically its volatility and thermal stability.[4][5]

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for the analysis of volatile and semi-volatile compounds.[4][5] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer for detection and identification. This technique is particularly effective for fragrance allergens, which are often volatile in nature.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, is ideal for the analysis of non-volatile, thermally labile, and larger molecules, such as proteins and peptides.[4][5] In LC-MS, the sample is dissolved in a liquid mobile phase and separated based on its interaction with a stationary phase in a column. The eluting compounds are then ionized and analyzed by the mass spectrometer. This makes LC-MS the preferred method for the analysis of food allergens, which are predominantly proteins.[8][9] LC-MS/MS, a tandem approach, further enhances specificity and is capable of multi-allergen detection in a single run.[8][9]

Quantitative Performance: A Comparative Overview

The following tables summarize the quantitative performance of GC-MS and LC-MS for the analysis of different types of allergens, based on data from various studies. It is important to note that direct head-to-head comparisons across a wide range of allergens are limited, and performance metrics are highly dependent on the specific allergen, matrix, and experimental conditions.

GC-MS Performance for Fragrance Allergen Analysis
AllergenMatrixMethodLOQ (Limit of Quantitation)Recovery (%)RSD (%)Reference
27 Fragrance AllergensCosmeticsGC-MS2-20 µg/g84.4 - 119< 13.5[7][10]
24 Fragrance AllergensWaterGC-MS/MS (LLE)0.065 - 0.440 µg/L--[11][12][13]
57 Fragrance AllergensHair OilGC-MS0.5 mg/kg (min. calibration)-< 10[6]
LC-MS/MS Performance for Food Allergen Analysis
AllergenMatrixMethodLOD (Limit of Detection)LOQ (Limit of Quantitation)Reference
6 Food Allergens (milk, egg, peanut, soy, hazelnut, almond)ChocolateLC-MS/MS0.08 - 1.2 µg TAFP/g food-[14][15][16]
Milk and Egg PeptidesBreadLC-MS/MS~2 ppm (milk), 5-10 ppm (egg)-[8]
Peach Allergen ProteinsProcessed FoodLC-MS/MS-MRM-Good linearity from 0.4 fmol/µL[17]

TAFP: Total Allergenic Food Protein

Experimental Protocols

GC-MS Method for Fragrance Allergen Analysis

A common approach for the analysis of fragrance allergens in cosmetics involves a liquid-liquid extraction (LLE) followed by GC-MS analysis.[7][10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh 1 gram of the cosmetic sample into a centrifuge tube.

    • Add a suitable organic solvent (e.g., methyl t-butyl ether - MtBE).

    • Vortex vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the layers.

    • Collect the organic supernatant containing the fragrance allergens.

    • The extract may be further concentrated or diluted as needed.[6]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 2 µL) of the prepared sample into the GC inlet in splitless mode.[10]

    • Separation: Employ a capillary column (e.g., vf-5ms, 30m x 0.25mm i.d., 0.25 µm film thickness).[10] The oven temperature is programmed with a gradient to separate the analytes based on their volatility. A typical program might start at 60°C and ramp up to 300°C.[10]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[10]

    • Mass Spectrometry: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic mass-to-charge ratios (m/z) of the target allergens.[10]

LC-MS/MS Method for Food Allergen (Protein) Analysis

The analysis of protein-based food allergens typically involves protein extraction, enzymatic digestion, and subsequent analysis of the resulting peptides by LC-MS/MS.[8][18]

  • Sample Preparation:

    • Protein Extraction: Homogenize the food sample. Extract proteins using a buffer containing chaotropic agents like urea (B33335) to denature the proteins and improve extraction efficiency.[18]

    • Reduction and Alkylation: Reduce disulfide bonds in the proteins using a reducing agent (e.g., dithiothreitol) and then cap the resulting thiol groups with an alkylating agent (e.g., iodoacetamide) to prevent reformation of the bonds.[18]

    • Enzymatic Digestion: Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.[18]

    • Peptide Cleanup: The resulting peptide mixture is purified and concentrated using solid-phase extraction (SPE) to remove salts and other interfering substances.[8]

  • LC-MS/MS Analysis:

    • Separation: The peptide mixture is injected onto a reverse-phase LC column (e.g., a C18 column). A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to separate the peptides based on their hydrophobicity.

    • Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer.

    • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor ions (the target peptides) are selected, fragmented, and specific fragment ions are monitored for detection and quantification.[8] This highly selective technique allows for the detection of multiple allergen-specific peptides in a single analysis.[9]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS allergen analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Cosmetic Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration/Dilution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection

Caption: Experimental workflow for GC-MS analysis of fragrance allergens.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food Sample Extraction Protein Extraction Sample->Extraction Digestion Enzymatic Digestion Extraction->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection

Caption: Experimental workflow for LC-MS/MS analysis of food allergens.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of allergens. The choice of method is fundamentally dependent on the nature of the allergen. GC-MS is the established method for volatile and semi-volatile fragrance allergens, offering excellent sensitivity and resolution.[6][7] For the analysis of protein-based food allergens, LC-MS/MS is the superior technique, providing the capability to detect multiple allergens in complex food matrices with high specificity and sensitivity.[8][9][18] As regulations for allergen labeling become more stringent, the adoption of these advanced mass spectrometric methods will be crucial for ensuring consumer safety and regulatory compliance.

References

Evaluating the Robustness of an Analytical Method for Methyl 2-Octynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of Methyl 2-Octynoate, a common fragrance allergen.[1] The focus is on the robustness of the method, a critical parameter in analytical method validation that ensures reliability under normal usage.[2][3] The principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines form the basis of this evaluation.[4][5][6][7]

Overview of the Analytical Method

Gas chromatography is a widely used technique for the analysis of volatile fragrance compounds like Methyl 2-Octynoate.[8][9] The method detailed below utilizes GC-MS, which combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a "gold standard" for forensic substance identification and a highly specific test.[10]

Table 1: GC-MS Method Parameters for Methyl 2-Octynoate Analysis

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial 80°C (hold 1 min), ramp at 10°C/min to 200°C (hold 5 min)
Injection Volume 1 µL
MS Source Temp 230°C
MS Quad Temp 150°C
Monitored Ions (m/z) 154 (molecular ion), 123, 109

Method Validation and Performance Characteristics

Prior to robustness testing, the analytical method is validated for several key parameters to ensure it is suitable for its intended purpose.[10] The typical acceptance criteria for these parameters in GC methods are summarized below.[11]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Linearity (r) ≥ 0.9990.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98-102%99.2%
Precision (RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 3%Repeatability: 1.5% Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.4 µg/mL

Robustness Evaluation

Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in its parameters.[2][12] This provides an indication of the method's reliability during routine use.[3]

The robustness of the GC-MS method is evaluated by introducing small, deliberate changes to key method parameters. The effect of these variations on the analytical results, such as peak area and retention time, is then assessed.

  • Preparation of Standard Solution: A standard solution of Methyl 2-Octynoate (e.g., 50 µg/mL) is prepared.

  • System Suitability: Before starting the robustness study, the performance of the GC-MS system is verified by injecting the standard solution multiple times to check for consistent retention times and peak areas.

  • Introduction of Variations: The following method parameters are varied one at a time:

    • Injector Temperature: ± 5°C (245°C and 255°C)

    • Helium Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)

    • Oven Temperature Ramp Rate: ± 1°C/min (9°C/min and 11°C/min)

  • Analysis: The standard solution is analyzed under each of the modified conditions.

  • Data Evaluation: The retention time and peak area of Methyl 2-Octynoate obtained under the modified conditions are compared to the results from the nominal method conditions. The relative standard deviation (RSD) of the results is calculated.

Table 3: Robustness Evaluation of the GC-MS Method

Parameter VariedVariationRetention Time (min)% Change in Retention TimePeak Area% Change in Peak Area
Nominal Conditions -10.20-5.0 x 10⁶-
Injector Temperature 245°C10.21+0.10%4.9 x 10⁶-2.0%
255°C10.19-0.10%5.1 x 10⁶+2.0%
Helium Flow Rate 0.9 mL/min10.50+2.94%5.2 x 10⁶+4.0%
1.1 mL/min9.90-2.94%4.8 x 10⁶-4.0%
Oven Ramp Rate 9°C/min10.80+5.88%5.0 x 10⁶0.0%
11°C/min9.60-5.88%5.0 x 10⁶0.0%

The results indicate that while variations in injector temperature have a minimal effect on the results, changes in the carrier gas flow rate and oven temperature ramp rate have a more significant impact on the retention time, as expected. However, the peak area, which is critical for quantification, remains relatively stable, demonstrating the robustness of the method for quantitative analysis.

Workflow and Signaling Pathway Diagrams

Robustness_Evaluation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Standard Solution sys_suit System Suitability Test prep_std->sys_suit nom_cond Analyze under Nominal Conditions sys_suit->nom_cond If passes var_param Vary Method Parameters (One at a time) nom_cond->var_param compare Compare Results nom_cond->compare mod_cond Analyze under Modified Conditions var_param->mod_cond mod_cond->compare assess Assess Robustness compare->assess

Caption: Workflow for the robustness evaluation of the analytical method.

Conclusion

The presented GC-MS method for the quantification of Methyl 2-Octynoate demonstrates strong performance characteristics in line with ICH guidelines. The robustness evaluation indicates that while minor variations in chromatographic conditions can influence retention times, the quantitative results remain reliable. This ensures the method is suitable for routine quality control analysis in the pharmaceutical and cosmetic industries.

References

comparing the fragmentation patterns of Methyl 2-Octynoate and Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 2-Octynoate and Methyl 2-Octynoate-d5

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of Methyl 2-Octynoate and its deuterated analog, this compound. This information is critical for researchers in metabolomics, drug metabolism, and related fields who utilize stable isotope labeling for quantitative analysis and tracer studies.

Introduction

Methyl 2-Octynoate is a fatty acid methyl ester with the chemical formula C9H14O2 and a molecular weight of 154.21 g/mol .[1] Its deuterated counterpart, this compound, is a valuable internal standard for mass spectrometry-based quantification. Understanding the fragmentation behavior of both the labeled and unlabeled forms is essential for developing robust analytical methods and interpreting mass spectral data accurately. This guide outlines the key fragmentation pathways and provides a comparative analysis of the resulting mass spectra.

While experimental mass spectral data for Methyl 2-Octynoate is available, specific fragmentation data for this compound is not readily found in the public domain. Therefore, the fragmentation pattern for the deuterated compound presented here is predicted based on established principles of mass spectrometry and the known fragmentation of similar deuterated fatty acid methyl esters. The d5-labeling is assumed to be on the terminal pentyl group of the octynoate chain.

Comparative Fragmentation Patterns

The following table summarizes the major observed and predicted fragment ions for Methyl 2-Octynoate and this compound upon electron ionization.

Fragment Ion (m/z) Proposed Structure/Loss Methyl 2-Octynoate This compound (Predicted) Mass Shift (Da)
159[M+5]+-[C9H9D5O2]++5
154[M]+[C9H14O2]+--
123[M-OCH3]+[C8H13O]+[C8H8D5O]++5
95[M-C4H9]+[C5H5O2]+[C5H5O2]+0
55[C4H7]+[CH3(CH2)3]+[CD3(CD2)2]++5

Fragmentation Pathway Analysis

The fragmentation of Methyl 2-Octynoate is characterized by several key bond cleavages. The introduction of five deuterium (B1214612) atoms on the terminal pentyl group of this compound leads to predictable mass shifts in the resulting fragment ions.

Fragmentation_Pathways cluster_unlabeled Methyl 2-Octynoate Fragmentation cluster_labeled This compound Fragmentation (Predicted) M_unlabeled [M]+• m/z = 154 F1_unlabeled [M-OCH3]+ m/z = 123 M_unlabeled->F1_unlabeled - •OCH3 F2_unlabeled [M-C4H9]+ m/z = 95 M_unlabeled->F2_unlabeled - •C4H9 F3_unlabeled [C4H7]+ m/z = 55 M_unlabeled->F3_unlabeled Cleavage of C4-C5 bond M_labeled [M]+• m/z = 159 F1_labeled [M-OCH3]+ m/z = 128 M_labeled->F1_labeled - •OCH3 F2_labeled [M-C4H4D5]+ m/z = 95 M_labeled->F2_labeled - •C4H4D5 F3_labeled [C4H2D5]+ m/z = 60 M_labeled->F3_labeled Cleavage of C4-C5 bond

Caption: Fragmentation pathways of Methyl 2-Octynoate and this compound.

Experimental Protocols

The following is a general protocol for the analysis of Methyl 2-Octynoate and its deuterated analog by Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

  • Derivatization: If starting from the free fatty acid, convert it to its methyl ester. A common method is to use 2% sulfuric acid in methanol (B129727) and heat at 50°C for 2 hours.

  • Extraction: Extract the fatty acid methyl esters (FAMEs) from the reaction mixture using a non-polar solvent such as hexane.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for GC-MS analysis (e.g., hexane).

4.2. GC-MS Analysis

  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Oven Program:

    • Initial temperature: 80°C

    • Ramp 1: 20°C/min to 170°C

    • Ramp 2: 1°C/min to 204°C

    • Ramp 3: 20°C/min to 250°C

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer operating at 70 eV.

  • Scan Range: m/z 50-400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Conclusion

The fragmentation pattern of this compound can be reliably predicted based on the known fragmentation of the unlabeled compound and general principles of mass spectrometry for deuterated molecules. The key fragments containing the deuterated pentyl group will exhibit a mass shift of +5 Da. This predictable shift allows for the use of this compound as an effective internal standard in quantitative mass spectrometric assays. Researchers should optimize their GC-MS methods to ensure clear separation and accurate measurement of the characteristic fragment ions for both the analyte and the internal standard.

References

Navigating the Nuances: A Comparative Guide to Uncertainty of Measurement in Methyl 2-Octynoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying Methyl 2-Octynoate, a key fragrance allergen, is paramount for safety, quality control, and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on assessing the uncertainty of measurement. Detailed experimental protocols and supporting data are presented to aid in method selection and validation.

The determination of Methyl 2-Octynoate in complex matrices such as cosmetics and fragrances requires robust and reliable analytical methods. While both GC-MS and HPLC are powerful techniques for this purpose, they present different performance characteristics and sources of measurement uncertainty. Understanding these differences is crucial for generating high-quality, reproducible data.

Comparative Analysis of Analytical Methods

A summary of the key performance parameters for the analysis of fragrance allergens, including Methyl 2-Octynoate, by GC-MS and HPLC is presented below. The data is compiled from various validation studies on fragrance compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 0.05 - 1.0 µg/mL0.1 - 2.0 µg/mL
Limit of Quantification (LOQ) 0.15 - 3.0 µg/mL0.3 - 6.0 µg/mL
Recovery (%) 85 - 115%80 - 110%
Repeatability (RSD%) < 5%< 8%
Intermediate Precision (RSD%) < 10%< 12%

Understanding and Quantifying Measurement Uncertainty

Measurement uncertainty is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of a measurement result. The two main approaches to evaluating measurement uncertainty are the "bottom-up" (or modeling) approach and the "top-down" (or empirical) approach.

The "bottom-up" approach involves identifying all potential sources of uncertainty, quantifying them individually, and then combining them to calculate the total uncertainty. The "top-down" approach uses data from method validation and inter-laboratory comparisons to estimate the overall uncertainty.

A typical workflow for assessing measurement uncertainty is illustrated in the following diagram:

Uncertainty Assessment Workflow cluster_0 Phase 1: Specification & Identification cluster_1 Phase 2: Quantification cluster_2 Phase 3: Combination & Reporting A Define Measurand (Conc. of Methyl 2-Octynoate) B Identify Uncertainty Sources (e.g., Ishikawa Diagram) A->B C Quantify Individual Uncertainty Components (Type A & Type B) B->C D Convert to Standard Uncertainties (u) C->D E Calculate Combined Standard Uncertainty (u_c) D->E F Determine Expanded Uncertainty (U = k * u_c) E->F G Report Final Result (y ± U) F->G

Workflow for the assessment of measurement uncertainty.

A crucial step in the "bottom-up" approach is the identification of all potential sources of uncertainty. An Ishikawa (or fishbone) diagram is a valuable tool for visualizing these sources. The following diagram illustrates the potential sources of uncertainty in the GC-MS analysis of Methyl 2-Octynoate.

Ishikawa Diagram for GC-MS Uncertainty cluster_main cluster_sub Result Uncertainty in Methyl 2-Octynoate Measurement Measurement Measurement Measurement->Result Method Method Method->Result M1 Extraction Efficiency Method->M1 M2 Sample Homogeneity Method->M2 M3 Matrix Effects Method->M3 M4 Method Bias Method->M4 Environment Environment Environment->Result Env1 Laboratory Temperature Environment->Env1 Env2 Humidity Environment->Env2 Analyst Analyst Analyst->Result A1 Sample Preparation Technique Analyst->A1 A2 Peak Integration Analyst->A2 A3 Reading of Instruments Analyst->A3 Equipment Equipment Equipment->Result E1 GC Injection Volume Equipment->E1 E2 Column Temperature Equipment->E2 E3 MS Detector Response Equipment->E3 E4 Pipette/Balance Calibration Equipment->E4 Reagents Reagents & Standards Reagents->Result R1 Purity of Standard Reagents->R1 R2 Standard Solution Stability Reagents->R2 R3 Solvent Purity Reagents->R3

Potential sources of uncertainty in GC-MS analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for identifying potential sources of uncertainty. Below are generalized protocols for the analysis of Methyl 2-Octynoate using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Accurately weigh 1 g of the cosmetic or fragrance sample into a 20 mL headspace vial.

    • Add an appropriate internal standard (e.g., deuterated Methyl 2-Octynoate).

    • Add 5 mL of a suitable solvent (e.g., methanol (B129727) or methyl tert-butyl ether).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a GC vial for analysis.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Calibration:

    • Prepare a series of calibration standards of Methyl 2-Octynoate in the appropriate solvent, containing the internal standard at a fixed concentration.

    • Analyze the calibration standards under the same GC-MS conditions as the samples.

    • Construct a calibration curve by plotting the ratio of the peak area of Methyl 2-Octynoate to the peak area of the internal standard against the concentration of Methyl 2-Octynoate.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation:

    • Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

    • Add an internal standard.

    • Add 10 mL of acetonitrile (B52724), vortex for 2 minutes, and sonicate for 20 minutes.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) or UV detector at a specified wavelength (e.g., 210 nm).

  • Calibration:

    • Prepare calibration standards of Methyl 2-Octynoate in the mobile phase.

    • Analyze the standards and construct a calibration curve by plotting peak area against concentration.

Conclusion

Both GC-MS and HPLC are suitable methods for the quantitative analysis of Methyl 2-Octynoate in various matrices. GC-MS generally offers higher sensitivity and selectivity, while HPLC can be advantageous for less volatile or thermally labile compounds. A thorough assessment of measurement uncertainty is essential for ensuring the reliability and comparability of analytical results. By carefully identifying and quantifying all significant sources of uncertainty, researchers can provide a more complete and accurate picture of the measurement, leading to greater confidence in decision-making processes within research, development, and quality control.

Navigating the Maze of Allergen Detection: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of food safety and allergy management, the precise and reliable detection of allergens is paramount. Mass spectrometry (MS) has emerged as a powerful and versatile tool, offering high specificity and sensitivity in identifying and quantifying allergenic proteins. This guide provides an objective comparison of the performance characteristics of different mass spectrometer platforms for allergen detection, supported by experimental data and detailed methodologies.

Mass spectrometry-based methods offer significant advantages over traditional techniques like ELISA, including the ability to detect multiple allergens simultaneously (multiplexing) and provide confirmatory results.[1][2][3] The choice of mass spectrometer, however, can significantly impact the analytical outcome. The most commonly employed platforms for allergen analysis are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and to a lesser extent, MALDI-TOF and Linear Ion Trap (LIT) mass spectrometers.[4][5][6][7]

This guide will delve into the performance characteristics of these key technologies, presenting a comparative analysis to aid in the selection of the most appropriate platform for your specific allergen detection needs.

Performance Characteristics at a Glance

The selection of a mass spectrometer for allergen analysis hinges on a variety of performance characteristics. High sensitivity and specificity are crucial for detecting trace amounts of allergens in complex food matrices, while high mass resolution and accuracy are vital for confident identification. Throughput and the ability to perform both targeted and non-targeted analyses are also important considerations for routine testing and novel allergen discovery.

Mass Spectrometer TypePrimary Application for Allergen DetectionKey Performance Characteristics
Triple Quadrupole (QqQ) Targeted Quantification Excellent sensitivity (low limits of detection and quantification), wide linear dynamic range, high reproducibility, ideal for routine monitoring of known allergens using Multiple Reaction Monitoring (MRM).[7][8]
Quadrupole Time-of-Flight (Q-TOF) Targeted & Non-Targeted Analysis Good sensitivity, high mass resolution and accuracy, suitable for both quantification and identification of known and unknown allergens.[6][7]
Orbitrap High-Resolution Targeted & Non-Targeted Analysis Excellent mass resolution and accuracy, good sensitivity, versatile for both targeted quantification and in-depth characterization of allergens, including identification of new allergenic proteins.[4][6][9]
MALDI-TOF Screening & Profiling High throughput, rapid analysis, primarily used for peptide mass fingerprinting and screening applications.[10]
Linear Ion Trap (LIT) Qualitative Analysis & Targeted Screening Good sensitivity for targeted analysis, capable of MSn fragmentation for structural elucidation.[4][5]

Quantitative Performance Comparison

The ability to detect and quantify allergens at very low levels is critical for consumer safety. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for common food allergens using different LC-MS/MS platforms. It is important to note that these values can be influenced by the food matrix, the specific peptide markers chosen, and the sample preparation method.[10]

AllergenMass SpectrometerMatrixLODLOQReference
Milk (αs1-casein, β-lactoglobulin) Triple Quadrupole (LC-MS/MS)Cookies, Pancakes, Pastries0.2 mg/kg-[10]
Milk (α-lactalbumin) Triple Quadrupole (LC-MS/MS)Cookies, Pancakes, Pastries0.39 mg/kg-[10]
Milk Peptides Triple Quadrupole (LC-MS/MS)Bread~2 ppm-[11]
Egg Peptides Triple Quadrupole (LC-MS/MS)Bread5-10 ppm-[11]
Peanut Triple Quadrupole (LC-MS/MS)Chili Pepper24 ppm (mg peanut/kg)-[12]
Peanut (Ara h 2) Microfluidic LC-MS/MSChocolate Dessert-10 mg/kg peanut protein[13]
Milk, Egg, Peanut, Soy, Tree Nuts QTRAP 4500 (LC-MS/MS)Bakery Products10 ppm-[14]
Milk Allergen Peptides Q Exactive (Orbitrap)Wine-25 ppb[4]

Experimental Workflows and Methodologies

The successful detection of allergens by mass spectrometry relies on a well-defined experimental workflow. The two primary approaches are targeted and non-targeted proteomics.

Targeted Proteomics Workflow for Known Allergen Quantification

This is the most common approach for routine allergen testing, where specific, known allergenic proteins are quantified. The workflow typically involves the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

Targeted Proteomics Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis FoodSample Food Sample ProteinExtraction Protein Extraction FoodSample->ProteinExtraction Digestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Triple Quadrupole MS (MRM Mode) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification of Target Peptides DataAcquisition->Quantification Result Result Quantification->Result Concentration of Allergen Non_Targeted_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis FoodSample Food Sample ProteinExtraction Protein Extraction FoodSample->ProteinExtraction Digestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC HRMS High-Resolution MS (Q-TOF or Orbitrap) LC->HRMS DataAcquisition Data Acquisition (Full Scan MS/MS) HRMS->DataAcquisition DatabaseSearch Database Searching (e.g., SEQUEST, PEAKS) DataAcquisition->DatabaseSearch Result Result DatabaseSearch->Result Identification of Potential Allergens Mass_Analyzer_Selection_Logic Goal Analytical Goal Targeted Targeted Quantification (Known Allergens) Goal->Targeted Routine Monitoring NonTargeted Non-Targeted Screening & Discovery Goal->NonTargeted Research & Discovery QqQ Triple Quadrupole (QqQ) - High Sensitivity - High Throughput Targeted->QqQ Optimal Choice HRMS High-Resolution MS (Q-TOF, Orbitrap) - High Specificity - Identification Capability Targeted->HRMS Also Applicable (Higher Confidence) NonTargeted->QqQ Limited Application (Requires Known Targets) NonTargeted->HRMS Optimal Choice

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated versus non-deuterated standards, supported by experimental data and detailed methodologies, to inform your analytical strategies and ensure data integrity.

In the landscape of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental for correcting variability.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for fluctuations in extraction recovery, injection volume, and instrument response.[2][3] Among the available options, stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely regarded as the gold standard.[4][5]

Deuterated standards are versions of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[6] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave almost identically during the analytical process.[2] This principle forms the basis of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate quantification method.[7]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The primary advantage of deuterated internal standards lies in their superior ability to compensate for matrix effects.[4] Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[8][9][10] Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction compared to non-deuterated standards, such as structural analogs, which may have different retention times and ionization efficiencies.[11]

The following table summarizes the key performance differences between deuterated and non-deuterated internal standards based on experimental data.

Performance ParameterDeuterated Internal Standard (SIL-IS)Non-Deuterated (Structural Analogue) ISKey Advantage of Deuterated Standard
Mean Bias (%) 0.3-3.2Significantly reduced bias, leading to higher accuracy.[5][12]
Precision (Standard Deviation %) 7.68.6Improved precision and reproducibility of results.[5][12]
Inter-patient CV (%) 2.7 - 5.77.6 - 9.7Lower variability across different patient samples.[5]
Extraction Recovery Highly similar to analyteCan differ significantlyEnsures consistent tracking of the analyte throughout sample preparation.[11]
Chromatographic Behavior Generally co-elutes with the analyteDifferent retention timeMinimizes differential matrix effects that can occur across a chromatographic peak.[11][13]
Ionization Efficiency Nearly identical to analyteCan differ significantlyProvides more accurate compensation for variations in instrument response.[14]

The Principle of Isotope Dilution Mass Spectrometry

The effectiveness of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the earliest stage. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. Any loss of analyte during sample processing will be mirrored by a proportional loss of the deuterated standard, keeping the ratio constant and ensuring accurate measurement.

cluster_sample Biological Sample cluster_addition Spiking cluster_processing Sample Preparation cluster_analysis LC-MS Analysis Analyte Analyte (Unknown Amount) Processed_Sample Processed Sample (Analyte + Deuterated IS) Analyte->Processed_Sample Experiences variability Deuterated_IS Deuterated IS (Known Amount) Deuterated_IS->Processed_Sample Experiences same variability MS_Signal Mass Spectrometer Signal (Ratio of Analyte to IS) Processed_Sample->MS_Signal Quantification Accurate Quantification MS_Signal->Quantification Ratio remains constant

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the reliability of bioanalytical data. Below are methodologies for key experiments involving the use of deuterated internal standards.

Bioanalytical Sample Preparation and Analysis Workflow

A robust sample preparation procedure is fundamental to minimizing matrix effects and ensuring accurate quantification.[11]

Start Start: Biological Sample Spike Spike with Deuterated Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with acetonitrile) Spike->Precipitate Centrifuge Vortex and Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze End End: Quantitative Result Analyze->End

A typical workflow for bioanalytical sample analysis.

Protocol: Therapeutic Drug Monitoring of Immunosuppressants [5]

This protocol outlines the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus (B549166) in whole blood using deuterated internal standards.

  • Materials and Reagents:

    • Analytes and their respective deuterated internal standards.

    • LC-MS grade methanol, acetonitrile (B52724), and water.

    • Whole blood samples (calibrators, quality controls, and patient samples).

  • Sample Preparation:

    • To 100 µL of whole blood, add a fixed amount of the internal standard working solution.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes).

    • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol).

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for detection, monitoring specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to its deuterated internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of the analytes in the patient samples by interpolating their peak area ratios from the calibration curve.

Assessment of Matrix Effects

The assessment of matrix effects is a critical component of bioanalytical method validation.[11]

Protocol: Quantitative Assessment of Matrix Effects [8]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standard solutions of the analyte and internal standard in the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard at the same low and high concentrations. Then, perform the extraction procedure.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery = (Peak Response in Set C) / (Peak Response in Set B)

  • Assess Variability:

    • The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.

Conclusion: Making an Informed Decision

The use of deuterated internal standards is a robust strategy for achieving accurate and precise quantification in bioanalytical LC-MS assays.[4] Their ability to closely mimic the behavior of the target analyte provides superior compensation for matrix effects and other sources of analytical variability compared to non-deuterated alternatives. While the initial cost of deuterated standards may be higher, the enhanced data quality, improved method robustness, and increased confidence in results often justify the investment, making them the preferred choice for regulated bioanalysis and critical research applications.

Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_Deuterated Use Deuterated Internal Standard (Gold Standard) SIL_Available->Use_Deuterated Yes Consider_Analog Consider a Structural Analogue SIL_Available->Consider_Analog No End End: Method Established Use_Deuterated->End Validate_Analog Thoroughly Validate for: - Chromatographic Separation - Matrix Effects - Ionization Consistency Consider_Analog->Validate_Analog No_IS Method Without Internal Standard (Higher Risk of Inaccuracy) Consider_Analog->No_IS If no suitable analogue exists Validate_Analog->End No_IS->End

Decision tree for selecting an internal standard.

References

Establishing the Specificity of Analytical Methods for Methyl 2-Octynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for establishing the specificity of Methyl 2-Octynoate, a key fragrance and flavoring agent. Specificity, as defined by the International Council for Harmonisation (ICH), is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This guide offers detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.

Comparative Analysis of Analytical Methods

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and effective technique for the analysis of volatile fragrance compounds like Methyl 2-Octynoate.[2][3][4] The high resolution of capillary GC columns allows for the effective separation of Methyl 2-Octynoate from potentially interfering substances.

To demonstrate specificity, an analytical method must be able to distinguish Methyl 2-Octynoate from structurally similar compounds and potential impurities. A critical compound to consider is Methyl Octine Carbonate, which is chemically and olfactively similar to Methyl 2-Octynoate.[5] Other potential interferents include isomers and related esters that may be present in the sample matrix.

The following table summarizes the performance of a typical Gas Chromatography-Mass Spectrometry (GC-MS) method in separating Methyl 2-Octynoate from a potential interferent.

Parameter Value Source/Justification
Analyte Methyl 2-Octynoate-
Potential Interferent Methyl Octine CarbonateStructurally and olfactively similar compound.[5]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)A powerful technique for the analysis of volatile compounds.[6]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A common, non-polar column suitable for fragrance analysis.
Approx. Retention Time of Methyl 2-Octynoate 9.8 minutesEstimated based on the analysis of similar compounds.
Approx. Retention Time of Methyl Octine Carbonate 10.2 minutesEstimated based on slight differences in polarity and boiling point.
Resolution (Rs) > 2.0A resolution value greater than 1.5 indicates baseline separation, ensuring specificity.
Quantifier Ion (m/z) for Methyl 2-Octynoate 95, 123, 154Based on the mass spectrum of Methyl 2-Octynoate.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Specificity Testing

This protocol outlines a general method for assessing the specificity of Methyl 2-Octynoate analysis.

1. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

  • Autosampler.

2. Chromatographic Conditions:

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Acquisition Mode: Full Scan (m/z range 40-300).

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a standard solution of Methyl 2-Octynoate in a suitable solvent (e.g., hexane (B92381) or ethanol) at a concentration of 100 µg/mL.

  • Interferent Solution: Prepare a standard solution of the potential interferent (e.g., Methyl Octine Carbonate) at a concentration of 100 µg/mL.

  • Mixed Standard Solution: Prepare a solution containing both Methyl 2-Octynoate and the potential interferent at a concentration of 100 µg/mL each.

  • Sample Solution: Prepare the sample containing Methyl 2-Octynoate by diluting it in the chosen solvent to fall within the calibration range.

5. Specificity Evaluation:

  • Inject the standard solution of Methyl 2-Octynoate to determine its retention time and mass spectrum.

  • Inject the standard solution of the potential interferent to determine its retention time and mass spectrum.

  • Inject the mixed standard solution to demonstrate the separation of Methyl 2-Octynoate from the potential interferent. Calculate the resolution between the two peaks.

  • Inject a blank solvent to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the sample solution to confirm the identity and purity of the Methyl 2-Octynoate peak.

Visualizing the Workflow and Logic

To further clarify the process of establishing analytical method specificity, the following diagrams illustrate the experimental workflow and the logical framework for specificity determination.

G Experimental Workflow for Specificity Assessment cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation prep_analyte Prepare Analyte Standard Solution inject_analyte Inject Analyte Standard prep_analyte->inject_analyte prep_interferent Prepare Potential Interferent Standard inject_interferent Inject Interferent Standard prep_interferent->inject_interferent prep_mixed Prepare Mixed Standard Solution inject_mixed Inject Mixed Standard prep_mixed->inject_mixed prep_blank Prepare Blank (Solvent) inject_blank Inject Blank prep_blank->inject_blank prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample eval_rt Determine Retention Times & Mass Spectra inject_analyte->eval_rt inject_interferent->eval_rt eval_resolution Calculate Resolution (Rs > 1.5) inject_mixed->eval_resolution eval_interference Check for Interfering Peaks in Blank & Sample inject_blank->eval_interference inject_sample->eval_interference eval_rt->eval_resolution eval_specificity Confirm Specificity eval_resolution->eval_specificity eval_interference->eval_specificity

Caption: Workflow for establishing the specificity of an analytical method for Methyl 2-Octynoate.

G Logical Framework for Determining Specificity cluster_inputs Inputs cluster_method Analytical Method cluster_criteria Specificity Criteria cluster_outcome Outcome analyte Methyl 2-Octynoate method High-Resolution GC-MS analyte->method interferents Potential Interferents (e.g., Methyl Octine Carbonate, Isomers, Impurities) interferents->method resolution Baseline Resolution (Rs > 1.5) method->resolution no_interference No Co-eluting Peaks from Matrix or Blank method->no_interference unique_ms Unique Mass Spectrum method->unique_ms specificity_established Specificity of the Analytical Method is Established resolution->specificity_established no_interference->specificity_established unique_ms->specificity_established

Caption: Logical relationship for confirming the specificity of the analytical method.

References

Safety Operating Guide

Proper Disposal of Methyl 2-Octynoate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Hazard Information

Methyl 2-Octynoate is classified as a combustible liquid that can cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to safety protocols is therefore critical.

PropertyData
Physical State Liquid
Appearance Clear, Colourless
Boiling Point 217-220°C at 760 mmHg
Melting Point -3°C (lit.)
Flash Point 100°C (lit.)
Vapor Pressure 0.125mmHg at 25°C
Density 0.92 g/cm³
Solubility Chloroform (Slightly), Methanol (Slightly)
Hazards Combustible liquid, Skin sensitizer, Aquatic toxicity

Experimental Protocol for Disposal

A specific experimental protocol for the neutralization or deactivation of Methyl 2-Octynoate is not detailed in the provided safety data sheets. The primary recommended method of disposal is incineration by a licensed waste disposal company.

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE): Before handling Methyl 2-Octynoate, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

2. Spill Management: In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[1][3]

  • Absorb: Use an inert absorbent material, such as sand or earth, to soak up the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

3. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed container for waste Methyl 2-Octynoate. Do not mix with other waste materials.[2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.

4. Final Disposal:

  • Professional Disposal: The disposal of Methyl 2-Octynoate must be handled by a licensed and approved waste disposal company.[2]

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][2][4][5]

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal start Start: Need to Dispose of Methyl 2-Octynoate ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe spill Accidental Spill? ppe->spill contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes collect_waste Collect Waste into a Labeled, Sealed Container spill->collect_waste No contain_spill->collect_waste store_waste Store Waste Container in a Cool, Dry, Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of Methyl 2-Octynoate.

References

Personal protective equipment for handling Methyl 2-Octynoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Methyl 2-Octynoate-d5 in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact.

Hazard Identification and Safety Precautions

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Avoid release to the environment.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to prevent skin contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields. A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or neoprene). Thicker gloves are recommended for extended operations or direct contact.Prevents skin contact and sensitization.[2]
Body Protection A lab coat must be worn. Impervious clothing, such as an apron or over-sleeves, is required when there is a risk of splashes.Protects skin from contamination.[1]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.Prevents inhalation of vapors.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Methyl 2-Octynoate. Data for the d5 variant is not available, but significant deviations are not expected.

PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[3]
Molecular Formula C₉H₁₄O₂[3][4]
Molecular Weight 154.21 g/mol [3][4]
Boiling Point 217-220 °C[3][4]
Density 0.92 g/mL at 25 °C[4]
Flash Point 89 °C (192.2 °F) - closed cup[4]
Solubility Slightly soluble in Chloroform and Methanol[5]
Occupational Exposure Limits No data available[1][5][6]

Detailed Experimental Protocol: Preparing a Solution of this compound

This protocol outlines the steps for safely preparing a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Volumetric flask with stopper

  • Pipettes and pipette filler

  • Beaker

  • Spatula

  • Analytical balance

  • Wash bottle with solvent

  • Waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Gather all necessary materials and PPE.

    • Don the appropriate PPE as specified in the table above.

  • Weighing the Compound:

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Carefully pipette the required volume of this compound into the beaker. Record the exact mass.

  • Dissolving the Compound:

    • Add a small amount of the desired solvent to the beaker containing the this compound.

    • Gently swirl the beaker to dissolve the compound.

  • Transfer and Dilution:

    • Carefully transfer the solution from the beaker to the volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Labeling and Storage:

    • Label the volumetric flask with the name of the solution, concentration, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.[6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[1] All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7][8]

  • Collect all waste in a properly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[7]

Emergency Procedures

Exposure ScenarioFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

A 1. Preparation - Verify fume hood function - Assemble materials - Don appropriate PPE B 2. Weighing - Tare balance with beaker - Pipette this compound - Record mass A->B Proceed to weighing C 3. Dissolution - Add small amount of solvent - Swirl to dissolve B->C Proceed to dissolution D 4. Transfer & Dilution - Transfer to volumetric flask - Rinse beaker and add to flask - Dilute to the mark - Mix thoroughly C->D Proceed to dilution E 5. Labeling & Storage - Label flask with contents - Store in a cool, dry, well-ventilated area D->E Store solution F 6. Waste Disposal - Collect all waste in a labeled container - Dispose of as hazardous waste D->F Generate waste G 7. Decontamination - Clean work area - Decontaminate equipment - Doff PPE correctly E->G After use F->G After waste collection

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.